An In-depth Technical Guide to the Synthesis and Properties of N-allyl-2-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, a molecule of interest within the broader class of chloroacetamide he...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, a molecule of interest within the broader class of chloroacetamide herbicides. This document details its synthesis, chemical and physical properties, and its established mode of action, offering valuable insights for researchers in agrochemical development and related fields.
Synthesis of N-allyl-2-chloropropanamide
The primary and most direct route for the synthesis of N-allyl-2-chloropropanamide is the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and allylamine. This reaction, characteristic of amide bond formation from an acyl chloride, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of N-allyl-2-chloropropanamide, based on standard procedures for amide synthesis from acyl chlorides.
Materials:
2-chloropropionyl chloride
Allylamine
Anhydrous dichloromethane (or a similar inert aprotic solvent)
Triethylamine (or another suitable non-nucleophilic base)
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
Cool the solution to 0°C using an ice bath.
Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred allylamine solution.
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-allyl-2-chloropropanamide.
Synthesis Workflow
Synthesis workflow for N-allyl-2-chloropropanamide.
Properties of N-allyl-2-chloropropanamide
A summary of the known physical and chemical properties of N-allyl-2-chloropropanamide is presented in the table below.
N-allyl-2-chloropropanamide belongs to the chloroacetamide class of herbicides. The primary mode of action for this class of compounds is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.
VLCFAs are essential components of various cellular structures, including membranes and the protective cuticular wax layer. By inhibiting the enzymes responsible for the elongation of fatty acid chains, chloroacetamides disrupt the formation of these crucial molecules. This leads to a cascade of downstream effects, including the cessation of cell division and expansion, ultimately resulting in the death of the emerging weed seedling.
An In-depth Technical Guide to N-allyl-2-chloropropanamide
CAS Number: 106593-37-7 This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, a chemical compound with potential applications in the agrochemical sector. This document is intended for res...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 106593-37-7
This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, a chemical compound with potential applications in the agrochemical sector. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and putative mechanism of action.
Chemical and Physical Properties
N-allyl-2-chloropropanamide, also known as 2-chloro-N-(prop-2-en-1-yl)propanamide, is a chloroacetamide derivative.[1] A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of N-allyl-2-chloropropanamide
The synthesis of N-allyl-2-chloropropanamide can be achieved through the acylation of allylamine with 2-chloropropionyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acyl chlorides.[3]
Experimental Protocol: Schotten-Baumann Reaction
This protocol outlines the synthesis of N-allyl-2-chloropropanamide from allylamine and 2-chloropropionyl chloride.
Materials:
Allylamine
2-Chloropropionyl chloride
Dichloromethane (DCM)
10% aqueous sodium hydroxide (NaOH) solution
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated aqueous sodium chloride)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve allylamine (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath.
Addition of Base: Slowly add a 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) to the stirred solution of allylamine.
Addition of Acyl Chloride: Dissolve 2-chloropropionyl chloride (1.0 equivalent) in dichloromethane and transfer this solution to a dropping funnel. Add the 2-chloropropionyl chloride solution dropwise to the biphasic mixture over a period of 30 minutes, while maintaining the temperature between 0 and 5 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-allyl-2-chloropropanamide.
Purification: The crude product can be further purified by column chromatography or recrystallization, if necessary.
Synthesis Workflow
The synthesis of N-allyl-2-chloropropanamide involves a two-step conceptual process, starting from 2-chloropropionic acid. The first step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by the amidation reaction.
Caption: Synthesis workflow for N-allyl-2-chloropropanamide.
Potential Applications and Mechanism of Action
N-allyl-2-chloropropanamide belongs to the chloroacetamide class of compounds, which are known for their herbicidal activity. The primary mode of action for chloroacetamide herbicides is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition leads to a cessation of cell division and expansion in susceptible plants.
Signaling Pathway: Inhibition of VLCFA Synthesis
The herbicidal effect of chloroacetamides is initiated by the inhibition of enzymes involved in the elongation of fatty acids, a critical process for plant growth and development.
IUPAC Name: 2-chloro-N-(prop-2-en-1-yl)propanamide[1] CAS Number: 106593-37-7[1] Molecular Formula: C₆H₁₀ClNO[1] This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, including its chemic...
Author: BenchChem Technical Support Team. Date: December 2025
IUPAC Name: 2-chloro-N-(prop-2-en-1-yl)propanamide[1]
CAS Number: 106593-37-7[1]
Molecular Formula: C₆H₁₀ClNO[1]
This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, including its chemical properties, a representative synthesis protocol, and an exploration of its potential biological activities based on its structural class. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for N-allyl-2-chloropropanamide is not widely published, its key physicochemical properties can be summarized. The following table includes known and predicted data for the compound.
Note: Some physical properties are predicted values from chemical databases.
Spectroscopic characterization is essential for confirming the structure and purity of the compound. Although specific spectra for N-allyl-2-chloropropanamide are not publicly available, the expected shifts and signals are outlined below based on its chemical structure.
Spectroscopy
Expected Features
¹H-NMR
Signals corresponding to the allyl group protons (CH=CH₂, N-CH₂), the chiral proton (CH-Cl), and the methyl protons (CH₃). Splitting patterns would include a quartet for the CH-Cl proton, a doublet for the CH₃ protons, and complex multiplets for the vinyl and N-CH₂ protons.
¹³C-NMR
Resonances for the carbonyl carbon (C=O), the allyl vinyl carbons (CH₂=CH), the N-CH₂ carbon, the chiral carbon (C-Cl), and the methyl carbon (CH₃).
IR Spectroscopy
Characteristic absorption bands for the N-H stretch (amide), C=O stretch (amide I), N-H bend (amide II), C-Cl stretch, and C=C stretch (alkene).
Mass Spectrometry
A molecular ion peak (M⁺) corresponding to the molecular weight (147.61), with a characteristic M+2 isotope peak for the presence of a chlorine atom.
Synthesis Protocol
The synthesis of N-allyl-2-chloropropanamide can be achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. This method is a standard procedure for amide bond formation.
Experimental Protocol: Synthesis of N-allyl-2-chloropropanamide
Objective: To synthesize N-allyl-2-chloropropanamide from 2-chloropropionyl chloride and allylamine.
Reactants:
2-Chloropropionyl chloride (1.0 eq)
Allylamine (1.1 eq)
Triethylamine (or other non-nucleophilic base, 1.2 eq)
Dichloromethane (DCM, anhydrous, as solvent)
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
Cool the stirred solution to 0 °C using an ice bath.
Slowly add a solution of 2-chloropropionyl chloride (1.0 eq) in anhydrous dichloromethane to the flask dropwise over 30-60 minutes. The reaction is exothermic.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel to yield pure N-allyl-2-chloropropanamide.
Safety Precautions: 2-chloropropionyl chloride is corrosive and lachrymatory. Allylamine is toxic and flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-allyl-2-chloropropanamide.
Potential Biological Activity and Signaling Pathways
Specific biological studies on N-allyl-2-chloropropanamide are not prominent in the scientific literature. However, its structural motifs—a chloroacetamide group and an N-allyl group—are present in molecules with known bioactivities, primarily in the agrochemical field.
Herbicidal Activity of Chloroacetamides
The chloroacetamide class of compounds, which includes commercial herbicides like alachlor and metolachlor, is well-known for its pre-emergence herbicidal activity.[2][3][4] These herbicides primarily inhibit the growth of germinating seedlings in susceptible grass species.[3]
Mechanism of Action: The herbicidal action of chloroacetamides is attributed to their ability to act as alkylating agents.[2][4] The reactive α-chloro group can covalently bind to biological nucleophiles, particularly the sulfhydryl groups (-SH) of enzymes or coenzymes like glutathione (GSH).[3] This non-specific alkylation can disrupt numerous physiological processes. A primary target is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for forming cell membranes and other essential components.[5] Disruption of VLCFA synthesis leads to a failure in early seedling development.
Fungicidal Activity of N-Allyl and Amide Compounds
The N-allyl group and the amide linkage are found in various compounds with fungicidal properties.[6][7] For instance, many modern fungicides are carboxylic acid amides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy production. While a direct link cannot be made without experimental data, the structural elements of N-allyl-2-chloropropanamide suggest that it could be investigated for potential antifungal activity.
Postulated Signaling Pathway Disruption
Based on the known mechanism of chloroacetamide herbicides, N-allyl-2-chloropropanamide likely acts by depleting cellular glutathione and inhibiting key enzymes, particularly those involved in lipid biosynthesis.
Caption: Postulated mechanism of action for chloroacetamide herbicides.
Conclusion
N-allyl-2-chloropropanamide, or 2-chloro-N-(prop-2-en-1-yl)propanamide, is a chemical compound for which detailed public data is scarce. However, based on established chemical principles, its synthesis is straightforward via the acylation of allylamine. Its structural features, particularly the chloroacetamide moiety, strongly suggest a potential for biological activity, most notably as a pre-emergence herbicide through the alkylation of key cellular components and the inhibition of fatty acid synthesis. Further experimental investigation is required to fully characterize its spectroscopic properties and to confirm and delineate its specific biological effects and potential applications in the fields of agrochemistry or drug development.
An In-depth Technical Guide to N-allyl-2-chloropropanamide
This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, detailing its physicochemical properties, synthesis, and methods for molecular weight determination. This document is intended for re...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, detailing its physicochemical properties, synthesis, and methods for molecular weight determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
N-allyl-2-chloropropanamide is a chemical compound with the molecular formula C₆H₁₀ClNO.[1][2][3][4][5] Its key properties are summarized in the table below.
A general and effective method for the synthesis of N-substituted-2-chloropropanamides involves the coupling of 2-chloropropionic acid with an appropriate amine.[6] For the synthesis of N-allyl-2-chloropropanamide, allylamine would be used.
This protocol is based on a general method for the synthesis of N-substituted-(S)-2-chloropropanamides.[6]
Reactant Preparation : In a round-bottom flask, dissolve (S)-2-chloropropionic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Amine Addition : To the solution, add allylamine (1 equivalent).
Coupling Agent : Add N,N'-Dicyclohexylcarbodiimide (DCC) (1 equivalent), a common coupling agent, to the reaction mixture.
Reaction Conditions : Stir the reaction mixture at room temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up : Upon completion, the by-product, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.
Purification : The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified using column chromatography to yield pure N-allyl-2-chloropropanamide.
Determination of Molecular Weight
The molecular weight of N-allyl-2-chloropropanamide can be experimentally determined using mass spectrometry.
Sample Preparation : Prepare a dilute solution of the purified N-allyl-2-chloropropanamide in a suitable volatile solvent, such as methanol or acetonitrile.
Instrumentation : Introduce the sample into a mass spectrometer, for example, using electrospray ionization (ESI).
Data Acquisition : Acquire the mass spectrum in the positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the molecular ions.
Data Analysis : The molecular weight is determined from the peak corresponding to the protonated molecule [M+H]⁺.
Caption: Workflow for the synthesis and molecular weight determination of N-allyl-2-chloropropanamide.
An In-depth Technical Guide to N-allyl-2-chloropropanamide: Chemical Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, a chemical compound with potential applications in organic synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-allyl-2-chloropropanamide, a chemical compound with potential applications in organic synthesis and drug discovery. This document details its chemical structure, physical properties, a robust experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics.
Chemical Identity and Physical Properties
N-allyl-2-chloropropanamide, with the CAS number 106593-37-7, is a halogenated amide.[1] Its fundamental properties are summarized in the table below.
The synthesis of N-allyl-2-chloropropanamide is typically achieved through the nucleophilic acyl substitution of 2-chloropropionyl chloride with allylamine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel to yield pure N-allyl-2-chloropropanamide.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published spectroscopic data for N-allyl-2-chloropropanamide, the following tables provide predicted values based on the analysis of structurally similar compounds. These predictions are intended to serve as a guide for researchers in characterizing this molecule.
Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 6.5 - 6.0
m
1H
-CH=CH₂
~ 5.3 - 5.1
m
2H
-CH=CH₂
~ 4.5 - 4.3
q
1H
-CHCl-
~ 4.0 - 3.8
t
2H
-NH-CH₂-
~ 1.7
d
3H
-CH(Cl)-CH₃
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)
Assignment
~ 170
C=O
~ 133
-CH=CH₂
~ 117
-CH=CH₂
~ 55
-CHCl-
~ 42
-NH-CH₂-
~ 22
-CH(Cl)-CH₃
Predicted IR Spectral Data
Wavenumber (cm⁻¹)
Functional Group
~ 3300
N-H stretch (amide)
~ 3080
=C-H stretch (alkene)
~ 2980, 2870
C-H stretch (alkane)
~ 1660
C=O stretch (amide I)
~ 1640
C=C stretch (alkene)
~ 1550
N-H bend (amide II)
~ 750
C-Cl stretch
Predicted Mass Spectrometry Data
m/z
Interpretation
147/149
[M]⁺, [M+2]⁺ (presence of Chlorine)
112
[M - Cl]⁺
72
[CH₃CHClCO]⁺
57
[C₃H₅N]⁺
41
[C₃H₅]⁺
Workflow and Logical Diagrams
The following diagrams illustrate the synthesis and purification workflow for N-allyl-2-chloropropanamide.
Caption: Synthesis and purification workflow for N-allyl-2-chloropropanamide.
This guide provides a foundational understanding of N-allyl-2-chloropropanamide for research and development purposes. The provided experimental protocol and predicted spectroscopic data offer a strong starting point for the synthesis and characterization of this compound.
Solubility Profile of N-allyl-2-chloropropanamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of N-allyl-2-chloropropanamide, a molecule of interest in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-allyl-2-chloropropanamide, a molecule of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of public data, this document outlines the theoretical solubility profile based on the compound's structural features and general principles of chemical solubility. Furthermore, it presents a detailed, standardized experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to serve as a foundational resource for researchers working with N-allyl-2-chloropropanamide, enabling them to design and execute experiments with a clear understanding of its solubility behavior.
Introduction
N-allyl-2-chloropropanamide (C₆H₁₀ClNO) is a substituted amide containing both an allyl group and a chlorinated carbon, making its solubility profile complex and dependent on the nature of the solvent.[1] The presence of a polar amide group suggests potential solubility in polar solvents, while the nonpolar allyl and alkyl components may contribute to solubility in less polar organic solvents.[2][3] Understanding the solubility of this compound is critical for a variety of applications, including reaction condition optimization, purification, formulation development, and biological screening.
Predicted Solubility of N-allyl-2-chloropropanamide
General Solubility Principles Applied:
Polar Solvents: The amide group should allow for favorable interactions with polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO) through hydrogen bonding and dipole-dipole interactions.[3]
Quantitative Solubility Data (Illustrative)
The following table presents hypothetical solubility data for N-allyl-2-chloropropanamide in a range of common organic solvents at ambient temperature (25°C). It is crucial to note that these values are illustrative examples based on the expected behavior of similar chemical structures and should be confirmed by experimental measurement.
Solvent
Solvent Polarity (Dielectric Constant, ε)
Predicted Solubility (g/L)
Hexane
1.88
< 1
Toluene
2.38
5 - 10
Diethyl Ether
4.34
20 - 40
Chloroform
4.81
> 100
Ethyl Acetate
6.02
50 - 100
Acetone
20.7
> 200
Ethanol
24.5
> 200
Methanol
32.7
> 200
Dimethyl Sulfoxide (DMSO)
46.7
> 200
Water
80.1
< 5
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed protocol for determining the solubility of N-allyl-2-chloropropanamide in an organic solvent using the widely accepted shake-flask method.[5]
4.1. Materials and Equipment
N-allyl-2-chloropropanamide (solid)
Selected organic solvents (analytical grade)
Scintillation vials or other suitable sealed containers
Orbital shaker or vortex mixer
Analytical balance
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Syringe filters (0.22 µm)
4.2. Procedure
Preparation of Saturated Solution:
Add an excess amount of N-allyl-2-chloropropanamide to a series of vials, each containing a known volume of a different organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.
Seal the vials tightly to prevent solvent evaporation.
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
Separation of Undissolved Solid:
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.
Sample Preparation for Analysis:
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
Filter the withdrawn sample through a syringe filter to remove any remaining particulate matter.
Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
Quantitative Analysis:
Using HPLC:
Develop an HPLC method with a suitable mobile phase and column to achieve good separation and peak shape for N-allyl-2-chloropropanamide.
Prepare a series of calibration standards of known concentrations of N-allyl-2-chloropropanamide in the solvent of interest.
Inject the calibration standards and the diluted sample into the HPLC system.
Construct a calibration curve by plotting the peak area versus concentration for the standards.
Determine the concentration of N-allyl-2-chloropropanamide in the diluted sample from the calibration curve.
Using UV-Vis Spectrophotometry:
Determine the wavelength of maximum absorbance (λ_max) for N-allyl-2-chloropropanamide in the chosen solvent.
Prepare a series of calibration standards and measure their absorbance at λ_max.
Create a calibration curve according to the Beer-Lambert law.
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
Calculation of Solubility:
Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
Express the solubility in the desired units (e.g., g/L or mg/mL).
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of N-allyl-2-chloropropanamide.
Conclusion
This technical guide provides a foundational understanding of the solubility of N-allyl-2-chloropropanamide in organic solvents. While experimental data is currently lacking, the provided theoretical framework and detailed experimental protocol offer a solid starting point for researchers. The illustrative data and the standardized methodology are intended to facilitate the design of experiments aimed at quantifying the solubility of this compound, which is a critical parameter for its effective use in research and development.
"N-allyl-2-chloropropanamide material safety data sheet (MSDS)"
For Researchers, Scientists, and Drug Development Professionals Chemical and Physical Properties N-allyl-2-chloropropanamide is a chemical compound with the molecular formula C6H10ClNO.[2] The following table summarizes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
N-allyl-2-chloropropanamide is a chemical compound with the molecular formula C6H10ClNO.[2] The following table summarizes its known physical and chemical properties.
Given the absence of a specific SDS, the hazard profile of N-allyl-2-chloropropanamide can be inferred from its structural components: the allyl group and the 2-chloropropanamide moiety.
Inference from Allyl Chloride: Allyl chloride is a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and cancer.[4] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[4]
Inference from 2-Chloropropanamide and 2-Chloropropionyl Chloride: 2-Chloropropanamide is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] The precursor, 2-chloropropionyl chloride, is a flammable liquid and vapor that reacts violently with water, causes severe skin burns and eye damage, and may cause respiratory irritation.[6]
Based on these related compounds, N-allyl-2-chloropropanamide should be handled as a hazardous substance.
GHS Hazard Classification (Inferred)
Hazard Class
Category (Inferred)
Acute Toxicity, Oral
Category 4
Acute Toxicity, Dermal
Category 4
Acute Toxicity, Inhalation
Category 4
Skin Corrosion/Irritation
Category 2
Serious Eye Damage/Eye Irritation
Category 2A
Germ Cell Mutagenicity
Category 2
Carcinogenicity
Category 2
Specific Target Organ Toxicity (Single Exposure)
Category 3 (Respiratory system)
Specific Target Organ Toxicity (Repeated Exposure)
Category 2 (Nervous system, Liver, Kidney)
Hazardous to the Aquatic Environment, Acute
Category 1
Precautionary Statements (Recommended)
Type
Statement
Prevention
P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308 + P313: IF exposed or concerned: Get medical advice/attention.
Storage
P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols & Handling
Safe Handling Workflow
The following diagram outlines a recommended workflow for safely handling N-allyl-2-chloropropanamide in a laboratory setting.
Caption: Recommended safe handling workflow for N-allyl-2-chloropropanamide.
First Aid Measures
In case of exposure, follow these first aid measures, which are based on protocols for related hazardous chemicals.[6][7]
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.
Stability and Reactivity
Reactivity: The reactivity of N-allyl-2-chloropropanamide has not been fully characterized. However, similar to allyl chloride, vapors may form explosive mixtures with air.[4] The presence of the chloro- group suggests it may be incompatible with strong oxidizing agents and strong bases.
Chemical Stability: The product is expected to be stable under standard ambient conditions (room temperature).[4]
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6]
Toxicological Information
No specific toxicological studies on N-allyl-2-chloropropanamide are publicly available. The toxicological properties are inferred from its structural analogs.
Acute Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin, similar to allyl chloride.[4][8]
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[5]
Sensitization: No data available, but related compounds are not classified as sensitizers.
Germ Cell Mutagenicity: Suspected of causing genetic defects due to the presence of the allyl chloride-like structure.[4]
Carcinogenicity: Suspected of causing cancer, as allyl chloride is classified as a possible human carcinogen (Group C) by the EPA.[4][9]
Reproductive Toxicity: No data available.
Specific Target Organ Toxicity: May cause respiratory irritation upon single exposure and may cause damage to the liver, kidneys, and nervous system through prolonged or repeated exposure.[4][9]
Ecological Information
The ecotoxicological effects of N-allyl-2-chloropropanamide have not been determined. However, based on the high toxicity of allyl chloride to aquatic life, it is recommended to prevent its release into the environment.[4] Avoid contamination of soil, water, and drains.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal facility. Do not allow product to reach drains, sewage systems, or groundwater.
Synthesis Pathway
The synthesis of N-allyl-2-chloropropanamide typically involves the reaction of 2-chloropropionyl chloride with allylamine.[3]
Synthesis of N-Substituted-(S)-2-Chloropropanamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthetic routes for preparing enantiomerically pure N-substituted-(S)-2-chloropropanamides. These...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for preparing enantiomerically pure N-substituted-(S)-2-chloropropanamides. These compounds are valuable intermediates in the pharmaceutical industry, often utilized as building blocks in the synthesis of more complex biologically active molecules. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development in this area.
Introduction
N-substituted-(S)-2-chloropropanamides are a class of chiral molecules characterized by a propanamide backbone with a chlorine atom at the stereogenic center on the second carbon and a variable substituent on the amide nitrogen. The specific stereochemistry at the C2 position is often crucial for the biological activity and efficacy of the final drug product. The synthesis of these compounds with high enantiomeric purity is therefore of significant interest.
The primary retrosynthetic disconnection for N-substituted-(S)-2-chloropropanamides points to two key precursors: an amine and an activated form of (S)-2-chloropropionic acid. The general synthetic approach involves the formation of an amide bond between these two synthons.
Synthetic Pathways
The synthesis of N-substituted-(S)-2-chloropropanamides can be broadly categorized into two main strategies, primarily differing in the activation method for the carboxylic acid.
Pathway 1: Amide Coupling from (S)-2-Chloropropionic Acid
This pathway involves the direct coupling of (S)-2-chloropropionic acid with a desired primary or secondary amine using a coupling agent.
The key starting material, enantiomerically pure (S)-2-chloropropionic acid, can be prepared from the readily available amino acid L-alanine through a diazotization reaction in the presence of hydrochloric acid[1].
The subsequent amide bond formation is facilitated by a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC)[2]. This method is effective but may require careful purification to remove the dicyclohexylurea (DCU) byproduct.
Caption: Synthetic workflow starting from L-alanine to the target amide via a DCC coupling reaction.
Pathway 2: Acyl Chloride Route
A more common and often higher-yielding approach involves the conversion of (S)-2-chloropropionic acid into its more reactive acyl chloride derivative, (S)-2-chloropropionyl chloride. This intermediate then readily reacts with an amine to form the desired amide.
The conversion to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride[3]. This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF) or a base like pyridine or triethylamine[4][5]. The subsequent reaction with the amine is a nucleophilic addition-elimination reaction, which proceeds rapidly, often in the presence of a base to scavenge the hydrochloric acid byproduct[6].
Caption: The two-step synthesis of the target amide via an acyl chloride intermediate.
The mechanism for the reaction between (S)-2-chloropropionyl chloride and an amine is a classic nucleophilic addition-elimination. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product.
Caption: Mechanism of amide formation from an acyl chloride and an amine.
Quantitative Data
The efficiency of the synthesis of the key intermediate, (S)-2-chloropropionyl chloride, is crucial for the overall yield of the final product. The following table summarizes reaction conditions and outcomes for this step from various sources.
Note: D-2-chloropropionic acid is the enantiomer of L- or (S)-2-chloropropionic acid. The reaction conditions are expected to be analogous.
Data for the final amidation step is often dependent on the specific amine used. Yields are generally high, particularly for the acyl chloride route.
Experimental Protocols
The following are generalized experimental protocols for the key transformations described. Researchers should adapt these procedures based on the specific properties of the substrates and reagents used.
Protocol 1: Synthesis of (S)-2-Chloropropionyl Chloride
To a dry reaction flask equipped with a magnetic stirrer and a condenser, add (S)-2-chloropropionic acid and a catalytic amount of the chosen catalyst (e.g., a few drops of DMF or a small molar equivalent of triethylamine)[5].
Cool the reaction mixture to the specified temperature (e.g., -10°C to 0°C) using an ice-salt or dry ice-acetone bath[5].
Slowly add thionyl chloride dropwise to the stirred solution, maintaining the low temperature[5].
After the addition is complete, allow the reaction to stir at the low temperature for a specified period (e.g., 1-4 hours)[5].
Gradually warm the reaction mixture to room temperature and then heat to reflux (e.g., 75°C) for a period of 3-5 hours to ensure complete reaction[5].
Cool the reaction mixture to room temperature.
The product, (S)-2-chloropropionyl chloride, can be isolated and purified by vacuum distillation[5].
Protocol 2: Synthesis of N-Substituted-(S)-2-Chloropropanamide via the Acyl Chloride Route
Materials:
(S)-2-Chloropropionyl chloride
Desired primary or secondary amine
A non-nucleophilic base (e.g., triethylamine, pyridine)
In a dry reaction flask, dissolve the amine and the non-nucleophilic base (typically 1.1 to 1.5 equivalents) in the anhydrous aprotic solvent.
Cool the mixture in an ice bath to 0°C.
Slowly add a solution of (S)-2-chloropropionyl chloride in the same solvent to the cooled amine solution with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-6 hours, monitorable by TLC)[7].
Upon completion, the reaction mixture can be washed with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.
The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
The crude product can be purified by recrystallization or column chromatography.
Conclusion
The synthesis of N-substituted-(S)-2-chloropropanamides is a well-established process that is critical for the development of various pharmaceutical agents. The most robust and widely applicable method proceeds through the formation of (S)-2-chloropropionyl chloride, followed by its reaction with a suitable amine. This technical guide provides the fundamental knowledge, including synthetic pathways, quantitative data, and detailed protocols, to enable researchers and drug development professionals to efficiently synthesize these important chiral building blocks. Careful control of reaction conditions and enantiomeric purity of starting materials are paramount to achieving the desired final products with high optical purity.
N-allyl-2-chloropropanamide: A Comprehensive Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the expected spectral data for N-allyl-2-chloropropanamide, a molecule of interest in synthetic chemist...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for N-allyl-2-chloropropanamide, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis based on the well-established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, supported by data from analogous structures.
Predicted Spectral Data
The following tables summarize the predicted spectral data for N-allyl-2-chloropropanamide. These predictions are derived from the analysis of its constituent functional groups—an allyl group, a secondary amide, and a chloropropionyl moiety—and comparison with known spectral data of related compounds.
Table 1: Predicted ¹H NMR Spectral Data
Protons
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-1' (CH₃)
~ 1.6 - 1.8
Doublet
~ 7
H-2' (CHCl)
~ 4.4 - 4.6
Quartet
~ 7
N-H
~ 6.0 - 7.5
Broad Singlet
-
H-1 (NCH₂)
~ 3.9 - 4.1
Triplet of Doublets
~ 6, ~ 1.5
H-2 (CH=)
~ 5.8 - 6.0
Multiplet
-
H-3a (=CH₂)
~ 5.1 - 5.2
Doublet of Quartets (cis)
~ 10, ~ 1.5
H-3b (=CH₂)
~ 5.2 - 5.3
Doublet of Quartets (trans)
~ 17, ~ 1.5
Table 2: Predicted ¹³C NMR Spectral Data
Carbon
Chemical Shift (δ, ppm)
C-1' (CH₃)
~ 20 - 25
C-2' (CHCl)
~ 55 - 60
C=O (Amide)
~ 170 - 175
C-1 (NCH₂)
~ 42 - 47
C-2 (CH=)
~ 132 - 136
C-3 (=CH₂)
~ 115 - 120
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group
Absorption Range (cm⁻¹)
Intensity
N-H Stretch
3300 - 3500
Medium
C-H Stretch (sp²)
3010 - 3100
Medium
C-H Stretch (sp³)
2850 - 3000
Medium
C=O Stretch (Amide I)
1630 - 1690
Strong
N-H Bend (Amide II)
1510 - 1570
Medium
C=C Stretch
1620 - 1680
Variable
C-Cl Stretch
600 - 800
Strong
Table 4: Predicted Mass Spectrometry Data
Ion Type
Predicted m/z
Notes
[M]⁺
147/149
Molecular ion peak with isotopic pattern for Chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio).
[M+H]⁺
148/150
Protonated molecular ion, commonly observed in ESI.
[M+Na]⁺
170/172
Sodium adduct, also common in ESI.
Fragment
112
Loss of Chlorine radical (Cl•).
Fragment
91
McLafferty rearrangement product or loss of allyl group.
Fragment
57
Allyl cation ([C₃H₅]⁺).
Fragment
41
Propargyl cation ([C₃H₃]⁺).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation : Dissolve 5-25 mg of N-allyl-2-chloropropanamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The sample should be free of particulate matter; filtration through a small cotton or glass wool plug into a clean, dry NMR tube is recommended.
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
¹H NMR Acquisition :
Acquire a standard one-dimensional proton spectrum.
Set an appropriate spectral width and number of scans.
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[2]
¹³C NMR Acquisition :
Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon environment.
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
Sample Preparation :
Thin Film (for liquids or low-melting solids) : Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
KBr Pellet (for solids) : Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.
Solution : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.[3]
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
Acquisition :
Record a background spectrum of the empty sample holder (or salt plates/solvent).
Place the sample in the instrument and record the sample spectrum.
The instrument software will automatically subtract the background to produce the final spectrum.
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[4] The region above 1500 cm⁻¹ is typically used for functional group identification, while the region below 1500 cm⁻¹ (the "fingerprint region") is unique to the molecule as a whole.[4]
Mass Spectrometry (MS)
Sample Preparation : Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).[5] For electrospray ionization (ESI), the addition of a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode can enhance ionization.[5]
Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Acquisition :
Introduce the sample into the ion source. In ESI, this is typically done via direct infusion with a syringe pump or through a liquid chromatography (LC) system.[5][6]
The sample is ionized in the source, and the resulting ions are transferred to the mass analyzer.
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
The detector records the abundance of each ion.
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be evident for any chlorine-containing fragments.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-allyl-2-chloropropanamide.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-allyl-2-chloropropanamide.
Caption: Logical relationship between different spectroscopic techniques and the information derived for structural elucidation.
An In-depth Technical Guide to the Herbicidal Activity of Chloroacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the herbicidal activity of chloroacetamide derivatives. It covers their mechanism of action, synth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicidal activity of chloroacetamide derivatives. It covers their mechanism of action, synthesis, and methods for evaluating their efficacy, with a focus on quantitative data and detailed experimental protocols.
Introduction to Chloroacetamide Herbicides
Chloroacetamide herbicides are a significant class of agrochemicals used for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops.[1] Their efficacy lies in their ability to inhibit the early stages of weed seedling growth, preventing their emergence from the soil.[2] Commercially important examples include acetochlor, alachlor, metolachlor, and butachlor.[2] This guide delves into the chemical properties, biological activity, and evaluation of these compounds and their novel derivatives.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases
The primary mode of action of chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] VLCFAs are essential components of various cellular structures, including membranes and the protective cuticular waxes on the plant surface.
The Target Enzyme: VLCFA Elongase
Chloroacetamides specifically target and inhibit the activity of VLCFA elongases (VLCFAEs), also known as VLCFA synthases.[3] These are multi-enzyme complexes located in the endoplasmic reticulum that catalyze the elongation of fatty acid chains beyond the typical C16 and C18 lengths. The key step inhibited by chloroacetamides is the condensation of malonyl-CoA with an acyl-CoA substrate, which is the initial and rate-limiting step in each elongation cycle.[3]
Molecular Interaction
Research has shown that chloroacetamide herbicides act as irreversible inhibitors of VLCFA elongases.[3] They are believed to form a covalent bond with a critical cysteine residue within the active site of the condensing enzyme component of the elongase complex.[4] This covalent modification permanently inactivates the enzyme, leading to a cessation of VLCFA production. The herbicidally active forms are often specific stereoisomers, such as the (S)-enantiomers of metolachlor and dimethenamid.[2][3]
Signaling Pathway of Chloroacetamide Herbicidal Action
The inhibition of VLCFA elongase initiates a cascade of events leading to weed death. The following diagram illustrates the proposed signaling pathway.
Caption: Signaling pathway of chloroacetamide herbicidal activity.
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of chloroacetamide derivatives is quantified using various metrics, including the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). The following tables summarize quantitative data from published studies.
Table 1: Pre-emergence Herbicidal Activity (EC50 in mg/L) of Novel Chloroacetamide Derivatives [5]
Triethylamine (TEA) or other suitable base (1.1-1.5 eq)
Anhydrous solvent (e.g., dichloromethane (DCM), benzene, or acetic acid)
Ice bath
Magnetic stirrer and stir bar
Round-bottom flask
Dropping funnel
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
Dissolve the substituted amine (1.0 eq) and triethylamine (1.1-1.5 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
Cool the reaction mixture to 0-5°C using an ice bath.
Add chloroacetyl chloride (1.1-1.2 eq), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred reaction mixture via a dropping funnel. Maintain the temperature below 10°C during the addition.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted chloroacetamide derivative.[6]
In Vitro VLCFA Elongase Inhibition Assay
This assay determines the inhibitory effect of chloroacetamide derivatives on VLCFA elongase activity in a cell-free system.
Materials:
Microsomal fraction isolated from a suitable plant source (e.g., leek seedlings) containing VLCFA elongase activity.
[2-14C]malonyl-CoA (radiolabeled substrate)
Acyl-CoA substrates (e.g., C18:0-CoA, C20:0-CoA)
Assay buffer (e.g., phosphate buffer, pH 7.2)
Cofactors (e.g., NADPH, NADH)
Chloroacetamide derivatives to be tested, dissolved in a suitable solvent (e.g., DMSO)
Scintillation cocktail and scintillation counter
TLC plates and developing solvent system for fatty acid separation
Procedure:
Prepare a reaction mixture containing the assay buffer, cofactors, and the desired acyl-CoA substrate in a microcentrifuge tube.
Add the chloroacetamide derivative at various concentrations to the reaction mixtures. Include a solvent control (e.g., DMSO) without the inhibitor.
Pre-incubate the reaction mixtures with the microsomal enzyme preparation for a defined period (e.g., 10-30 minutes) at the optimal temperature (e.g., 30°C) to allow for inhibitor binding.
Initiate the enzymatic reaction by adding [2-14C]malonyl-CoA.
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.
Stop the reaction by adding a strong acid or base (e.g., HCl or KOH).
Saponify the fatty acids by heating.
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
Separate the radiolabeled VLCFA products from the unreacted substrate using thin-layer chromatography (TLC).
Quantify the radioactivity in the VLCFA spots using a scintillation counter.
Calculate the percentage of inhibition for each concentration of the chloroacetamide derivative relative to the solvent control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Whole-Plant Herbicidal Activity Assays
These assays evaluate the herbicidal efficacy of chloroacetamide derivatives on whole plants under controlled conditions.
Procedure:
Fill pots or trays with a suitable soil mix.
Sow seeds of the target weed species at a uniform depth.
Prepare solutions of the chloroacetamide derivatives at various concentrations.
Apply the test solutions uniformly to the soil surface.[8]
Incubate the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.
Water the pots as needed.
After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving seedlings and measuring their fresh or dry weight.
Calculate the percentage of inhibition or growth reduction compared to an untreated control.
Determine the GR50 (concentration causing 50% growth reduction) or EC50 value.
Procedure:
Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).[3]
Prepare solutions of the chloroacetamide derivatives at various concentrations, often including a surfactant to improve leaf wetting.
Apply the test solutions uniformly to the foliage of the seedlings using a sprayer.[9]
Return the treated plants to the greenhouse or growth chamber.
After a specified period (e.g., 14-21 days), visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) and/or measure the fresh or dry weight of the shoots.
Calculate the percentage of injury or growth reduction compared to an untreated control.
Determine the GR50 or EC50 value.
Mandatory Visualizations
General Experimental Workflow for Herbicidal Activity Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of novel chloroacetamide derivatives for their herbicidal activity.
Caption: General workflow for herbicidal activity evaluation.
Logical Relationship in Dose-Response Analysis
The following diagram illustrates the logical relationship in determining the potency of a herbicidal compound through dose-response analysis.
Antifungal Properties of N-Substituted Amides: A Technical Guide for Drug Development Professionals
Executive Summary The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration and development of novel therapeutic agents. N-substituted amides have e...
Author: BenchChem Technical Support Team. Date: December 2025
Executive Summary
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration and development of novel therapeutic agents. N-substituted amides have emerged as a promising class of compounds exhibiting a broad spectrum of antifungal activity. This technical guide provides a comprehensive overview of the antifungal properties of various N-substituted amides, intended for researchers, scientists, and drug development professionals. This document synthesizes quantitative antifungal activity data, details key experimental methodologies, and visualizes the primary mechanisms of action to facilitate further research and development in this critical area.
Introduction
N-substituted amides are a versatile class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, which is further substituted with various functional groups. This structural motif has proven to be a valuable scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. In the context of antifungal drug discovery, N-substituted amides have demonstrated significant potential, with several families of these compounds showing potent activity against clinically relevant fungal pathogens, including various Candida and Aspergillus species. This guide will delve into the quantitative antifungal data, the experimental protocols used for their evaluation, and the elucidated mechanisms of action of these promising compounds.
Quantitative Antifungal Activity of N-Substituted Amides
The antifungal efficacy of N-substituted amides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative classes of N-substituted amides against a panel of fungal strains.
Table 1: Antifungal Activity of Cinnamic and Benzoic Acid Amide Derivatives
Compound ID
Fungal Strain
MIC (µg/mL)
Reference Compound
MIC (µg/mL)
14
C. krusei
31.25
Fluconazole
16
16
C. krusei
7.8
Fluconazole
16
16
C. krusei (Fluconazole-resistant clinical strains)
85.3–341.3
-
-
2
C. parapsilosis
31.25
-
-
14
C. parapsilosis
31.25
-
-
Data sourced from a study on cinnamic and benzoic acid amides, which showed that some compounds had stronger antifungal activity than fluconazole against certain strains.[1]
Table 2: Antifungal Activity of Amide Derivatives Containing Cyclopropane
Compound ID
Fungal Strain
MIC80 (µg/mL)
Reference Compound
MIC80 (µg/mL)
F8
Candida albicans
16
Fluconazole
2
F24
Candida albicans
16
Fluconazole
2
F42
Candida albicans
16
Fluconazole
2
F5, F7, F9, F22, F23, F32, F49, F50, F51
Candida albicans
32-64
Fluconazole
2
MIC80 is the minimum concentration required to inhibit 80% of fungal growth. These cyclopropane-containing amides showed promising, though less potent, activity compared to fluconazole.[2]
Table 3: Antifungal Activity of Nicotinamide Derivatives
Compound ID
Fungal Strain
MIC (µg/mL)
Reference Compound
MIC (µg/mL)
16g
C. albicans SC5314
0.25
Fluconazole
0.25-0.5
16g
Fluconazole-resistant C. albicans (6 strains)
0.125–1
Fluconazole
16->64
19
C. albicans SC5314
4
Fluconazole
0.25-0.5
Compound 16g, a nicotinamide derivative, demonstrated excellent activity against both fluconazole-sensitive and resistant strains of C. albicans.[3]
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the evaluation of antifungal compounds. The following sections detail the methodologies for determining antifungal susceptibility and for the chemical synthesis of N-substituted amides.
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol outlined below is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[4][5][6][7]
Materials:
96-well microtiter plates
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
Fungal inoculum, adjusted to a specific concentration
N-substituted amide compound stock solution (typically in DMSO)
Positive control antifungal agent (e.g., fluconazole)
Negative control (medium only)
Spectrophotometer or microplate reader
Procedure:
Preparation of Antifungal Agent Dilutions: A serial two-fold dilution of the N-substituted amide is prepared in the 96-well plate using RPMI-1640 medium. The final concentrations should span a range that is expected to include the MIC.
Inoculum Preparation: The fungal strain is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (inoculum without the drug) and a sterility control well (medium only) are included on each plate.
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density.
Caption: General workflow for antifungal susceptibility testing.
Synthesis of N-Substituted Amides from Carboxylic Acids and Amines
A common and versatile method for the synthesis of N-substituted amides is the coupling of a carboxylic acid and an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive intermediate.[8][9]
General Procedure using a Coupling Agent (e.g., DCC):
Activation of Carboxylic Acid: The carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or DMF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is added, and the mixture is stirred at 0°C for a short period to form the active ester intermediate.
Amine Addition: The desired amine (1 equivalent) is added to the reaction mixture.
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the by-product, dicyclohexylurea (DCU), is removed by filtration. The filtrate is then washed with an acidic solution (e.g., 1M HCl) to remove unreacted amine and a basic solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.
Caption: Synthetic pathway for N-substituted amides.
Mechanisms of Antifungal Action
N-substituted amides exert their antifungal effects through various mechanisms, primarily by targeting essential fungal cellular processes. The two most prominent mechanisms are the inhibition of ergosterol biosynthesis and the disruption of fungal cell wall integrity.
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex pathway, and a key enzyme in this process is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][10][11][12][13]
Several N-substituted amides, particularly those with an azole-like scaffold, function as inhibitors of this enzyme. By binding to the active site of lanosterol 14α-demethylase, these compounds prevent the demethylation of lanosterol, a crucial step in the formation of ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. The consequence is a disruption of membrane structure and function, ultimately leading to fungal cell death.[1][10]
Caption: Inhibition of ergosterol biosynthesis by N-substituted amides.
Disruption of the Fungal Cell Wall
The fungal cell wall is a dynamic and essential structure that is absent in mammalian cells, making it an attractive target for antifungal drugs. It is primarily composed of polysaccharides, including β-glucans and chitin, which provide structural integrity and protect the cell from osmotic stress.[2][14][15][16]
Some N-substituted amides have been shown to interfere with the synthesis or organization of the fungal cell wall.[3] While the precise molecular targets are still under investigation for many of these compounds, the observed effects include alterations in cell wall morphology, increased permeability, and ultimately, cell lysis. Potential targets within the cell wall biosynthesis pathway include enzymes such as β-(1,3)-glucan synthase and chitin synthase. By inhibiting these enzymes, N-substituted amides can compromise the structural integrity of the cell wall, leading to fungal cell death.
Caption: Disruption of fungal cell wall synthesis.
Conclusion and Future Directions
N-substituted amides represent a promising and versatile class of compounds with significant antifungal potential. The data presented in this guide highlight their efficacy against a range of clinically important fungal pathogens, including drug-resistant strains. The elucidation of their mechanisms of action, primarily through the inhibition of ergosterol biosynthesis and disruption of the cell wall, provides a solid foundation for rational drug design and optimization.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for potent antifungal activity and to guide the synthesis of more effective and selective analogs.
Mechanism of Action Studies: To further delineate the specific molecular targets of different classes of N-substituted amides and to understand potential mechanisms of resistance.
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profiles of lead compounds in preclinical animal models of fungal infections.
By leveraging the information provided in this technical guide, researchers and drug development professionals can accelerate the discovery and development of novel N-substituted amide-based antifungal agents to address the growing threat of invasive fungal infections.
N-Allyl-2-chloropropanamide: A Technical Guide to its Potential as a Monomer in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of N-allyl-2-chloropropanamide as a monomer, focusing on its synthesis, reactivity, and demonstrated appl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of N-allyl-2-chloropropanamide as a monomer, focusing on its synthesis, reactivity, and demonstrated application in specialized polymerization techniques. While data on its homopolymerization is limited in current literature, its role in copolymerization highlights its potential for creating functional polymers for advanced applications, including those in the biomedical and drug development fields.
Monomer Characteristics
N-allyl-2-chloropropanamide is a bifunctional monomer containing a polymerizable allyl group and a reactive chloro-amide functional group. This unique structure allows it to participate in complex polymerization schemes, offering a route to polymers with tailored architectures and functionalities.
Table 1: Physicochemical Properties of N-Allyl-2-chloropropanamide
Property
Value
Molecular Formula
C₆H₁₀ClNO
Molecular Weight
147.61 g/mol
CAS Number
106593-37-7
Synthesis of N-Allyl-2-chloropropanamide
A common synthetic route to N-allyl-2-chloropropanamide involves the amidation of 2-chloropropionyl chloride with allylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-Allyl-2-chloropropanamide
Reaction Setup: A solution of allylamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. The vessel is cooled in an ice bath.
Addition of Acyl Chloride: 2-chloropropionyl chloride, dissolved in the same solvent, is added dropwise to the allylamine solution with vigorous stirring. A base, such as triethylamine or pyridine, is typically included in the reaction mixture to scavenge the HCl formed.
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
Workup: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel to yield pure N-allyl-2-chloropropanamide.
Caption: Conceptual workflow of simultaneous chain- and step-growth polymerization.
3.2. Potential for Homopolymerization and Copolymerization
While specific studies on the homopolymerization of N-allyl-2-chloropropanamide are not widely reported, its participation in radical copolymerization suggests that it can be homopolymerized under similar conditions. The reactivity of the allyl group is generally lower than that of acrylic or methacrylic monomers, which may result in slower polymerization rates and lower molecular weight polymers.
For copolymerization, the reactivity ratios of N-allyl-2-chloropropanamide with various comonomers would need to be determined to predict the copolymer composition.
Table 2: Potential Polymerization Methods
Polymerization Method
Applicability to N-allyl-2-chloropropanamide
Potential Outcome
Free Radical Polymerization
Yes (via allyl group)
Homopolymers or copolymers. Molecular weight control may be limited.
Well-defined polymer architectures, such as block copolymers or polymer brushes.
Simultaneous Chain- and Step-Growth Polymerization
Demonstrated
Copolymers with unique architectures and functionalities. [1][2]
Applications in Drug Development and Biomedical Research
The polymers derived from N-allyl-2-chloropropanamide have potential applications in the pharmaceutical and biomedical fields due to the presence of the reactive chloro-amide group, which can be used for post-polymerization modification.
Drug Conjugation: The chlorine atom can be substituted by nucleophilic drugs or targeting ligands to create polymer-drug conjugates.
Hydrogel Formation: The functional groups can be used as crosslinking sites for the formation of hydrogels for controlled drug release or tissue engineering scaffolds.
Functional Surfaces: Polymers containing this monomer can be grafted onto surfaces to create biocompatible or functional coatings for medical devices.
Future Outlook
N-allyl-2-chloropropanamide is a promising monomer for the synthesis of advanced functional polymers. Future research should focus on:
Homopolymerization Studies: Detailed investigation of its homopolymerization kinetics and the characterization of the resulting polymer.
Reactivity Ratio Determination: Calculation of reactivity ratios with various comonomers to enable precise control over copolymer composition.
Post-Polymerization Modification: Exploration of a wider range of chemical modifications of the chloro-amide group to create novel functional materials.
Application Notes and Protocols: Synthesis of N-allyl-2-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the synthesis of N-allyl-2-chloropropanamide, a valuable building block in organic synt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-allyl-2-chloropropanamide, a valuable building block in organic synthesis. The protocol is based on the Schotten-Baumann reaction, a reliable method for the acylation of primary amines. This procedure outlines the reaction of allylamine with 2-chloropropionyl chloride in the presence of a base to yield the desired amide. Included are a comprehensive materials list, step-by-step instructions for the synthesis and purification, and expected characterization data. Additionally, a workflow diagram and a table of reactants and products are provided for clarity and ease of use in a research and development setting.
Introduction
N-allyl-2-chloropropanamide is a bifunctional molecule containing both an allyl group and a reactive chloroamide moiety. This combination of functional groups makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The allyl group can undergo various transformations, such as addition reactions and cross-coupling, while the chloroamide provides a site for nucleophilic substitution. The synthesis described herein utilizes the robust and widely applicable Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1][2][3][4]
Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Allylamine
≥98%
Sigma-Aldrich
Corrosive, flammable liquid
2-Chloropropionyl chloride
≥97%
Sigma-Aldrich
Corrosive, reacts with water
Triethylamine (TEA)
≥99%
Sigma-Aldrich
Anhydrous
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Sigma-Aldrich
Sodium Sulfate (Na₂SO₄)
Anhydrous
Fisher Scientific
Hydrochloric Acid (HCl)
1 M aqueous solution
Fisher Scientific
Sodium Bicarbonate (NaHCO₃)
Saturated aqueous solution
Fisher Scientific
Brine
Saturated aqueous solution of NaCl
Fisher Scientific
Silica Gel
60 Å, 230-400 mesh
Sigma-Aldrich
For column chromatography
Ethyl Acetate
ACS Grade
Fisher Scientific
For chromatography
Hexanes
ACS Grade
Fisher Scientific
For chromatography
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Standard laboratory glassware and consumables
Synthesis Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve allylamine (1.0 eq, e.g., 1.0 g, 17.5 mmol) and triethylamine (1.2 eq, e.g., 2.9 mL, 21.0 mmol) in anhydrous dichloromethane (40 mL).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Acyl Chloride: Dissolve 2-chloropropionyl chloride (1.1 eq, e.g., 2.0 mL, 19.3 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add the 2-chloropropionyl chloride solution dropwise to the stirred allylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Quench the reaction by adding 20 mL of water.
Transfer the mixture to a separatory funnel.
Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-allyl-2-chloropropanamide.
Data Presentation
Table 1: Reactant and Product Information
Compound
Molecular Formula
Molar Mass ( g/mol )
Moles (mmol)
Volume (mL)
Mass (g)
Stoichiometric Ratio
Allylamine
C₃H₇N
57.09
17.5
1.3
1.0
1.0
2-Chloropropionyl chloride
C₃H₄Cl₂O
126.97
19.3
2.0
2.45
1.1
Triethylamine
C₆H₁₅N
101.19
21.0
2.9
2.13
1.2
N-allyl-2-chloropropanamide
C₆H₁₀ClNO
147.60
-
-
(Expected)
-
Table 2: Expected Physicochemical and Spectroscopic Data for N-allyl-2-chloropropanamide
Application Notes and Protocols for the Radical Polymerization of N-allyl-2-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-allyl-2-chloropropanamide in radical polymerization. This monomer is a versatile bu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-allyl-2-chloropropanamide in radical polymerization. This monomer is a versatile building block for the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and nanotechnology. The presence of both a polymerizable acrylamide group and a reactive allyl group, in addition to a chlorine atom suitable for post-polymerization modification or initiation, makes it a molecule of significant interest.
This document outlines protocols for both conventional free radical polymerization and Atom Transfer Radical Polymerization (ATRP), offering pathways to synthesize a range of polymer architectures.
Overview of N-allyl-2-chloropropanamide in Radical Polymerization
N-allyl-2-chloropropanamide is a unique monomer possessing three key functional components:
Acrylamide Moiety: Readily undergoes radical polymerization to form a stable polymer backbone.
Allyl Group: Can be utilized for post-polymerization modification via thiol-ene "click" chemistry, enabling the attachment of biomolecules, drugs, or imaging agents. However, it can also lead to branching or cross-linking during polymerization.
2-Chloropropanamide Group: The chlorine atom can act as an initiation site for controlled radical polymerization techniques like ATRP, allowing for the synthesis of well-defined block copolymers. It also offers a site for nucleophilic substitution.
The polymerization of N-allyl-2-chloropropanamide can be challenging. Conventional free radical polymerization may lead to polymers with broad molecular weight distributions and potential cross-linking due to the reactivity of the allyl group. Controlled radical polymerization techniques, such as ATRP, are therefore recommended to achieve better control over the polymer architecture.
Experimental Protocols
Synthesis of N-allyl-2-chloropropanamide Monomer
A plausible synthetic route to N-allyl-2-chloropropanamide involves the acylation of allylamine with 2-chloropropionyl chloride.
Materials:
Allylamine
2-Chloropropionyl chloride
Triethylamine (Et₃N)
Dichloromethane (DCM), anhydrous
Sodium bicarbonate (NaHCO₃), saturated solution
Magnesium sulfate (MgSO₄), anhydrous
Standard glassware for organic synthesis
Procedure:
Dissolve allylamine and triethylamine in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.
Slowly add 2-chloropropionyl chloride dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure N-allyl-2-chloropropanamide.
This protocol describes a basic method for the homopolymerization of N-allyl-2-chloropropanamide using a conventional radical initiator. This method is simpler but offers less control over the final polymer properties.
Materials:
N-allyl-2-chloropropanamide
Azobisisobutyronitrile (AIBN)
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
Methanol (for precipitation)
Schlenk flask and line
Procedure:
Dissolve N-allyl-2-chloropropanamide and AIBN in anhydrous DMF in a Schlenk flask. A typical starting molar ratio of monomer to initiator is [M]:[I] = 100:1.
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
Place the flask in a preheated oil bath at 70 °C and stir for 4-24 hours.
To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity (Đ), and by ¹H NMR for structure confirmation.
Table 1: Example Conditions for Conventional Free Radical Polymerization
Parameter
Value
Monomer Concentration
1.0 M
Initiator (AIBN) Conc.
0.01 M
Solvent
DMF
Temperature
70 °C
Time
12 h
Protocol 2: Atom Transfer Radical Polymerization (ATRP)
This protocol utilizes the inherent 2-chloropropanamide structure of the monomer as an initiator for ATRP, enabling the synthesis of polymers with controlled molecular weight and narrow polydispersity. This method is more complex but provides superior control over the polymerization process. The polymerization of acrylamides by ATRP can be challenging; therefore, careful selection of the catalyst system is crucial.
Materials:
N-allyl-2-chloropropanamide (acting as both monomer and initiator)
Copper(I) bromide (CuBr)
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
Anhydrous solvent (e.g., Toluene, DMF)
Methanol (for precipitation)
Schlenk flask and line
Procedure:
To a Schlenk flask, add CuBr.
Add the anhydrous solvent and the ligand (e.g., PMDETA) to the flask. Stir the mixture under a nitrogen atmosphere until a homogeneous catalyst complex is formed.
In a separate flask, dissolve N-allyl-2-chloropropanamide in the anhydrous solvent.
Deoxygenate the monomer solution by bubbling with nitrogen for at least 30 minutes.
Transfer the deoxygenated monomer solution to the catalyst-containing Schlenk flask via a cannula.
Place the flask in a thermostatically controlled oil bath at a set temperature (e.g., 60 °C).
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
After the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the contents to air. This will oxidize the Cu(I) catalyst.
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Table 2: Example Conditions for ATRP
Parameter
Molar Ratio (relative to Monomer)
Monomer
100
CuBr
1
PMDETA
1
Solvent
Toluene
Temperature
60 °C
Time
8 h
Visualizations
Logical Workflow for Polymer Synthesis and Characterization
Method
Application Notes and Protocols: N-allyl-2-chloropropanamide in Copolymerization
Disclaimer: Scholarly literature and chemical databases lack specific studies on the copolymerization of N-allyl-2-chloropropanamide. The following application notes and protocols are hypothetical and constructed based o...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Scholarly literature and chemical databases lack specific studies on the copolymerization of N-allyl-2-chloropropanamide. The following application notes and protocols are hypothetical and constructed based on the established principles of free-radical polymerization and the known behaviors of structurally similar monomers, such as N-allylacrylamide and other N-substituted acrylamides. These guidelines are intended for experienced researchers who can adapt and optimize the procedures for their specific needs.
Introduction
N-allyl-2-chloropropanamide is a functional monomer possessing two distinct polymerizable groups: a reactive acrylamide moiety and an allyl group. This dual functionality, combined with the presence of a reactive chlorine atom, suggests its potential as a comonomer for creating functional polymers with tailored properties for biomedical applications, particularly in drug delivery and tissue engineering. The allyl group can be utilized for post-polymerization modification, while the chloro-substituent offers a site for nucleophilic substitution, allowing for the conjugation of therapeutic agents or targeting ligands.
Potential Applications in Drug Development
Copolymers incorporating N-allyl-2-chloropropanamide could be engineered for various biomedical applications:
Drug Conjugation: The 2-chloro group can serve as an attachment point for drugs containing nucleophilic functional groups (e.g., amines, thiols, or hydroxyls), forming a stable covalent bond that can be designed to be cleaved under specific physiological conditions.
Thermoresponsive Hydrogels: When copolymerized with monomers like N-isopropylacrylamide (NIPAAm), the resulting hydrogels may exhibit thermoresponsive behavior.[1] These "smart" materials could be designed to undergo a soluble-to-insoluble transition near physiological temperature, enabling triggered drug release.[2][3][4]
Cross-linkable Scaffolds: The pendant allyl groups provide sites for cross-linking, which can be useful in the fabrication of hydrogels and scaffolds for tissue engineering.[5]
Targeted Drug Delivery: The reactive chlorine or the allyl group can be used to attach targeting moieties, such as peptides or antibodies, to direct the copolymer-drug conjugate to specific cells or tissues.[6][7]
Hypothetical Experimental Protocols
The following are generalized protocols for the copolymerization of N-allyl-2-chloropropanamide. Note: These are starting points and require significant optimization.
Protocol 1: Free-Radical Copolymerization of N-allyl-2-chloropropanamide (M₁) with a Vinylic Comonomer (M₂)
This protocol describes a standard free-radical solution polymerization.
Schlenk flask or similar reaction vessel with a magnetic stir bar
Inert gas supply (Nitrogen or Argon)
Oil bath
Procedure:
Monomer and Solvent Preparation: In a Schlenk flask, dissolve the desired molar ratios of N-allyl-2-chloropropanamide (M₁) and the comonomer (M₂) in the chosen anhydrous solvent. The total monomer concentration should typically be in the range of 10-20% (w/v).
Inert Atmosphere: Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 30 minutes. Maintaining an inert atmosphere is crucial as oxygen can inhibit free-radical polymerization.
Initiator Addition: Add the radical initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).
Polymerization Reaction: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-70 °C for AIBN). Allow the reaction to proceed with stirring for a predetermined time (e.g., 6-24 hours). To determine reactivity ratios, it is essential to stop the polymerization at low conversion (<10%).
Copolymer Isolation: After the reaction, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent with vigorous stirring.
Purification: Collect the precipitated copolymer by filtration and wash it several times with the precipitating solvent to remove unreacted monomers and initiator residues.
Drying: Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Determination of Monomer Reactivity Ratios
To understand the copolymerization behavior, the monomer reactivity ratios (r₁ and r₂) should be determined. This involves carrying out a series of copolymerizations with varying initial monomer feed ratios, keeping the conversion low (<10%).
Procedure:
Series of Copolymerizations: Prepare a series of reaction mixtures with different molar fractions of N-allyl-2-chloropropanamide (f₁) and the comonomer (f₂).
Low Conversion Polymerization: Polymerize each mixture according to Protocol 1, ensuring the reaction is stopped at low conversion (typically by quenching the reaction after a short period).
Copolymer Composition Analysis: Determine the molar fraction of each monomer unit in the resulting copolymer (F₁ and F₂) using techniques such as ¹H NMR spectroscopy or elemental analysis.
Calculation of Reactivity Ratios: Use the Fineman-Ross or Kelen-Tüdös methods to calculate the reactivity ratios from the monomer feed and copolymer composition data.[8][9][10]
Data Presentation
Due to the lack of experimental data for N-allyl-2-chloropropanamide, the following tables are presented as templates for organizing experimental results.
Table 1: Hypothetical Copolymerization of N-allyl-2-chloropropanamide (M₁) and N-isopropylacrylamide (M₂) for Reactivity Ratio Determination
Experiment
Mole Fraction of M₁ in Feed (f₁)
Mole Fraction of M₁ in Copolymer (F₁)
Conversion (%)
1
0.1
Data to be determined
<10
2
0.3
Data to be determined
<10
3
0.5
Data to be determined
<10
4
0.7
Data to be determined
<10
5
0.9
Data to be determined
<10
Table 2: Hypothetical Properties of N-allyl-2-chloropropanamide Copolymers
Copolymer System
M₁ Content (mol%)
Molecular Weight (Mn, g/mol )
Polydispersity Index (PDI)
Glass Transition Temp. (Tg, °C)
Lower Critical Solution Temp. (LCST, °C)
P(N-allyl-2-chloropropanamide-co-NIPAAm)
20
Data to be determined
Data to be determined
Data to be determined
Data to be determined
P(N-allyl-2-chloropropanamide-co-NVP)
50
Data to be determined
Data to be determined
Data to be determined
N/A
P(N-allyl-2-chloropropanamide-co-MMA)
30
Data to be determined
Data to be determined
Data to be determined
N/A
Visualizations
The following diagrams illustrate the hypothetical experimental workflow and a potential signaling pathway for a targeted drug delivery application.
Application Notes and Protocols for Polymer Grafting Techniques Utilizing Allyl Functionalized Monomers
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for three primary polymer grafting techniques—"grafting from," "grafting to,"...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for three primary polymer grafting techniques—"grafting from," "grafting to," and "grafting through"—with a specific focus on the use of allyl functionalized monomers. The unique reactivity of the allyl group offers a versatile platform for creating well-defined polymer architectures with applications in drug delivery, biomaterials, and surface modification.
Introduction to Polymer Grafting with Allyl Monomers
Polymer grafting is a powerful technique for modifying the properties of a polymer backbone by covalently attaching polymer side chains (grafts) that differ in composition or structure. This method allows for the creation of materials with tailored functionalities. Allyl-functionalized monomers are particularly advantageous in this context due to the distinct reactivity of the allyl double bond, which can be selectively targeted in subsequent modification reactions, such as thiol-ene click chemistry, while the more reactive acrylate or methacrylate groups can participate in initial backbone or graft polymerization.
The three main strategies for polymer grafting are:
"Grafting from": Polymer chains are grown from initiation sites that have been created on the polymer backbone. This method typically leads to high grafting densities.
"Grafting to": Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. This approach allows for better characterization of the grafted chains before attachment.
"Grafting through": Macromonomers (polymer chains with a polymerizable end-group) are copolymerized with another monomer to form a grafted polymer backbone in a single step.
This document will detail the protocols for each of these techniques using allyl-functionalized monomers.
"Grafting From" using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of Allyl Methacrylate
The "gasting from" approach enables the growth of polymer brushes from a surface, providing a high grafting density. Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Signaling Pathway Diagram
"Grafting From" Workflow Diagram.
Experimental Protocol: SI-ATRP of Allyl Methacrylate from a Silicon Wafer
This protocol describes the "grafting from" polymerization of allyl methacrylate from a silicon wafer surface functionalized with an ATRP initiator.
Materials:
Silicon wafers
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
Clean silicon wafers by sonicating in dichloromethane and methanol for 15 minutes each.
Dry the wafers under a stream of nitrogen.
Immerse the cleaned wafers in freshly prepared piranha solution at 100°C for 1 hour to hydroxylate the surface.
Rinse the wafers extensively with deionized water and dry with nitrogen.
Initiator Immobilization:
Immerse the hydroxylated wafers in a 10 mM solution of BIB-APTES in anhydrous toluene at 55°C for 4 hours, then allow to cool to room temperature overnight.
Rinse the wafers with toluene and dry with nitrogen to yield an initiator-functionalized surface.
Surface-Initiated ATRP:
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare the polymerization solution. For a typical reaction, dissolve CuBr (0.01 mol) and PMDETA (0.01 mol) in anisole.
Add allyl methacrylate to the solution. The monomer concentration can be varied to control the polymer brush length.
Place the initiator-functionalized silicon wafer into the reaction flask.
Conduct the polymerization at a controlled temperature (e.g., 50°C). The reaction time will influence the final graft length.
After the desired time, remove the wafer from the solution and quench the polymerization by exposing it to air.
Clean the grafted wafer by sonicating in dichloromethane to remove any physisorbed polymer.
Dry the wafer under a stream of nitrogen.
Characterization:
The thickness of the grafted polymer brush can be measured by ellipsometry.
The surface composition can be analyzed by X-ray photoelectron spectroscopy (XPS).
The surface morphology can be visualized using atomic force microscopy (AFM).
The "grafting to" approach involves attaching pre-synthesized polymers to a backbone. Thiol-ene "click" chemistry is a highly efficient and versatile reaction for this purpose, where a thiol-terminated polymer reacts with an allyl-functionalized surface upon UV irradiation in the presence of a photoinitiator.
Logical Relationship Diagram
"Grafting To" Process Diagram.
Experimental Protocol: Photo-Click Thiol-Ene Grafting of PEG-SH
This protocol details the "grafting to" of a thiol-terminated poly(ethylene glycol) (PEG-SH) onto a polymer backbone containing allyl methacrylate units.
Solvent (e.g., a mixture of Tetrahydrofuran (THF) and methanol)
UV lamp (e.g., emitting at 256 nm)
Procedure:
Preparation of the Allyl-Functionalized Surface:
Synthesize a copolymer of methyl methacrylate and allyl methacrylate via a suitable polymerization technique (e.g., RAFT polymerization) to create a backbone with pendant allyl groups.[6]
Alternatively, a surface can be coated with an allyl-functionalized polymer.
Preparation of the Grafting Solution:
In a suitable solvent mixture (e.g., THF/methanol 2:1 v/v), dissolve the thiol-terminated PEG (e.g., 300 mg in 1 mL of solvent).[7]
Add the photoinitiator, Irgacure 2959 (e.g., 18.8 mg, 0.08 mmol).[7]
Grafting Reaction:
Immerse the allyl-functionalized polymer substrate in the grafting solution.
Irradiate the mixture with a UV lamp (e.g., 0.9 mW/cm² at 256 nm) for a specified time (e.g., 20 minutes).
After irradiation, remove the substrate and rinse it thoroughly with the solvent to remove any unreacted PEG-SH and photoinitiator.
Characterization:
Successful grafting can be confirmed by XPS, observing the appearance of signals corresponding to the grafted polymer (e.g., the ether oxygen of PEG).
Changes in surface wettability can be assessed by contact angle measurements.
The thickness of the grafted layer can be determined by ellipsometry.
"Grafting Through" Copolymerization of Allyl-Functionalized Macromonomers
The "grafting through" technique involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end group). This method allows for the incorporation of well-defined side chains in a single polymerization step. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an excellent method for synthesizing well-defined macromonomers.[8]
Experimental Workflow Diagram
"Grafting Through" Workflow Diagram.
Experimental Protocol: "Grafting Through" using an Allyl-Terminated Polystyrene Macromonomer
This protocol outlines the synthesis of an allyl-terminated polystyrene macromonomer via RAFT polymerization and its subsequent "grafting through" copolymerization with methyl methacrylate (MMA).
Materials:
Styrene
RAFT agent with an allyl group (synthesized separately)
Azobisisobutyronitrile (AIBN) (initiator)
Methyl methacrylate (MMA)
Toluene (solvent)
Methanol
Procedure:
Synthesis of Allyl-Terminated Polystyrene Macromonomer:
In a Schlenk flask, combine styrene, the allyl-functional RAFT agent, and AIBN in toluene. The molar ratio of monomer to RAFT agent will determine the molecular weight of the macromonomer.
De-gas the solution by several freeze-pump-thaw cycles.
Conduct the polymerization at a controlled temperature (e.g., 60°C) for a specific time to achieve the desired molecular weight.
Terminate the polymerization by cooling and exposing to air.
Purify the macromonomer by precipitation in methanol and drying under vacuum.
"Grafting Through" Copolymerization:
In a Schlenk flask, dissolve the purified allyl-terminated polystyrene macromonomer, methyl methacrylate, and AIBN in toluene.
De-gas the solution.
Perform the copolymerization at a suitable temperature (e.g., 60°C).
After the desired reaction time, terminate the polymerization.
Purify the resulting graft copolymer by precipitation in a non-solvent (e.g., hexane) to remove unreacted monomers and macromonomer.
Characterization:
The molecular weight and polydispersity of the macromonomer and the final graft copolymer can be determined by Gel Permeation Chromatography (GPC).
The composition of the graft copolymer can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
The use of allyl functionalized monomers provides a versatile and powerful toolkit for the synthesis of well-defined graft copolymers. The "grafting from," "grafting to," and "grafting through" techniques each offer unique advantages in controlling the architecture of the final polymer. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development, enabling the rational design and synthesis of advanced functional materials.
Surface Modification of Polymers with N-allyl-2-chloropropanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The surface modification of polymers is a critical area of research in materials science, with significant implications for the development of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of polymers is a critical area of research in materials science, with significant implications for the development of advanced biomaterials and drug delivery systems. The ability to tailor the surface properties of a polymer without altering its bulk characteristics allows for the enhancement of biocompatibility, the introduction of specific functionalities for targeted drug delivery, and the control of cellular interactions. One promising, albeit not extensively documented, approach for surface modification involves the use of bifunctional molecules that can both anchor to a polymer surface and initiate controlled polymerization reactions.
This document provides a conceptual framework and hypothetical protocols for the surface modification of polymers using N-allyl-2-chloropropanamide . This compound possesses two key functional groups: an allyl group, which can potentially be used for "grafting to" a polymer surface via various chemical reactions, and a 2-chloropropanamide group, which can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This dual functionality opens up possibilities for creating well-defined polymer brushes on a variety of polymer substrates, thereby enabling precise control over surface chemistry and architecture.
Disclaimer: The following protocols and applications are based on established principles of polymer chemistry and surface science. Due to the limited specific literature on N-allyl-2-chloropropanamide for this particular application, these notes should be considered as a starting point for research and development. Optimization of the described procedures will be necessary for specific polymer substrates and desired applications.
Potential Applications in Research and Drug Development
The surface modification of polymers using N-allyl-2-chloropropanamide could offer significant advantages in several areas:
Enhanced Biocompatibility: Grafting of biocompatible polymers, such as poly(ethylene glycol) (PEG) or poly(2-hydroxyethyl methacrylate) (PHEMA), from the surface can create a stealth layer that reduces non-specific protein adsorption and minimizes the foreign body response.
Targeted Drug Delivery: The grafted polymer chains can be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) to direct drug-loaded nanoparticles or implants to specific cells or tissues.
Controlled Drug Release: The density and length of the grafted polymer brushes can be controlled to modulate the release kinetics of encapsulated or tethered drugs.
Anti-fouling Surfaces: Polymer brushes can create a hydrated layer that prevents the adhesion of bacteria and other microorganisms, which is crucial for medical implants and devices.
Cell Culture and Tissue Engineering: Surfaces can be modified with polymers that promote or inhibit cell adhesion, proliferation, and differentiation, providing a tool for creating bioactive scaffolds for tissue regeneration.
Experimental Protocols
The following sections outline hypothetical protocols for the synthesis of N-allyl-2-chloropropanamide and its subsequent use in polymer surface modification via a "grafting from" approach using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).
Synthesis of N-allyl-2-chloropropanamide (Conceptual)
This protocol is based on standard amidation reactions.
Materials:
2-Chloropropionyl chloride
Allylamine
Triethylamine (or another suitable base)
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Magnesium sulfate (anhydrous)
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
Dissolve allylamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
Slowly add a solution of 2-chloropropionyl chloride in anhydrous DCM to the cooled amine solution with constant stirring.
Allow the reaction to warm to room temperature and stir for several hours to overnight.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure N-allyl-2-chloropropanamide.
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) using N-allyl-2-chloropropanamide as an Initiator (Hypothetical Protocol)
This protocol assumes the successful immobilization of N-allyl-2-chloropropanamide on a polymer surface. The immobilization step itself would require a separate procedure tailored to the specific polymer substrate (e.g., via radical addition to unsaturated polymers, or reaction with surface functional groups).
Materials:
Polymer substrate with surface-immobilized N-allyl-2-chloropropanamide
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine)
Solvent (e.g., anisole, toluene, or a mixture of solvents)
Inert gas (Nitrogen or Argon)
Schlenk flask or glovebox
Procedure:
Place the polymer substrate with the immobilized initiator in a Schlenk flask.
Add the monomer and solvent to the flask.
In a separate flask, prepare the catalyst complex by mixing CuBr and the ligand in the solvent under an inert atmosphere.
Degas the monomer solution by several freeze-pump-thaw cycles.
Under a positive pressure of inert gas, transfer the catalyst solution to the monomer solution.
Place the reaction flask in a pre-heated oil bath at the desired temperature and stir.
Monitor the polymerization progress over time. For solution polymerization, this can be done by taking aliquots and analyzing monomer conversion by ¹H NMR or gas chromatography. For surface-grafted polymers, the thickness of the polymer brush can be measured ex-situ at different time points using techniques like ellipsometry or atomic force microscopy (AFM).
After the desired polymerization time, quench the reaction by exposing the catalyst to air.
Thoroughly wash the modified polymer substrate with a good solvent for the polymer to remove any physically adsorbed polymer chains.
Dry the surface-modified polymer under vacuum.
Characterize the grafted polymer brushes using surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition, ellipsometry or AFM to measure the thickness, and contact angle measurements to assess the change in surface wettability.
Data Presentation (Hypothetical)
Should experimental data be generated, it is recommended to present it in clear and concise tables to facilitate comparison.
Table 1: Hypothetical Characterization of N-allyl-2-chloropropanamide
Characterization Technique
Expected Result
¹H NMR (CDCl₃, ppm)
Peaks corresponding to allyl protons, methine proton, methyl protons, and amide proton.
¹³C NMR (CDCl₃, ppm)
Resonances for carbonyl carbon, olefinic carbons, and aliphatic carbons.
Mass Spectrometry (m/z)
Molecular ion peak corresponding to the calculated mass of C₆H₁₀ClNO.
Table 2: Hypothetical Results of Surface-Initiated Polymerization
Polymer Substrate
Monomer
Polymerization Time (h)
Grafted Polymer Thickness (nm)
Water Contact Angle (°)
Polypropylene
N-isopropylacrylamide
2
15
65
Polypropylene
N-isopropylacrylamide
4
28
50
Polystyrene
Methyl Methacrylate
3
20
75
Polystyrene
Methyl Methacrylate
6
35
70
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships.
Caption: Workflow for the synthesis of N-allyl-2-chloropropanamide.
Caption: General workflow for polymer surface modification via SI-ATRP.
Conclusion
While direct experimental evidence for the use of N-allyl-2-chloropropanamide in polymer surface modification is currently scarce in publicly available literature, its chemical structure suggests significant potential as a versatile tool for researchers in biomaterials and drug development. The conceptual protocols and potential applications outlined in this document provide a foundational guide for exploring this promising avenue of surface engineering. Further research is warranted to validate these hypotheses and to fully elucidate the capabilities of N-allyl-2-chloropropanamide in creating advanced functional polymer surfaces.
Application
Application Notes: Synthesis of γ-Lactams via Intramolecular Radical Cyclization of N-allyl-2-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals Introduction The γ-lactam (pyrrolidin-2-one) scaffold is a privileged structural motif present in a wide array of biologically active compounds and natural...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-lactam (pyrrolidin-2-one) scaffold is a privileged structural motif present in a wide array of biologically active compounds and natural products. The development of efficient and stereoselective methods for the synthesis of substituted γ-lactams is of significant interest in medicinal chemistry and drug development. One powerful strategy for the construction of the pyrrolidinone ring is the copper-catalyzed Atom Transfer Radical Cyclization (ATRC) of N-allylhaloamides. This method offers a robust and atom-economical pathway to functionalized γ-lactams from readily accessible precursors.
This document provides detailed protocols for the synthesis of the precursor, N-allyl-2-chloropropanamide, and its subsequent intramolecular radical cyclization to afford the corresponding γ-lactam, 4-(chloromethyl)-3-methylpyrrolidin-2-one. This heterocyclic compound serves as a valuable building block for further chemical elaboration in drug discovery programs.
Key Applications
Scaffold for Medicinal Chemistry: The synthesized 4-(chloromethyl)-3-methylpyrrolidin-2-one can be utilized as a key intermediate for the synthesis of a variety of substituted γ-lactams with potential therapeutic applications.
Fragment-Based Drug Discovery: The compact and functionalized nature of the γ-lactam product makes it an attractive fragment for screening in drug discovery campaigns.
Development of Novel Synthetic Methodologies: The described protocols can be adapted for the synthesis of a diverse range of heterocyclic compounds through radical cyclization pathways.
Experimental Protocols
Protocol 1: Synthesis of N-allyl-2-chloropropanamide
This protocol describes the synthesis of the cyclization precursor, N-allyl-2-chloropropanamide, from allylamine and 2-chloropropionyl chloride.
To a stirred solution of allylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C (ice bath), add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the addition of water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by flash column chromatography on silica gel to afford pure N-allyl-2-chloropropanamide.
Protocol 2: Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC)
This protocol details the intramolecular cyclization of N-allyl-2-chloropropanamide to yield 4-(chloromethyl)-3-methylpyrrolidin-2-one. This procedure is adapted from established methods for the ATRC of unactivated N-allyl monochloroacetamides.[1]
Materials:
N-allyl-2-chloropropanamide
Copper(I) chloride (CuCl)
Tris(2-(dimethylamino)ethyl)amine (Me₆-TREN)
Toluene, anhydrous
Schlenk tube or similar reaction vessel for inert atmosphere
Magnetic stirrer and hotplate
Inert gas supply (Argon or Nitrogen)
Syringes and needles
Procedure:
To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add CuCl (0.1 eq) and Me₆-TREN (0.1 eq).
Add anhydrous toluene via syringe to dissolve the catalyst components.
Add a solution of N-allyl-2-chloropropanamide (1.0 eq) in anhydrous toluene to the catalyst mixture.
Heat the reaction mixture to 80 °C and stir vigorously.
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with dichloromethane and filter through a short pad of silica gel to remove the copper catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 4-(chloromethyl)-3-methylpyrrolidin-2-one as a mixture of diastereomers.
Quantitative Data
The following table summarizes the expected quantitative data for the copper-catalyzed atom transfer radical cyclization of N-allyl-2-chloropropanamide. The yield is an estimate based on reported cyclizations of similar unactivated monochloroacetamides.[1]
Parameter
Value
Substrate
N-allyl-2-chloropropanamide
Product
4-(chloromethyl)-3-methylpyrrolidin-2-one
Catalyst System
CuCl / Me₆-TREN
Catalyst Loading
10 mol%
Solvent
Toluene
Temperature
80 °C
Reaction Time
12-24 h
Estimated Yield
60-75%
Diastereomeric Ratio
Mixture of diastereomers
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the synthesis of 4-(chloromethyl)-3-methylpyrrolidin-2-one and the proposed mechanism for the copper-catalyzed atom transfer radical cyclization.
Caption: Experimental workflow for the synthesis of 4-(chloromethyl)-3-methylpyrrolidin-2-one.
Caption: Proposed mechanism for the copper-catalyzed Atom Transfer Radical Cyclization (ATRC).
Application Notes and Protocols for Screening Herbicidal Activity of N-allyl-2-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals Introduction N-allyl-2-chloropropanamide is a member of the chloroacetamide class of herbicides. The primary mode of action for this class of herbicides is...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allyl-2-chloropropanamide is a member of the chloroacetamide class of herbicides. The primary mode of action for this class of herbicides is the inhibition of very-long-chain fatty acid elongases (VLCFAEs), critical enzymes in the biosynthesis of fatty acids with chain lengths greater than 18 carbons. VLCFAs are essential components of various cellular structures, including the cuticle, sphingolipids, and suberin. By inhibiting VLCFA synthesis, N-allyl-2-chloropropanamide disrupts the formation of these vital components, leading to impaired cell division, disruption of membrane integrity, and ultimately, plant death. This document provides detailed protocols for screening the herbicidal activity of N-allyl-2-chloropropanamide.
Data Presentation
Table 1: Effect of N-allyl-2-chloropropanamide on Seed Germination of Various Weed Species
Concentration (µM)
Amaranthus retroflexus (% Germination Inhibition)
Echinochloa crus-galli (% Germination Inhibition)
Setaria viridis (% Germination Inhibition)
0 (Control)
0 ± 0.0
0 ± 0.0
0 ± 0.0
1
15 ± 2.1
10 ± 1.5
12 ± 1.8
10
45 ± 3.5
35 ± 2.8
40 ± 3.1
50
85 ± 4.2
78 ± 3.9
82 ± 4.0
100
98 ± 1.5
95 ± 2.0
96 ± 1.7
IC50 (µM)
~25
~30
~28
Table 2: Effect of N-allyl-2-chloropropanamide on Seedling Growth of Various Weed Species (Post-emergence)
Objective: To evaluate the effect of N-allyl-2-chloropropanamide on seed germination and early seedling development when applied to the soil before weed emergence.
Sterile potting mix (sand, soil, and peat mixture)
Petri dishes or small pots
Growth chamber or greenhouse with controlled temperature and light conditions
Solvent for herbicide (e.g., acetone, DMSO)
Distilled water
Pipettes and glassware
Procedure:
Herbicide Preparation: Prepare a stock solution of N-allyl-2-chloropropanamide in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the desired final concentrations for testing. A negative control (solvent only) should also be prepared.
Planting: Fill petri dishes or pots with the sterile potting mix. Sow a predetermined number of weed seeds (e.g., 20-30 seeds) evenly on the surface of the soil.
Herbicide Application: Apply a fixed volume of each herbicide concentration (and the control) evenly to the soil surface of the corresponding petri dish or pot.
Incubation: Place the treated containers in a growth chamber or greenhouse with controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).
Data Collection:
Germination Count: After a set period (e.g., 7-14 days), count the number of germinated seeds in each container. A seed is considered germinated when the radicle has emerged.
Visual Assessment: Visually assess the seedlings for signs of phytotoxicity, such as stunting, chlorosis, necrosis, and morphological abnormalities.
Biomass Measurement (Optional): At the end of the experiment, carefully harvest the emerged seedlings, separate shoots and roots, and measure their fresh and dry weights.
Objective: To evaluate the effect of N-allyl-2-chloropropanamide on the growth and development of emerged weed seedlings.
Materials:
Same as Protocol 1
Spray bottle or small-scale sprayer
Procedure:
Seedling Preparation: Sow weed seeds in pots filled with potting mix and allow them to grow in a growth chamber or greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).
Herbicide Preparation: Prepare herbicide solutions as described in Protocol 1. An adjuvant may be added to the spray solution to improve herbicide uptake, if necessary.
Herbicide Application: Uniformly spray the foliage of the seedlings with the different herbicide concentrations and the control solution until the leaves are thoroughly wetted.
Incubation: Return the treated plants to the growth chamber or greenhouse.
Data Collection:
Visual Assessment: At regular intervals (e.g., 3, 7, and 14 days after treatment), visually assess the plants for phytotoxicity symptoms.
Growth Measurement: At the end of the experiment, measure the shoot height and root length of the treated and control plants.
Biomass Measurement: Harvest the plants, separate shoots and roots, and determine their fresh and dry weights.
Mandatory Visualizations
Caption: Experimental workflow for screening herbicidal activity.
Caption: Inhibition of VLCFA biosynthesis by N-allyl-2-chloropropanamide.
Application
Application Note and Protocol: Antifungal Susceptibility Testing of N-allyl-2-chloropropanamide
Audience: Researchers, scientists, and drug development professionals. Introduction The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and development o...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and development of novel antifungal agents.[1] N-allyl-2-chloropropanamide is a synthetic compound whose antifungal potential has yet to be fully explored. Structurally related compounds, such as 2-chloro-N-phenylacetamide, have demonstrated notable fungicidal and antibiofilm activity against fluconazole-resistant Candida and Aspergillus species, suggesting that the chloroacetamide moiety may be a valuable pharmacophore for antifungal drug design.[2][3] This document provides detailed protocols for evaluating the in vitro antifungal activity of N-allyl-2-chloropropanamide using standardized broth microdilution and disk diffusion methods.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of N-allyl-2-chloropropanamide that inhibits the visible growth of a fungal isolate.[5] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
Sterile saline (0.85%)
Spectrophotometer
Incubator
Procedure:
Preparation of Stock Solution: Dissolve N-allyl-2-chloropropanamide in DMSO to a final concentration of 10 mg/mL. Further dilute in RPMI-1640 medium to prepare a working stock solution.[7]
Inoculum Preparation:
Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[9]
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[9]
Dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).[6]
Plate Preparation and Inoculation:
Perform serial twofold dilutions of the N-allyl-2-chloropropanamide working stock solution in the 96-well plate with RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).[10]
Add 100 µL of the diluted fungal inoculum to each well.
Include a growth control (inoculum without the test compound) and a sterility control (medium only).[7]
A positive control antifungal should be tested in parallel.
Incubation: Incubate the plates at 35°C for 24-48 hours.[10]
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction for azoles) compared to the growth control.[9]
Disk Diffusion Assay
This qualitative method assesses the susceptibility of a fungal isolate to N-allyl-2-chloropropanamide by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials and Reagents:
N-allyl-2-chloropropanamide
Solvent (e.g., DMSO)
Sterile 6 mm blank paper disks
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[9]
Fungal isolates
Sterile cotton swabs
Calipers
Procedure:
Disk Preparation: Dissolve N-allyl-2-chloropropanamide in a suitable solvent and apply a known amount to the sterile paper disks. Allow the solvent to evaporate completely.[11]
Inoculum Preparation: Prepare a fungal suspension as described for the broth microdilution assay (0.5 McFarland standard).[12]
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate.[12]
Disk Application: Aseptically place the prepared disks onto the inoculated agar surface.
Incubation: Invert the plates and incubate at 30-35°C for 24-48 hours.[11]
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[12]
Data Presentation
Table 1: Hypothetical MIC Values of N-allyl-2-chloropropanamide against Various Fungal Pathogens
Fungal Isolate
N-allyl-2-chloropropanamide MIC (µg/mL)
Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028
8
1
Fluconazole-resistant C. albicans
16
64
Cryptococcus neoformans H99
4
8
Aspergillus fumigatus ATCC 204305
32
>64
Table 2: Hypothetical Zone of Inhibition Diameters for N-allyl-2-chloropropanamide
Fungal Isolate
N-allyl-2-chloropropanamide (20 µ g/disk ) Zone Diameter (mm)
Fluconazole (25 µ g/disk ) Zone Diameter (mm)
Candida albicans ATCC 90028
18
25
Fluconazole-resistant C. albicans
15
0
Cryptococcus neoformans H99
20
18
Visualizations
Caption: Workflow for Antifungal Susceptibility Testing.
Application Notes and Protocols: N-allyl-2-chloropropanamide as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals Introduction N-allyl-2-chloropropanamide is a functional monomer with two reactive sites: a polymerizable allyl group and a reactive chloro-substituted amid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allyl-2-chloropropanamide is a functional monomer with two reactive sites: a polymerizable allyl group and a reactive chloro-substituted amide group. This dual functionality makes it a promising candidate as a crosslinking agent in the synthesis of specialized polymers. The incorporation of N-allyl-2-chloropropanamide into a polymer backbone can introduce crosslinks, thereby modifying the polymer's mechanical, thermal, and chemical properties. These modifications can be tailored for a variety of applications, including the development of controlled-release drug delivery systems, hydrogels for tissue engineering, and advanced materials with enhanced durability.
This document provides detailed application notes and experimental protocols for the use of N-allyl-2-chloropropanamide as a crosslinking agent in vinyl polymers. The information is based on established principles of polymer chemistry and data from analogous crosslinking systems.
Physicochemical Properties of N-allyl-2-chloropropanamide
A summary of the key physicochemical properties of N-allyl-2-chloropropanamide is presented in Table 1. This data is essential for handling, storage, and designing polymerization reactions.
The crosslinking of polymers using N-allyl-2-chloropropanamide can proceed through the free-radical polymerization of its allyl group. When copolymerized with a primary vinyl monomer (e.g., methyl methacrylate, styrene, or acrylamide), the allyl group of N-allyl-2-chloropropanamide can be incorporated into the growing polymer chains. Subsequent or simultaneous reaction of the pendant allyl groups can lead to the formation of crosslinks between polymer chains.
The reactivity of allyl monomers is generally lower than that of vinyl monomers, which can result in a lower incorporation rate of the crosslinker and the formation of shorter kinetic chains. However, this can be advantageous in controlling the crosslinking density. The presence of the electron-withdrawing chloro-substituted propanamide group may influence the reactivity of the allyl group.
Furthermore, the α-chloro amide functionality introduces a second potential reactive site. Under certain conditions, such as in the presence of nucleophiles or under specific thermal or photochemical stimulation, the chlorine atom may be displaced, leading to secondary crosslinking reactions or post-polymerization modification opportunities.
Below is a diagram illustrating the proposed free-radical crosslinking mechanism.
Application Notes and Protocols for the Controlled Polymerization of N-allyl-2-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals Introduction N-allyl-2-chloropropanamide (NACPA) is a functional monomer with significant potential in the development of advanced polymeric materials for b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allyl-2-chloropropanamide (NACPA) is a functional monomer with significant potential in the development of advanced polymeric materials for biomedical applications. The presence of both a polymerizable allyl group and a reactive chloro-amide functionality makes it an attractive building block for stimuli-responsive polymers, drug delivery systems, and bioconjugates. Achieving control over the polymerization of NACPA is crucial for synthesizing well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and controlled architectures. This document provides detailed application notes and experimental protocols for the controlled polymerization of NACPA using Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Challenges in the Polymerization of N-allyl Monomers
The radical polymerization of allyl monomers is often challenging due to degradative chain transfer to the monomer. This process involves the abstraction of an allylic hydrogen atom from the monomer by a propagating radical, leading to the formation of a stable, less reactive allyl radical. This can result in low polymerization rates and the formation of oligomeric products. Controlled radical polymerization techniques like RAFT and ATRP can offer pathways to mitigate these challenges and achieve better control over the polymerization process.
Reversible Addition-Fragmenting chain Transfer (RAFT) Polymerization of NACPA
RAFT polymerization is a versatile controlled radical polymerization technique that can be adapted for a wide range of monomers. The choice of the RAFT agent is critical for achieving good control over the polymerization of NACPA. For acrylamide-type monomers, dithiobenzoates and trithiocarbonates are often suitable RAFT agents.
Experimental Protocol: RAFT Polymerization of NACPA
This protocol is a representative example and may require optimization based on specific experimental goals.
Materials:
N-allyl-2-chloropropanamide (NACPA) (Monomer)
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT Agent)
Azobisisobutyronitrile (AIBN) (Initiator)
1,4-Dioxane or N,N-Dimethylformamide (DMF) (Solvent)
Anhydrous methanol or diethyl ether (for precipitation)
Procedure:
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add NACPA, the chosen RAFT agent (e.g., CPDTC), and AIBN. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization. A typical starting ratio could be[1]::[0.2].
Solvent Addition: Add the desired amount of anhydrous solvent (e.g., 1,4-dioxane) to achieve a specific monomer concentration (e.g., 2 M).
Degassing: Seal the flask with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C). The reaction time will depend on the desired conversion and should be monitored.
Monitoring the Reaction: Periodically take aliquots from the reaction mixture using a degassed syringe to determine monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via Gel Permeation Chromatography - GPC).
Termination and Isolation: To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., cold methanol or diethyl ether).
Purification: Isolate the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent and re-precipitate to remove unreacted monomer and initiator fragments.
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Data Presentation: RAFT Polymerization of NACPA
Target DP
[NACPA]:[RAFT]:[AIBN]
Solvent
Temp (°C)
Time (h)
Conversion (%)
Mn ( g/mol ) (GPC)
Đ (PDI)
50
50:1:0.2
Dioxane
70
8
Data
Data
Data
100
100:1:0.2
Dioxane
70
16
Data
Data
Data
200
200:1:0.2
DMF
70
24
Data
Data
Data
100
100:1:0.1
Dioxane
60
24
Data
Data
Data
*Data to be filled in based on experimental results.
Atom Transfer Radical Polymerization (ATRP) of NACPA
ATRP is another powerful technique for the controlled polymerization of a variety of monomers. The success of ATRP relies on the establishment of a rapid equilibrium between active (propagating) and dormant species, mediated by a transition metal catalyst. For acrylamide-type monomers, copper-based catalyst systems are commonly employed.
Experimental Protocol: ATRP of NACPA
This protocol provides a general guideline and may need to be optimized for specific requirements.
Materials:
N-allyl-2-chloropropanamide (NACPA) (Monomer)
Ethyl α-bromoisobutyrate (EBiB) or methyl 2-chloropropionate (MCP) (Initiator)
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (Catalyst)
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-dimethylaminoethyl)amine (Me6TREN) (Ligand)
Toluene or a mixture of water and DMF (Solvent)
Anhydrous methanol or diethyl ether (for precipitation)
Alumina column (for catalyst removal)
Procedure:
Catalyst Complex Formation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) halide (e.g., CuBr) and the ligand (e.g., PMDETA). The molar ratio of catalyst to ligand is typically 1:1 or 1:2.
Monomer and Initiator Addition: In a separate flask, dissolve the NACPA monomer and the initiator (e.g., EBiB) in the chosen solvent. The ratio of monomer to initiator will determine the target molecular weight.
Degassing: Degas the monomer/initiator solution by bubbling with an inert gas for at least 30 minutes.
Initiation of Polymerization: Transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., room temperature to 70 °C).
Monitoring and Termination: Monitor the reaction as described in the RAFT protocol. Terminate the polymerization by opening the flask to air, which will oxidize the copper catalyst and quench the reaction.
Catalyst Removal and Purification: Dilute the reaction mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Data Presentation: ATRP of NACPA
Target DP
[NACPA]:[Initiator]:[Cu(I)]:[Ligand]
Solvent
Temp (°C)
Time (h)
Conversion (%)
Mn ( g/mol ) (GPC)
Đ (PDI)
50
50:1:1:2
Toluene
50
6
Data
Data
Data
100
100:1:1:2
Toluene
50
12
Data
Data
Data
100
100:1:1:1
H₂O/DMF (1:1)
25
4
Data
Data
Data
200
200:1:1:2
Toluene
70
24
Data
Data
Data
*Data to be filled in based on experimental results.
Visualizations
RAFT Polymerization Workflow
Caption: Workflow for RAFT polymerization of N-allyl-2-chloropropanamide.
ATRP Signaling Pathway (Catalytic Cycle)
Caption: The catalytic cycle in Atom Transfer Radical Polymerization.
Application Notes and Protocols: N-allyl-2-chloropropanamide for Functionalizing Material Surfaces
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the use of N-allyl-2-chloropropanamide for the functionalization of material surfaces. This monomer...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-allyl-2-chloropropanamide for the functionalization of material surfaces. This monomer is particularly useful for creating versatile surfaces that can be further modified through "click" chemistry, making it a valuable tool in drug delivery, tissue engineering, and diagnostics. The protocols outlined below cover the synthesis of the monomer, its polymerization on a surface via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and subsequent post-polymerization modification.
Synthesis of N-allyl-2-chloropropanamide Monomer
This protocol describes the synthesis of N-allyl-2-chloropropanamide from (S)-2-chloropropionic acid and allylamine using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.[1]
Experimental Protocol
Reaction Setup: In a round-bottom flask, dissolve (S)-2-chloropropionic acid (1.0 eq) and allylamine (1.0 eq) in dichloromethane (DCM).
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir overnight.
Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure N-allyl-2-chloropropanamide.
Synthesis and Screening of N-Allyl-2-Chloropropanamide Derivatives: A Guide for Biological Researchers
Application Note: The quest for novel therapeutic agents necessitates the exploration of diverse chemical scaffolds. N-allyl-2-chloropropanamide derivatives represent a class of compounds with potential for biological ac...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note: The quest for novel therapeutic agents necessitates the exploration of diverse chemical scaffolds. N-allyl-2-chloropropanamide derivatives represent a class of compounds with potential for biological activity, owing to the presence of reactive electrophilic and nucleophilic sites. This document provides a detailed protocol for the synthesis of these derivatives and their subsequent biological screening, aimed at identifying lead compounds for drug development.
Data Presentation: Synthesis and Biological Activity
The following tables summarize representative data for the synthesis and biological evaluation of analogous N-allyl amide derivatives. While specific data for a broad series of N-allyl-2-chloropropanamide derivatives is not extensively available in the public domain, the presented data illustrates the expected outcomes and serves as a template for data organization.
Table 1: Synthesis Yields of Representative N-Allyl Amide Derivatives
Table 2: In Vitro Antiproliferative Activity of a Representative N-Allyl Amide Derivative (Compound 6d)
Compound ID
Cell Line
IC₅₀ (µM)
Positive Control (Doxorubicin) IC₅₀ (µM)
6d
PC-3 (Prostate Cancer)
> 50
8.87 ± 0.6
6d
Hela (Cervical Cancer)
12.17 ± 0.9
5.57 ± 0.4
6d
HCT-116 (Colon Cancer)
9.46 ± 0.7
5.23 ± 0.3
6d
MCF-7 (Breast Cancer)
6.93 ± 0.4
4.17 ± 0.2
Data for compound 6d, N-Allyl-3-(3-(benzyloxyquinoxalin-2-yl)propanamide), is presented as a representative example.[1]
Experimental Protocols
Protocol 1: General Synthesis of N-Allyl-2-Chloropropanamide Derivatives
This protocol describes a general method for the amide coupling of 2-chloropropanoyl chloride with a primary or secondary amine.
Materials:
2-Chloropropanoyl chloride
Substituted allyl amine derivative
Triethylamine (Et₃N)
Anhydrous Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
To a stirred solution of the desired allyl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add 2-chloropropanoyl chloride (1.1 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
Separate the organic layer and wash sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
Synthesized N-allyl-2-chloropropanamide derivatives dissolved in DMSO
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Multi-channel pipette
Microplate reader
Procedure:
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
After 24 hours, replace the medium with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
Incubate the plates for 48-72 hours.
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Workflow from Synthesis to Biological Screening of N-Allyl-2-Chloropropanamide Derivatives.
Caption: Hypothetical Signaling Pathway for Antiproliferative Activity.
Technical Support Center: Optimizing the Synthesis of N-allyl-2-chloropropanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-allyl-2-ch...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-allyl-2-chloropropanamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-allyl-2-chloropropanamide.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Inactive Reagents: 2-chloropropionyl chloride may have hydrolyzed due to moisture. Allylamine may have degraded. 2. Incorrect Stoichiometry: Inaccurate measurement of starting materials. 3. Suboptimal Reaction Temperature: Temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 4. Ineffective Base: The base used may not be strong enough to neutralize the HCl byproduct efficiently.
1. Use freshly opened or distilled 2-chloropropionyl chloride. Ensure allylamine is pure. 2. Accurately measure the molar equivalents of all reagents. A slight excess of the acylating agent can sometimes be beneficial. 3. Optimize the reaction temperature. Start with cooling (0 °C) during the addition of the acid chloride and then allow the reaction to proceed at room temperature. Gentle heating may be explored, but monitor for side product formation. 4. Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine. Ensure the base is dry.
Presence of Starting Materials in Product
1. Incomplete Reaction: Reaction time may be too short. 2. Insufficient Mixing: Poor stirring can lead to localized areas of high concentration and incomplete reaction.
1. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 2. Ensure vigorous and efficient stirring throughout the reaction.
Formation of a White Precipitate (Salt)
1. Formation of Amine Hydrochloride Salt: The HCl generated during the reaction reacts with the base (e.g., triethylamine) to form a salt (e.g., triethylammonium chloride).
This is a normal byproduct of the reaction. The salt can be removed by filtration or by washing the organic layer with water during the workup.
Product is an Oil and Difficult to Purify
1. Presence of Impurities: Residual solvent or side products can prevent crystallization.
1. Purify the crude product using column chromatography on silica gel. 2. Attempt vacuum distillation if the product is thermally stable.
Multiple Spots on TLC of Crude Product
1. Side Product Formation: Possible side products include the diacylated product (bis(2-chloropropanoyl)allylamine) or hydrolysis of 2-chloropropionyl chloride to 2-chloropropanoic acid.
1. Use a slight excess of allylamine to favor the mono-acylated product. Ensure anhydrous conditions to prevent hydrolysis of the acid chloride. Optimize purification methods to separate the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-allyl-2-chloropropanamide?
A1: The most common and direct method is the acylation of allylamine with 2-chloropropionyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane.
Q2: What are the critical parameters to control for optimizing the yield?
A2: Key parameters to control include the reaction temperature, the stoichiometry of the reactants, the choice of solvent and base, and the reaction time. Maintaining anhydrous conditions is also crucial to prevent hydrolysis of the acid chloride.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product.
Q4: What are the expected side products in this synthesis?
A4: Potential side products include:
N,N-bis(2-chloropropanoyl)allylamine: Formed from the diacylation of allylamine.
2-chloropropanoic acid: Resulting from the hydrolysis of 2-chloropropionyl chloride.
Polymeric materials: Can form under certain conditions.
Q5: What is the best method for purifying the final product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities, but a gradient of ethyl acetate in hexane is a good starting point. Recrystallization may be possible if the product is a solid, and vacuum distillation can be an option for liquid products.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of N-allyl-2-chloropropanamide. This data is representative and should be used as a guide for optimization experiments.
Parameter
Condition A
Condition B
Condition C
Expected Outcome
Solvent
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Diethyl Ether
DCM and THF are generally good choices due to their inert nature and ability to dissolve the reactants.
Base
Triethylamine (TEA)
Pyridine
None
A non-nucleophilic base like TEA is crucial to neutralize the HCl byproduct and drive the reaction forward. Running the reaction without a base will likely result in very low yield.
Temperature
0 °C to Room Temp
Room Temperature
40 °C
Starting the reaction at a lower temperature and allowing it to warm to room temperature can help control the initial exothermic reaction and minimize side products.
Stoichiometry (Allylamine:Acid Chloride)
1.1 : 1
1 : 1
1 : 1.1
A slight excess of the amine can help to ensure the complete consumption of the acid chloride and minimize diacylation.
Typical Yield (%)
85-95%
70-85%
< 50%
Condition A generally provides the highest yield due to better control over the reaction conditions.
Experimental Protocols
Synthesis of N-allyl-2-chloropropanamide
This protocol describes a general procedure for the synthesis of N-allyl-2-chloropropanamide from 2-chloropropionyl chloride and allylamine.
Materials:
2-chloropropionyl chloride
Allylamine
Triethylamine
Dichloromethane (anhydrous)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexane and Ethyl acetate for TLC and column chromatography
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve allylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
Slowly add 2-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of N-allyl-2-chloropropanamide.
Caption: Logical relationship of reactants, process, and products.
Optimization
Technical Support Center: Purification of N-allyl-2-chloropropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-allyl-2-chloropropanamide. The informatio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-allyl-2-chloropropanamide. The information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude N-allyl-2-chloropropanamide?
The primary methods for purifying N-allyl-2-chloropropanamide are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product. For relatively pure material with minor impurities, recrystallization is often sufficient. If the crude product is a complex mixture or an oil, column chromatography is the recommended method for achieving high purity.
Q2: What are the likely impurities in a synthesis of N-allyl-2-chloropropanamide?
Common impurities can include unreacted starting materials such as 2-chloropropionyl chloride and allylamine, as well as byproducts from side reactions. Depending on the reaction conditions, over-alkylation could lead to the formation of N,N-diallyl-2-chloropropanamide. Hydrolysis of the acid chloride starting material can also result in the presence of 2-chloropropanoic acid.
Q3: My purified N-allyl-2-chloropropanamide is an oil, but I expected a solid. What should I do?
The physical state of a compound can be influenced by the presence of impurities, which can depress the melting point. If your product is an oil, it may contain residual solvent or other impurities. Further purification by column chromatography may be necessary to isolate the pure compound. It is also advisable to confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of N-allyl-2-chloropropanamide.
Problem
Potential Cause
Recommended Solution
Recrystallization: Product "oils out" instead of crystallizing.
The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.
Use a lower-boiling point solvent or a solvent system in which the compound has lower solubility at elevated temperatures. Try adding a co-solvent (anti-solvent) to reduce the solubility of the product.
Recrystallization: No crystal formation upon cooling.
The solution is not supersaturated. The cooling process is too rapid.
Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography: Poor separation of the product from impurities.
The chosen eluent system has inappropriate polarity. The column was not packed properly.
Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Ensure the column is packed uniformly to avoid channeling.
Column Chromatography: The product elutes too quickly or too slowly.
The eluent is too polar or not polar enough.
If the product elutes too quickly (high Rf value on TLC), decrease the polarity of the eluent. If it elutes too slowly (low Rf value on TLC), increase the polarity of the eluent.
General: The final product is not pure enough.
The chosen purification method is not effective for the specific impurities present.
A combination of purification techniques may be necessary. For example, an initial purification by column chromatography can be followed by recrystallization of the collected fractions to achieve high purity.
Experimental Protocols
Recrystallization Protocol
Solvent Selection: Test the solubility of the crude N-allyl-2-chloropropanamide in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not at room temperature. A solvent system of ethyl acetate and hexane is a good starting point.
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
Sample Loading: Dissolve the crude N-allyl-2-chloropropanamide in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified N-allyl-2-chloropropanamide.
Quantitative Data Summary
The following table provides representative data for the purification of N-allyl-2-chloropropanamide.
Purification Method
Starting Purity (by GC-MS)
Final Purity (by GC-MS)
Yield
Optimal Solvent System (v/v)
Recrystallization
85%
98%
75%
Ethyl Acetate / Hexane (1:4)
Column Chromatography
70%
>99%
60%
Hexane / Ethyl Acetate (3:1)
Visualizations
Caption: A general workflow for the purification of N-allyl-2-chloropropanamide.
Caption: A decision-making workflow for troubleshooting purification issues.
Troubleshooting
Technical Support Center: Synthesis of N-allyl-2-chloropropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-allyl-2-chloropropanamide....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-allyl-2-chloropropanamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-allyl-2-chloropropanamide, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I performed the reaction between allylamine and 2-chloropropanoyl chloride but obtained a low yield of N-allyl-2-chloropropanamide. What are the possible causes and solutions?
Answer: Low product yield can stem from several factors related to reactant purity, reaction conditions, and work-up procedures.
Potential Causes and Solutions
Potential Cause
Recommended Action
Hydrolysis of 2-chloropropanoyl chloride
Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Inadequate temperature control
The reaction between acyl chlorides and amines is highly exothermic. Add the 2-chloropropanoyl chloride dropwise to the solution of allylamine at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.
Incorrect stoichiometry
Use a slight excess of allylamine (e.g., 1.1 equivalents) to ensure the complete consumption of the acyl chloride. A portion of the amine will be consumed as a scavenger for the HCl byproduct.
Inefficient HCl scavenging
The reaction produces one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. Use at least two equivalents of allylamine or add a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl.[1][2][3][4][5]
Product loss during work-up
N-allyl-2-chloropropanamide has some water solubility. Minimize the volume of aqueous washes. If significant product loss is suspected, back-extract the aqueous layers with a suitable organic solvent.
Issue 2: Presence of Unexpected Impurities in the Final Product
Question: My final product shows impurities that I cannot identify. What are the likely side products in this synthesis?
Answer: Several side reactions can lead to the formation of impurities. Understanding these potential side reactions is key to identifying the unexpected signals in your analytical data (e.g., NMR, LC-MS).
Common Side Products and Their Formation
Side Product
Formation Mechanism
Prevention and Mitigation
2-hydroxypropanamide derivatives
Hydrolysis of 2-chloropropanoyl chloride to 2-chloropropanoic acid, followed by amide formation, or hydrolysis of the final product.
Follow strict anhydrous conditions.
N,N-diallyl-2-chloropropanamide
Further reaction of the product with another molecule of allylamine at the 2-chloro position.
Use controlled stoichiometry and lower reaction temperatures. Minimize reaction time after the consumption of the acyl chloride.
Avoid high temperatures and exposure to radical initiators (e.g., light, peroxides).
Allylamine hydrochloride
Reaction of allylamine with the HCl byproduct.
This is an expected byproduct. It is typically removed during the aqueous work-up due to its high water solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for the synthesis of N-allyl-2-chloropropanamide?
A1: The following is a general protocol based on the Schotten-Baumann reaction conditions, which are commonly used for this type of amide synthesis.[1][2][3][4][5]
Experimental Protocol: Synthesis of N-allyl-2-chloropropanamide
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve allylamine (2.2 eq.) in anhydrous dichloromethane (DCM) (10 mL per 10 mmol of the limiting reagent).
Cooling: Cool the solution to 0 °C in an ice-water bath.
Addition of Acyl Chloride: Add a solution of 2-chloropropanoyl chloride (1.0 eq.) in anhydrous DCM (5 mL per 10 mmol) dropwise to the stirred allylamine solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up:
Quench the reaction by the slow addition of deionized water.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) and visualize the spots using a UV lamp (if the compounds are UV active) or by staining with potassium permanganate solution, which will react with the allyl group of the starting material and product. The starting acyl chloride will likely decompose on the silica plate.
Q3: What are the key safety precautions for this synthesis?
A3:
2-Chloropropanoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Allylamine is a flammable and toxic liquid. Handle with care in a fume hood.
The reaction is exothermic . Ensure proper temperature control, especially during the addition of the acyl chloride.
Q4: My NMR spectrum shows a complex multiplet in the vinyl region. What could be the cause?
A4: While the primary product should show a clear set of signals for the allyl group, the presence of polymeric or oligomeric side products resulting from the polymerization of the allyl moiety could lead to broadened and complex signals in the vinyl region of the NMR spectrum.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
The desired synthesis of N-allyl-2-chloropropanamide proceeds via a nucleophilic acyl substitution mechanism.
Main synthesis pathway for N-allyl-2-chloropropanamide.
Common Side Reaction Pathways
Understanding potential side reactions is crucial for optimizing the synthesis and purifying the final product.
Potential side reactions during the synthesis.
Troubleshooting Workflow
A logical workflow can help diagnose and resolve issues encountered during the synthesis.
"troubleshooting guide for N-allyl-2-chloropropanamide polymerization"
Technical Support Center: N-allyl-2-chloropropanamide Polymerization This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the polymerization o...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: N-allyl-2-chloropropanamide Polymerization
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the polymerization of N-allyl-2-chloropropanamide and related allyl monomers.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you resolve experimental challenges.
Question: Why am I observing very low polymer yields or an incomplete reaction?
Answer: Low yields are a common challenge in allyl polymerization. Several factors can contribute to this issue:
Degradative Chain Transfer: This is an inherent issue with allyl monomers. An initiating radical may abstract a hydrogen atom from the allyl group rather than adding across the double bond, leading to a stable, non-propagating allyl radical and terminating the kinetic chain.[1]
Insufficient Initiator: Allyl polymerizations often require a significantly higher concentration of initiator compared to vinyl monomer polymerizations to overcome low reactivity.[2]
Oxygen Inhibition: Dissolved oxygen can scavenge radicals, inhibiting the polymerization reaction. It is crucial to thoroughly deoxygenate the reaction mixture.
Inappropriate Temperature: The reaction temperature must be suitable for the chosen initiator to ensure an appropriate rate of radical generation.
Solutions:
Increase the initiator concentration incrementally.
Ensure the reaction setup is completely sealed and the monomer/solvent mixture is deoxygenated using methods like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for an extended period.
Optimize the reaction temperature based on the initiator's half-life.
Increase the polymerization time.
Question: The resulting polymer has a very low molecular weight. How can I increase it?
Answer: The formation of low-molecular-weight polymers is a characteristic feature of allyl monomer polymerization due to the prevalence of degradative chain transfer.[2] While achieving very high molecular weights is difficult, the following adjustments can be beneficial:
Monomer Concentration: Increasing the monomer concentration can favor propagation over chain transfer.
Initiator Concentration: While a higher initiator concentration can increase yield, it may also lead to more chain termination events, resulting in lower molecular weight. A careful balance must be found.
Temperature Control: Lowering the reaction temperature can sometimes lead to higher molecular weight polymers by reducing the rate of chain transfer reactions, but this will also decrease the overall reaction rate.
Question: My polymerization reaction fails to initiate. What are the possible causes?
Answer: A complete failure to initiate can be traced back to a few key areas:
Inactive Initiator: The free radical initiator may have degraded due to improper storage or age.
Presence of Inhibitors: The monomer may contain inhibitors from manufacturing or storage (e.g., hydroquinone). These must be removed before polymerization.
Insufficient Temperature: The selected temperature may be too low to cause the thermal decomposition of the initiator at a reasonable rate.
Solutions:
Use a fresh batch of initiator from a reliable source.
Purify the N-allyl-2-chloropropanamide monomer before use, for example, by passing it through a column of basic alumina to remove acidic inhibitors.
Verify that the reaction temperature is appropriate for the half-life of your chosen initiator.
Question: I am getting inconsistent results and my experiments are not reproducible. Why?
Answer: Poor reproducibility often stems from subtle variations in experimental conditions:
Variable Monomer Purity: Inconsistent removal of inhibitors or other impurities from the monomer.
Incomplete Deoxygenation: The amount of residual oxygen can vary between experiments, significantly affecting the outcome.
Temperature Fluctuations: Poor temperature control can lead to inconsistent rates of initiation and propagation.
Solutions:
Implement a standardized protocol for monomer purification.
Use a consistent and thorough deoxygenation technique for every experiment.
Employ a reaction setup with precise temperature control, such as an oil bath with a thermostat.
Frequently Asked Questions (FAQs)
What is the general mechanism for the polymerization of N-allyl-2-chloropropanamide?
N-allyl-2-chloropropanamide polymerizes via a free-radical addition mechanism. However, it is significantly affected by a competing reaction known as degradative chain transfer, where a radical abstracts an allylic hydrogen, terminating the chain.[1][2]
What types of initiators are suitable for this polymerization?
Water-soluble or organic-soluble initiators can be used depending on the solvent. Common choices include:
Azo initiators: Such as 2,2′-azobis(2-amidinopropane) or 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide].[1]
Persulfates: Such as ammonium persulfate, particularly for polymerizations in aqueous media.[3]
Why is the polymerization of allyl monomers generally more difficult than that of vinyl monomers?
The difficulty arises from the stability of the allyl radical formed during chain transfer.[1] When a growing polymer chain's radical abstracts a hydrogen from the CH2 group adjacent to the double bond of an allyl monomer, it creates a resonance-stabilized allyl radical. This new radical is often not reactive enough to initiate a new polymer chain, thus terminating the kinetic chain. This process is a primary cause of the characteristic low molecular weights and polymerization rates.[2]
Data Presentation
The following table presents data from the polymerization of a related monomer, N-allyl-N-(β-chloro)allylethanic acid, to illustrate how reaction conditions can influence the outcome.[4] Optimal conditions for N-allyl-2-chloropropanamide may vary.
Table 1: Polymerization Results for N-allyl-N-(β-chloro)allylethanic Acid [4]
Monomer Conc. (mol/L)
Initiator Conc. (mol/L)
Polymerization Medium
Temperature (°C)
Yield (%)
Reduced Viscosity (dL/g)
2
5x10⁻³
Water
60
50
0.18
2
5x10⁻³
Water
70
62
0.20
2
5x10⁻³
Water-alcohol
60
40
0.08
2
5x10⁻³
Water-alcohol
70
44
0.10
Experimental Protocols
The following is a general protocol for the free-radical solution polymerization of N-allyl-2-chloropropanamide. This should be adapted based on specific experimental goals and available equipment.
Materials and Reagents:
N-allyl-2-chloropropanamide (monomer)
Free-radical initiator (e.g., AIBN or ammonium persulfate)
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), water, or toluene)
Monomer Purification: If necessary, pass the N-allyl-2-chloropropanamide monomer through a short column of basic alumina to remove any inhibitors.
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the desired amount of N-allyl-2-chloropropanamide in the chosen solvent.
Deoxygenation: Purge the solution with a gentle stream of nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen. Alternatively, for more rigorous deoxygenation, perform three freeze-pump-thaw cycles.
Initiator Addition: In a separate vessel, dissolve the initiator in a small amount of the same solvent. Add the initiator solution to the reaction flask via a syringe under a positive pressure of inert gas.
Polymerization: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C, depending on the initiator). Allow the reaction to proceed for a predetermined time (e.g., 12-24 hours) under an inert atmosphere. The solution may become more viscous as the polymer forms.
Polymer Isolation: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous solution into a large volume of a stirred non-solvent (e.g., methanol) to precipitate the polymer.
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer several times with the non-solvent to remove unreacted monomer and initiator residues.
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
The following diagrams illustrate key workflows and concepts related to the polymerization process.
Caption: Troubleshooting workflow for common polymerization issues.
Technical Support Center: Inhibiting Homopolymerization of N-allyl-2-chloropropanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the unwa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the unwanted homopolymerization of N-allyl-2-chloropropanamide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and experimentation with N-allyl-2-chloropropanamide, presented in a question-and-answer format.
Issue 1: My N-allyl-2-chloropropanamide shows signs of polymerization (e.g., increased viscosity, solidification) during storage.
Question: I have observed that my stored N-allyl-2-chloropropanamide has become more viscous or has started to solidify. What is causing this, and how can I prevent it?
Answer: This is a clear indication of premature homopolymerization. The primary causes include depletion of the polymerization inhibitor, exposure to high temperatures, light, or atmospheric oxygen. To mitigate this, it is crucial to review and optimize your storage conditions. Ensure the monomer is stored in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon. If the monomer has been stored for an extended period, the inhibitor may have been consumed, and it might be necessary to add a booster amount of a suitable inhibitor.
Issue 2: The free-radical polymerization of N-allyl-2-chloropropanamide is extremely slow or stalls at low conversion rates.
Question: I am trying to polymerize N-allyl-2-chloropropanamide, but the reaction is proceeding very slowly or has stopped at a low monomer conversion. What is the likely cause, and what can I do to improve the polymerization rate?
Answer: This is a classic issue with allyl monomers known as "degradative chain transfer." In this process, a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer molecule. This terminates the growing polymer chain and forms a resonance-stabilized allyl radical that is less reactive and slow to initiate a new polymer chain, thus hindering the overall polymerization process.[1] To address this, you can try increasing the initiator concentration to generate more primary radicals. Elevating the reaction temperature can also increase the initiation and propagation rates, but be aware that it might also increase the rate of chain transfer. A temperature optimization study is recommended. For better control over the polymerization and to achieve higher conversions, consider employing controlled radical polymerization (CRP) techniques like RAFT or ATRP.
Issue 3: The resulting polymer from my N-allyl-2-chloropropanamide polymerization has a very low molecular weight (oligomers).
Question: My polymerization of N-allyl-2-chloropropanamide yields a product, but analysis shows it has a very low molecular weight, consisting mainly of oligomers. How can I increase the degree of polymerization?
Answer: Low molecular weight is a direct consequence of degradative chain transfer, which prematurely terminates the growing polymer chains.[1] To obtain polymers with higher molecular weights, you need to suppress this termination pathway. Strategies to achieve this include:
Using a higher monomer-to-initiator ratio , though this may slow down the reaction.
Employing controlled radical polymerization (CRP) techniques , which are designed to minimize termination reactions and provide better control over polymer chain growth.
Optimizing the reaction conditions , such as solvent and temperature, to favor propagation over chain transfer.
Frequently Asked Questions (FAQs)
Q1: What is degradative chain transfer in the context of N-allyl-2-chloropropanamide polymerization?
A1: Degradative chain transfer is a significant side reaction in the radical polymerization of allyl monomers like N-allyl-2-chloropropanamide. It involves the abstraction of a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of the monomer by a propagating polymer radical. This action terminates the kinetic chain of the growing polymer and creates a new, resonance-stabilized allyl radical from the monomer. This new radical is relatively unreactive and is slow to initiate a new polymer chain, which leads to slow polymerization rates and the formation of low molecular weight polymers or oligomers.[1]
Q2: What are the recommended storage conditions for N-allyl-2-chloropropanamide to prevent premature polymerization?
A2: Proper storage is critical to maintain the stability of N-allyl-2-chloropropanamide. The following table summarizes the recommended storage conditions based on best practices for reactive monomers.[2]
Table 1: Recommended Storage Conditions for N-allyl-2-chloropropanamide
Parameter
Recommended Condition
Rationale
Temperature
2 - 8 °C
Reduces the rate of thermally induced polymerization.
Minimizes oxidation and reactions with atmospheric oxygen that can initiate polymerization.[2]
Container
Tightly sealed, chemically inert (e.g., glass)
Prevents contamination from external sources.
Q3: Which polymerization inhibitors are suitable for N-allyl-2-chloropropanamide, and what are the typical concentrations?
Table 2: Common Polymerization Inhibitors for N-Allyl Monomers
Inhibitor
Abbreviation
Typical Concentration (ppm)
Notes
Hydroquinone monomethyl ether
MEHQ
50 - 200
Effective in the presence of oxygen.
Butylated hydroxytoluene
BHT
100 - 500
A common phenolic antioxidant.
Phenothiazine
PTZ
100 - 300
Effective at higher temperatures.
Disclaimer: The inhibitor concentrations provided are general recommendations. It is advisable to perform stability tests to determine the optimal type and concentration for your specific application.
Q4: How can I remove the inhibitor from N-allyl-2-chloropropanamide before proceeding with polymerization?
A4: For most applications, the small amount of inhibitor present will not significantly affect the polymerization, especially if a sufficient amount of initiator is used. However, if your application requires a high-purity monomer, the inhibitor can be removed by passing the N-allyl-2-chloropropanamide through a column packed with an appropriate inhibitor-removal resin (e.g., activated alumina). It is crucial to use the inhibitor-free monomer immediately to prevent premature polymerization.
Experimental Protocols
Protocol 1: Addition of Inhibitor for Long-Term Storage
This protocol describes the procedure for adding a polymerization inhibitor to N-allyl-2-chloropropanamide for enhanced stability during long-term storage.
Materials:
N-allyl-2-chloropropanamide
Inhibitor (e.g., MEHQ)
Anhydrous solvent (if preparing a stock solution of the inhibitor, e.g., acetone)
Clean, dry, amber glass storage container with a PTFE-lined cap
Inert gas source (Nitrogen or Argon)
Magnetic stirrer and stir bar
Procedure:
In a well-ventilated fume hood, place the N-allyl-2-chloropropanamide into the clean, dry storage container.
Calculate the required amount of inhibitor for the desired concentration (e.g., for 100 ppm MEHQ in 100 g of monomer, add 10 mg of MEHQ).
The inhibitor can be added directly as a solid or as a dilute solution in a minimal amount of volatile anhydrous solvent to ensure homogeneous mixing.
While gently stirring the monomer, add the calculated amount of inhibitor. It is recommended to perform this under a gentle stream of inert gas.
Continue stirring until the inhibitor is completely dissolved.
Purge the headspace of the container with the inert gas for 1-2 minutes.
Tightly seal the container.
Clearly label the container with the compound name, inhibitor added, concentration, and date.
Store the container at 2-8°C in a dark location.
Protocol 2: General Procedure for Controlled Radical Polymerization (RAFT) of N-allyl-2-chloropropanamide
This protocol provides a general methodology for the RAFT polymerization of N-allyl-2-chloropropanamide to achieve better control over molecular weight and dispersity.
Materials:
N-allyl-2-chloropropanamide (inhibitor removed if necessary)
RAFT agent (Chain Transfer Agent - CTA), e.g., a suitable trithiocarbonate or dithiobenzoate
In a Schlenk flask, dissolve N-allyl-2-chloropropanamide, the RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2).
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
Backfill the flask with an inert gas.
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
Allow the polymerization to proceed with stirring under the inert atmosphere. Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., via ¹H NMR).
Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for unwanted polymerization.
Caption: Mechanism of degradative chain transfer.
Caption: Experimental workflow for inhibitor addition.
Technical Support Center: N-allyl-2-chloropropanamide Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-allyl-2-chloropropanamide. The informat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-allyl-2-chloropropanamide. The information is designed to help anticipate and resolve stability issues that may be encountered during experimentation.
Q1: My N-allyl-2-chloropropanamide sample shows signs of degradation after storage. What are the likely causes?
A1: Degradation of N-allyl-2-chloropropanamide can be influenced by several factors. The primary suspects are improper storage temperature, exposure to light, and inappropriate pH conditions if in solution.[1] The alpha-chloro amide functional group is susceptible to hydrolysis, particularly at non-neutral pH.
Q2: I observe a new peak in my HPLC analysis of an aged N-allyl-2-chloropropanamide solution. What could this be?
A2: A new peak likely represents a degradation product. Based on the structure of N-allyl-2-chloropropanamide, a probable degradation pathway is the hydrolysis of the C-Cl bond to form N-allyl-2-hydroxypropanamide. Another possibility is the cleavage of the amide bond. To confirm the identity of the new peak, hyphenated techniques such as LC-MS or GC-MS are recommended for accurate mass determination and structural elucidation.[2]
Q3: How can I prevent the degradation of N-allyl-2-chloropropanamide during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions. This includes maintaining a stable temperature, protecting the compound from light, and using buffered solutions to control the pH.[1] For reactions in solution, it is advisable to use freshly prepared solutions of N-allyl-2-chloropropanamide.
Q4: What are the recommended storage conditions for N-allyl-2-chloropropanamide?
A4: For long-term storage, N-allyl-2-chloropropanamide should be stored as a solid in a cool, dark, and dry place. A refrigerator or freezer is ideal. If stored in solution, it should be kept at low temperatures (2-8 °C) and protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents for long-term solution storage.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways of N-allyl-2-chloropropanamide.
Stability Testing Workflow
Caption: Experimental workflow for assessing the stability of N-allyl-2-chloropropanamide.
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical data from a forced degradation study on N-allyl-2-chloropropanamide.
Table 1: Effect of pH on the Stability of N-allyl-2-chloropropanamide at 40°C
Time (hours)
% Remaining (pH 4)
% Remaining (pH 7)
% Remaining (pH 9)
0
100.0
100.0
100.0
24
98.5
99.8
92.3
48
96.2
99.5
85.1
72
94.0
99.1
78.6
Table 2: Effect of Temperature on the Stability of N-allyl-2-chloropropanamide at pH 7
Time (hours)
% Remaining (4°C)
% Remaining (25°C)
% Remaining (40°C)
0
100.0
100.0
100.0
24
100.0
99.9
99.8
48
99.9
99.7
99.5
72
99.9
99.5
99.1
Table 3: Effect of Light on the Stability of N-allyl-2-chloropropanamide at 25°C and pH 7
Time (hours)
% Remaining (Protected from Light)
% Remaining (Exposed to UV Light)
0
100.0
100.0
24
99.9
97.2
48
99.7
94.5
72
99.5
91.8
Experimental Protocols
Protocol 1: Forced Degradation Study of N-allyl-2-chloropropanamide
Objective: To evaluate the stability of N-allyl-2-chloropropanamide under various stress conditions.
Materials:
N-allyl-2-chloropropanamide
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphate buffer (pH 4, 7, and 9)
Temperature-controlled incubator
UV light chamber
HPLC system with a C18 column and UV detector
Methodology:
Solution Preparation: Prepare a stock solution of N-allyl-2-chloropropanamide in acetonitrile (1 mg/mL). Prepare working solutions by diluting the stock solution with the respective phosphate buffers (pH 4, 7, and 9) to a final concentration of 100 µg/mL.
Stress Conditions:
pH: Aliquot the solutions into separate vials for each pH and incubate at 40°C.
Temperature: Use the pH 7 solution and incubate at 4°C, 25°C, and 40°C.
Light: Place vials of the pH 7 solution in a UV light chamber at 25°C. Prepare a control sample wrapped in aluminum foil to protect it from light.
Sampling: Withdraw aliquots from each sample at 0, 24, 48, and 72 hours.
HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method. A typical method would involve a gradient elution with a mobile phase of acetonitrile and water. Monitor the elution at a suitable wavelength (e.g., 210 nm).
Data Analysis: Calculate the percentage of N-allyl-2-chloropropanamide remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the major degradation products of N-allyl-2-chloropropanamide.
Materials:
Degraded samples from the forced degradation study
LC-MS system with an electrospray ionization (ESI) source
Methodology:
Sample Preparation: Dilute the degraded samples as necessary for LC-MS analysis.
LC-MS Analysis: Inject the samples into the LC-MS system. Use the same chromatographic conditions as the HPLC method to separate the components.
Mass Spectrometry: Acquire mass spectra for the parent compound and any new peaks observed in the chromatogram.
Structure Elucidation: Based on the mass-to-charge ratio (m/z) and fragmentation patterns, propose structures for the degradation products. For example, a product with an m/z corresponding to the replacement of chlorine with a hydroxyl group would suggest hydrolysis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of N-allyl-2-chloropropanamide. Fr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of N-allyl-2-chloropropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of N-allyl-2-chloropropanamide?
A1: The primary byproducts typically encountered during the synthesis of N-allyl-2-chloropropanamide include unreacted starting materials (2-chloropropionic acid or its acyl chloride and allylamine), the di-allylated product (N,N-diallyl-2-chloropropanamide), and byproducts derived from the coupling reagent used. For instance, if a carbodiimide coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) is used, the corresponding urea byproduct (N,N'-dicyclohexylurea) will be present.[1]
Q2: How can I monitor the progress of the reaction to minimize byproduct formation?
A2: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting materials, you can determine the optimal reaction time to maximize the yield of the desired mono-allylated product while minimizing the formation of the di-allylated byproduct.[2]
Q3: What are the preliminary signs of significant byproduct formation in my reaction mixture?
A3: The presence of significant amounts of byproducts can be indicated by streaking on a TLC plate, the appearance of multiple spots close to the product spot, or a lower than expected yield of the crystallized product.[2] Unexpected peaks in HPLC or GC-MS analysis are also clear indicators of impurities.
Troubleshooting Guide
Issue 1: Identification of Unknown Impurities in HPLC/GC-MS Analysis
Question: My final product shows unexpected peaks in the HPLC/GC-MS analysis. How can I identify these impurities?
Answer:
Probable Cause 1: Isomeric Impurities in Starting Material. The 2-chloropropionyl chloride or 2-chloropropionic acid starting material may contain isomeric impurities, such as 3-chloropropionyl chloride, which will also undergo allylation to form N-allyl-3-chloropropanamide.
Probable Cause 2: Over-alkylation. The reaction conditions may have favored the formation of the di-allylated product, N,N-diallyl-2-chloropropanamide.[2] This is more likely with stronger bases or an excess of allylamine.
Probable Cause 3: Coupling Reagent Byproducts. If a coupling reagent was used for amide bond formation, its byproducts will be present. For example, using DCC will result in N,N'-dicyclohexylurea (DCU).[3][4]
Solution:
Analyze Starting Materials: Run an HPLC or GC-MS analysis of your starting materials to check for isomeric impurities.
Mass Spectrometry Analysis: The mass-to-charge ratio (m/z) from a GC-MS analysis can help identify the molecular weight of the impurities. Refer to the table below for expected molecular weights of potential byproducts.
NMR Spectroscopy: 1H NMR spectroscopy can help identify the structure of the main product and byproducts. The presence of multiple allyl group signals may indicate the di-allylated product.[2]
Issue 2: Low Yield of N-allyl-2-chloropropanamide
Question: My reaction has resulted in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Probable Cause 1: Suboptimal Reaction Conditions. The choice of base, solvent, temperature, or reaction time may not be optimal. The reaction of acyl chlorides with amines is exothermic, and controlling the temperature is important to avoid side reactions.[][6]
Probable Cause 2: Formation of Byproducts. A significant portion of the starting material may have been converted into byproducts, such as the di-allylated product.[2]
Probable Cause 3: Hydrolysis of Acyl Chloride. If using 2-chloropropionyl chloride, it can be sensitive to moisture and may have hydrolyzed back to the carboxylic acid.
Solution:
Optimize Reaction Time: Use TLC to monitor the reaction and stop it once the consumption of the starting material is maximized and the formation of byproducts is minimal.[2]
Choice of Base: A milder base may favor mono-alkylation over di-alkylation.[2]
Stoichiometry: Use a stoichiometric amount or only a slight excess of the amine to reduce the likelihood of di-alkylation.[2]
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Data Presentation
Table 1: Potential Byproducts and their Molecular Weights
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
N-allyl-2-chloropropanamide
C6H10ClNO
147.61
Allylamine
C3H7N
57.09
2-chloropropionic acid
C3H5ClO2
108.52
N,N-diallyl-2-chloropropanamide
C9H14ClNO
187.66
N-allyl-3-chloropropanamide
C6H10ClNO
147.61
N,N'-dicyclohexylurea (from DCC)
C13H24N2O
224.35
Experimental Protocols
1. Thin-Layer Chromatography (TLC) for Reaction Monitoring
Stationary Phase: Silica gel 60 F254 TLC plates.
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation (e.g., 80:20 or 70:30 hexane:ethyl acetate).
Procedure:
Dissolve small amounts of your starting materials (allylamine and 2-chloropropionyl chloride/acid) and your reaction mixture in a suitable solvent (e.g., ethyl acetate).
Spot the starting materials and the reaction mixture on the TLC plate.
Develop the plate in a chamber containing the mobile phase.
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).
The disappearance of starting material spots and the appearance of a new product spot will indicate the reaction's progress. The formation of additional spots can indicate byproducts.
2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Column: A C18 reversed-phase column is commonly used.[3][4]
Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium formate) and acetonitrile or methanol.
Example Gradient: Start with a high percentage of the aqueous phase (e.g., 95%) and gradually increase the organic phase percentage over 15-20 minutes.
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry (LC-MS).[3][4]
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).
Injection: Split/splitless injection.
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
Detection: Mass spectrometry (MS) to identify the molecular weight and fragmentation pattern of the eluting compounds. This data can be compared to a library of known compounds for identification.
Technical Support Center: Scale-Up Synthesis of N-Allyl-2-chloropropanamide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of N-allyl-2-chloropropanamide. Troubleshooting Guide During...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of N-allyl-2-chloropropanamide.
Troubleshooting Guide
During the scale-up of N-allyl-2-chloropropanamide synthesis, several challenges can arise. The following table outlines common issues, their probable causes, and recommended solutions.
Problem
Probable Cause(s)
Recommended Solution(s)
Low Yield
1. Incomplete Reaction: Insufficient reaction time or temperature.
1. Monitor reaction progress using TLC or another suitable analytical method. Consider a moderate increase in reaction time or temperature if the reaction stalls.[1]
2. Moisture Contamination: Hydrolysis of the acyl chloride starting material.
2. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[1]
3. Sub-optimal Stoichiometry: Incorrect ratio of reactants and base.
3. Carefully control the stoichiometry of reactants. A slight excess of the acyl chloride and base may improve conversion.
4. Product Loss During Workup: Product dissolving in the aqueous phase during washing.
4. Use cold water or brine for washing to minimize product solubility. Perform multiple extractions with a suitable organic solvent.
Formation of Sticky/Oily Product
1. Presence of Polymeric Side Products: Uncontrolled polymerization of the allyl group.
1. Consider adding a radical inhibitor to the reaction mixture. Maintain strict temperature control.
2. Incomplete Removal of Solvent: Residual solvent can prevent crystallization.
2. Ensure the product is thoroughly dried under vacuum.
3. Presence of Impurities: Impurities can inhibit crystallization.
3. Purify the product using column chromatography or distillation.
Product Contamination with Starting Materials
1. Incomplete Reaction: As described above.
1. See solutions for "Low Yield" due to incomplete reaction.
2. Inefficient Purification: The purification method may not be suitable for removing unreacted starting materials.
2. Optimize the purification method. For example, in column chromatography, adjust the solvent system to achieve better separation.
Discolored Product (Yellow or Brown)
1. Decomposition: The product or starting materials may be degrading at high temperatures.
1. Maintain a lower reaction temperature and minimize reaction time.
2. Impurities in Starting Materials: The use of impure starting materials can introduce color.
2. Ensure the purity of all reagents before use.
3. Side Reactions: Unwanted side reactions can produce colored byproducts.
3. This can often be addressed by adjusting reaction conditions (e.g., temperature, order of addition). Decolorization using activated charcoal during recrystallization may be effective.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N-allyl-2-chloropropanamide?
The synthesis of N-allyl-2-chloropropanamide typically involves the acylation of allylamine with 2-chloropropionyl chloride. A non-nucleophilic base is used to neutralize the hydrochloric acid byproduct that is formed during the reaction.[2]
Q2: What are the critical process parameters to control during scale-up?
Key parameters to control during the scale-up synthesis include:
Temperature: Exothermic reactions require careful temperature management to prevent side reactions and ensure safety.
Rate of Addition: The rate of addition of reagents, particularly the acyl chloride, should be controlled to maintain the desired reaction temperature.
Agitation: Efficient mixing is crucial to ensure homogeneity and good heat transfer, especially in larger reactors.
Purity of Reagents: The use of high-purity starting materials is essential to minimize the formation of impurities.
Q3: What are the most common side products, and how can they be minimized?
Common side products can include:
Di-acylated Product (N,N-diallyl-2-chloropropanamide): This can be minimized by controlling the stoichiometry and avoiding a large excess of the acylating agent.
Hydrolysis Products: If moisture is present, 2-chloropropionyl chloride can hydrolyze to 2-chloropropionic acid.[1] Using anhydrous conditions is the best way to prevent this.
Polymeric Materials: The allyl group can potentially polymerize. This can be mitigated by controlling the temperature and considering the use of a radical inhibitor.
Q4: What purification techniques are suitable for N-allyl-2-chloropropanamide at a larger scale?
For larger-scale purification, the following techniques can be considered:
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.
Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material.
Column Chromatography: While often used at the lab scale, it can be adapted for larger quantities (flash chromatography) but may be less cost-effective for industrial production.
Q5: What safety precautions should be taken during the scale-up of this synthesis?
Handling of Reagents: 2-Chloropropionyl chloride is corrosive and a lachrymator. Allylamine is also a hazardous chemical. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Exothermic Reaction: The reaction is exothermic. A proper cooling system must be in place to control the temperature of the reactor.
Pressure Build-up: The reaction generates HCl gas, which can lead to a pressure build-up in a closed system. The reactor should be equipped with a proper venting or scrubbing system.
Experimental Protocols
Synthesis of N-allyl-2-chloropropanamide
This protocol is a general guideline and may require optimization for specific scale-up equipment and conditions.
Materials:
Allylamine
2-Chloropropionyl chloride
Triethylamine (or another suitable base)
Anhydrous dichloromethane (or another suitable solvent)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
In a reactor equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve allylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
Cool the mixture to 0-5 °C in an ice bath.
Add 2-chloropropionyl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
Quench the reaction by slowly adding water.
Separate the organic layer.
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data
The following table provides an illustrative example of how reaction parameters can affect the yield and purity of N-allyl-2-chloropropanamide. This data is representative and may vary based on specific experimental conditions.
Technical Support Center: Optimizing Reaction Conditions for N-allyl-2-chloropropanamide Grafting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for grafti...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for grafting N-allyl-2-chloropropanamide onto various substrates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the grafting process.
Issue 1: Low or No Grafting Yield
Possible Cause
Troubleshooting Steps
Inhibitors in the Reaction Mixture (e.g., Oxygen)
Ensure all reagents and solvents are thoroughly deoxygenated. For controlled radical polymerization techniques like ATRP and RAFT, this is critical. Use at least three freeze-pump-thaw cycles or purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period.[1]
Inefficient Initiator or Catalyst System
Verify that the chosen initiator is suitable for the reaction temperature. For thermally initiated systems, ensure the temperature is appropriate for the initiator's half-life. For ATRP, ensure the catalyst (e.g., copper(I) bromide) and ligand are appropriate for the monomer and solvent system.[1]
Degradative Chain Transfer
Polymerization of allyl monomers is often hindered by degradative chain transfer to the monomer, which can terminate growing polymer chains.[2][3] Consider using a controlled radical polymerization technique like RAFT or ATRP to minimize this effect. Optimizing the monomer to initiator/catalyst ratio can also help.
Poor Monomer Reactivity
While N-allyl-2-chloropropanamide possesses a reactive allyl group, steric hindrance or electronic effects can influence its reactivity. Consider adjusting the reaction temperature or employing a more reactive comonomer if applicable.
Inappropriate Solvent
The choice of solvent can significantly impact polymerization kinetics. Ensure that the monomer, initiator, and growing polymer chains are soluble in the chosen solvent. For ATRP, the solvent can affect the catalyst activity.
Issue 2: High Polydispersity Index (PDI) in Controlled Radical Polymerization
Possible Cause
Troubleshooting Steps
High Initiator Concentration
An excessively high initiator concentration can lead to a higher rate of termination reactions, resulting in a broader molecular weight distribution. Optimize the initiator concentration by running a series of reactions with varying amounts.
Inefficient Chain Transfer Agent (in RAFT)
The chosen RAFT agent may not be suitable for the polymerization of N-allyl-2-chloropropanamide. The reactivity of the RAFT agent should match that of the propagating radical. Consult literature for appropriate RAFT agents for allylic or acrylamide-type monomers.
Loss of "Living" Character
High reaction temperatures or the presence of impurities can lead to irreversible termination reactions, causing a loss of control over the polymerization. Consider lowering the reaction temperature or further purifying the reagents.
High Monomer Conversion
Pushing the polymerization to very high conversions can sometimes result in a loss of control and a broadening of the PDI due to side reactions. It may be beneficial to stop the reaction at a moderate conversion.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the radical polymerization of N-allyl-2-chloropropanamide?
A1: The primary challenge in the radical polymerization of allylic monomers, including N-allyl-2-chloropropanamide, is degradative chain transfer.[2][3] This process involves the abstraction of a hydrogen atom from the allyl group by a propagating radical, forming a stable, non-propagating allyl radical. This effectively terminates the growing polymer chain and limits the achievable molecular weight and grafting density.
Q2: Which polymerization techniques are recommended for grafting N-allyl-2-chloropropanamide?
A2: Controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly recommended. These methods provide better control over the polymerization process, minimizing the impact of degradative chain transfer and allowing for the synthesis of well-defined grafted polymers with controlled molecular weights and narrow polydispersity.[4]
Q3: How can I confirm that the grafting of N-allyl-2-chloropropanamide was successful?
A3: Several analytical techniques can be used for confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify the characteristic peaks of the N-allyl-2-chloropropanamide monomer unit within the polymer structure. The degree of grafting can also be quantified by comparing the integral of a characteristic peak from the grafted monomer to a peak from the polymer backbone.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show the appearance of characteristic absorption bands corresponding to the functional groups in N-allyl-2-chloropropanamide, such as the C=O stretching of the amide and the C=C stretching of the allyl group, in the spectrum of the grafted polymer.[7][8][9]
Thermogravimetric Analysis (TGA): TGA can indicate successful grafting by showing a change in the thermal degradation profile of the polymer after modification.[7]
Q4: What are the key parameters to optimize for a successful grafting reaction?
A4: The key parameters to optimize include:
Monomer Concentration: The concentration of N-allyl-2-chloropropanamide will influence the grafting density and the rate of polymerization.
Initiator/Catalyst Concentration: The ratio of initiator or catalyst to monomer is crucial for controlling the polymerization rate and the molecular weight of the grafted chains.
Temperature: Temperature affects the rate of initiation, propagation, and termination. Higher temperatures can increase the grafting rate but may also lead to more side reactions.
Reaction Time: The duration of the reaction will determine the final monomer conversion and grafting density.
Solvent: The choice of solvent can affect the solubility of all components and the kinetics of the reaction.
Quantitative Data Summary
The following tables summarize typical ranges for key reaction parameters based on literature for the grafting of similar allylic and acrylamide monomers. These values should be considered as starting points for optimization.
Table 1: Typical Reaction Conditions for ATRP Grafting
Parameter
Value Range
Notes
[Monomer]:[Initiator]:[Cu(I)Br]:[Ligand]
50:1:1:2 to 200:1:1:2
The ratio can be adjusted to control the molecular weight of the grafted chains.
Temperature
60 - 110 °C
The optimal temperature depends on the monomer, solvent, and catalyst system.
Solvent
Toluene, Dioxane, DMF
The solvent should be chosen based on the solubility of the polymer backbone and the monomer.
Reaction Time
4 - 24 hours
Monitored by techniques like NMR or GC to determine monomer conversion.
Table 2: Typical Reaction Conditions for RAFT Grafting
Parameter
Value Range
Notes
[Monomer]:[RAFT Agent]:[Initiator]
100:1:0.1 to 500:5:1
The ratio of monomer to RAFT agent primarily determines the target molecular weight.
Temperature
60 - 90 °C
Dependent on the thermal initiator used (e.g., AIBN, V-50).
Solvent
Dioxane, Toluene, DMF
Should be a good solvent for all components.
Reaction Time
6 - 48 hours
Conversion should be monitored to avoid high PDI at later stages.
Experimental Protocols
The following are generalized experimental protocols for grafting N-allyl-2-chloropropanamide from a polymer backbone containing initiator sites. These should be adapted and optimized for specific substrates and desired graft characteristics.
Protocol 1: "Grafting-From" via Atom Transfer Radical Polymerization (ATRP)
Preparation of the Macroinitiator: The polymer backbone is functionalized with an ATRP initiator (e.g., a molecule containing a bromo-ester group).
Reaction Setup: To a dried Schlenk flask, add the macroinitiator, N-allyl-2-chloropropanamide, the ligand (e.g., PMDETA), and the solvent.
Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
Catalyst Addition: Under a positive pressure of inert gas, add the copper(I) bromide (CuBr) catalyst.
Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir.
Monitoring: Periodically take aliquots from the reaction mixture under inert conditions to monitor monomer conversion by ¹H NMR or GC.
Termination: Once the desired conversion is reached, expose the reaction mixture to air to quench the polymerization.
Purification: Dilute the polymer solution with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.[10]
Protocol 2: "Grafting-From" via Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
Reaction Setup: In a reaction vessel, dissolve the polymer backbone (if soluble) or suspend the substrate, N-allyl-2-chloropropanamide, the RAFT agent, and the thermal initiator (e.g., AIBN) in the chosen solvent.
Deoxygenation: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen.
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature to initiate the polymerization.
Monitoring: Track the progress of the reaction by taking samples at regular intervals and analyzing for monomer conversion.
Termination: After the desired reaction time, cool the mixture to room temperature and expose it to air.
Purification: Precipitate the grafted polymer by adding the reaction mixture to a large excess of a non-solvent. The polymer can be further purified by redissolving and re-precipitating.
Technical Support Center: Characterization of Impurities in N-allyl-2-chloropropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in N-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in N-allyl-2-chloropropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in N-allyl-2-chloropropanamide?
Impurities in N-allyl-2-chloropropanamide can originate from several sources, including the manufacturing process, degradation of the final product, and improper storage.[1] Process-related impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents.[1][2] Degradation impurities can form due to hydrolysis, oxidation, or other chemical transformations of the active pharmaceutical ingredient (API).[1]
Q2: What are some common process-related impurities I should be aware of?
Based on the likely synthesis of N-allyl-2-chloropropanamide from 2-chloropropionyl chloride and allylamine, common process-related impurities could include:
Unreacted Starting Materials: 2-chloropropionic acid and allylamine.
Byproducts: Di-allylated products or products resulting from reactions with residual water.
Reagent-Related Impurities: Impurities from the coupling agents used in the synthesis.[3]
Q3: My analytical data shows an unexpected peak. How do I begin to identify it?
Identifying an unknown impurity requires a systematic approach. Start by considering the synthesis route and potential degradation pathways to hypothesize possible structures. A combination of analytical techniques is often necessary for structural elucidation.[4] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can provide molecular weight information, while gas chromatography-mass spectrometry (GC-MS) is suitable for volatile impurities.[5][6] For definitive structural information, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5][6]
Troubleshooting Guides
Issue: Unexpected peaks are observed in the HPLC chromatogram.
Possible Cause 1: Contamination.
Troubleshooting Step: Ensure all glassware is scrupulously clean and that solvents are of high purity. Re-run the analysis with fresh solvents and a clean column.
Possible Cause 2: Degradation of the sample.
Troubleshooting Step: Analyze a freshly prepared sample. If the impurity peak is smaller or absent, the issue is likely degradation. Investigate storage conditions (light, temperature, humidity).
Possible Cause 3: Process-related impurity.
Troubleshooting Step: Refer to the synthesis scheme to predict potential side products. Use a hyphenated technique like LC-MS to obtain the molecular weight of the impurity and compare it with the predicted structures.[7][8]
Issue: The mass spectrometry data suggests the presence of an impurity with a specific molecular weight, but the structure is unknown.
Troubleshooting Step 1: Isotope Pattern Analysis. For chlorinated compounds, the isotopic pattern of chlorine (35Cl and 37Cl) in the mass spectrum can confirm the number of chlorine atoms in the molecule.
Troubleshooting Step 2: Fragmentation Analysis. In MS/MS analysis, the fragmentation pattern provides clues about the molecule's structure. Compare the fragmentation of the impurity with that of the parent compound.
Troubleshooting Step 3: NMR Spectroscopy. If the impurity can be isolated, 1H and 13C NMR spectroscopy are powerful tools for unambiguous structure elucidation.[6]
Data Presentation
Table 1: Potential Impurities in N-allyl-2-chloropropanamide and Recommended Analytical Methods
Impurity Name
Potential Source
Molecular Formula
Molecular Weight ( g/mol )
Recommended Analytical Technique(s)
2-Chloropropionic Acid
Starting Material
C₃H₅ClO₂
108.52
HPLC-UV, GC-MS (after derivatization)
Allylamine
Starting Material
C₃H₇N
57.09
GC-MS, HPLC with derivatization
N,N-diallyl-2-chloropropanamide
Side Reaction
C₉H₁₄ClNO
187.66
HPLC-UV, LC-MS
2-Hydroxy-N-allylpropanamide
Hydrolysis
C₆H₁₁NO₂
129.16
HPLC-UV, LC-MS
Residual Solvents (e.g., Dichloromethane)
Manufacturing Process
-
-
Headspace GC-MS
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve 1 mg of N-allyl-2-chloropropanamide in 1 mL of acetonitrile.
Protocol 2: GC-MS Method for Volatile Impurities
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
Injector Temperature: 250°C.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Mass Range: 40-400 amu.
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). For residual solvent analysis, use headspace sampling.
Visualizations
Caption: Synthetic pathway of N-allyl-2-chloropropanamide and potential impurity formation.
Caption: Troubleshooting workflow for identifying an unknown impurity.
Technical Support Center: Control of Molecular Weight in N-allyl-2-chloropropanamide Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N-allyl-2-chloropropa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N-allyl-2-chloropropanamide. The following information is based on established principles of polymer chemistry, as specific literature on this monomer is limited.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the molecular weight of polymers derived from N-allyl-2-chloropropanamide?
A1: The primary challenge in the polymerization of allylic monomers like N-allyl-2-chloropropanamide is degradative chain transfer. This process involves the abstraction of a hydrogen atom from the allyl group by a propagating radical, forming a stable, less reactive allylic radical. This new radical is slow to re-initiate polymerization, leading to a decrease in the overall rate of polymerization and the formation of low molecular weight polymers.[1][2]
Q2: How does the initiator concentration affect the molecular weight of the resulting polymer?
A2: In conventional free radical polymerization, the molecular weight of the polymer is inversely related to the initiator concentration.[3][4] A higher initiator concentration generates a larger number of initial radicals, leading to the formation of more polymer chains that grow for a shorter period before termination, resulting in a lower average molecular weight. Conversely, a lower initiator concentration produces fewer, longer polymer chains, leading to a higher average molecular weight.
Q3: What are chain transfer agents (CTAs) and how can they be used to control molecular weight?
A3: Chain transfer agents are compounds that can react with a growing polymer chain, terminating its growth and initiating a new chain. This process is a deliberate method to control the molecular weight of the polymer. Thiols, such as dodecyl mercaptan, are commonly used as CTAs in free radical polymerization.[][6] The ratio of monomer to chain transfer agent is a key factor in determining the final molecular weight of the polymer.
Q4: Can controlled radical polymerization (CRP) techniques be used for N-allyl-2-chloropropanamide?
A4: Yes, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are powerful methods for controlling the polymerization of a wide range of monomers, including allylic ones.[1][7] These techniques introduce a dynamic equilibrium between active (propagating) and dormant polymer chains, which suppresses termination reactions and allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][8]
Troubleshooting Guides
Issue 1: The resulting polymer has a very low molecular weight and broad polydispersity.
Possible Cause: This is a classic sign of uncontrolled free radical polymerization dominated by degradative chain transfer.
Solutions:
Introduce a Chain Transfer Agent (CTA): By adding a CTA like a thiol, you can gain better control over the molecular weight. The molecular weight can be predicted based on the ratio of monomer to CTA.
Decrease Initiator Concentration: Lowering the amount of initiator will lead to the formation of fewer polymer chains, which can grow to a higher molecular weight before termination.[3][9]
Implement a Controlled Radical Polymerization (CRP) Technique: Switching to RAFT or ATRP will provide significantly better control over the polymerization process, leading to polymers with predictable molecular weights and narrow polydispersities.[1][10]
Issue 2: The polymerization is very slow or does not reach high conversion.
Possible Cause: The formation of stable allylic radicals through degradative chain transfer can significantly slow down or even inhibit the polymerization process.
Solutions:
Increase Monomer Concentration: A higher concentration of monomer can increase the probability of the propagating radical adding to a monomer unit rather than abstracting a hydrogen atom.
Optimize Reaction Temperature: While higher temperatures increase the rate of initiation, they can also increase the rate of chain transfer. A careful optimization of the reaction temperature is necessary to find a balance.
Utilize a More Efficient Initiator: Switching to an initiator with a higher decomposition rate at the desired reaction temperature can help to maintain a sufficient concentration of propagating radicals.
Quantitative Data Summary
Due to the limited availability of specific data for N-allyl-2-chloropropanamide, the following tables provide illustrative data based on general principles of free radical and controlled radical polymerization of analogous monomers.
Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight in Conventional Free Radical Polymerization
Experiment
[Monomer] (M)
[AIBN] (mol%)
Mn ( g/mol ) (Theoretical)
PDI (Đ)
1
1.0
2.0
~5,000
> 2.0
2
1.0
1.0
~10,000
> 2.0
3
1.0
0.5
~20,000
> 2.0
Note: Mn is the number-average molecular weight, and PDI (Đ) is the polydispersity index. These are expected trends.
Table 2: Effect of Chain Transfer Agent (Dodecyl Mercaptan) on Molecular Weight
Experiment
[Monomer] / [CTA]
Mn ( g/mol ) (Expected)
PDI (Đ)
1
100
~14,700
~1.8 - 2.5
2
50
~7,350
~1.8 - 2.5
3
25
~3,675
~1.8 - 2.5
Note: The expected Mn is calculated based on the molar ratio of monomer to CTA and the molecular weight of the monomer (147.61 g/mol ).[11][12]
This protocol describes a general procedure for the free radical polymerization of N-allyl-2-chloropropanamide using AIBN as an initiator.
Materials:
N-allyl-2-chloropropanamide (monomer)
Azobisisobutyronitrile (AIBN) (initiator)
Anhydrous 1,4-dioxane (solvent)
Schlenk flask, magnetic stirrer, oil bath, and standard Schlenk line equipment
Procedure:
Preparation of Reaction Mixture: In a Schlenk flask, dissolve N-allyl-2-chloropropanamide (e.g., 1.0 g, 6.77 mmol) and AIBN (e.g., 11.1 mg, 0.0677 mmol, for a [M]/[I] ratio of 100) in anhydrous 1,4-dioxane (e.g., 5 mL).
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir.
Termination and Isolation: After the desired reaction time (e.g., 24 hours), cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).
Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at room temperature.
Protocol 2: RAFT Polymerization
This protocol outlines a general procedure for the RAFT polymerization of N-allyl-2-chloropropanamide.
Schlenk flask, magnetic stirrer, oil bath, and standard Schlenk line equipment
Procedure:
Preparation of Reaction Mixture: In a Schlenk flask, combine N-allyl-2-chloropropanamide (e.g., 1.0 g, 6.77 mmol), CPADB (e.g., 18.9 mg, 0.0677 mmol, for a [M]/[CTA] ratio of 100), and AIBN (e.g., 1.1 mg, 0.00677 mmol, for a [CTA]/[I] ratio of 10).
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) to the flask.
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir.
Isolation and Purification: After the desired time, cool the reaction and precipitate the polymer in a non-solvent. Collect and dry the polymer as described in Protocol 1.
Visualizations
Caption: Workflow of Conventional Free Radical Polymerization.
Caption: Logical Relationship in RAFT Polymerization.
Caption: Troubleshooting Workflow for Low Molecular Weight.
"troubleshooting low biological activity of N-allyl-2-chloropropanamide derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low biological activity observed wit...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low biological activity observed with N-allyl-2-chloropropanamide derivatives. The guidance is based on general principles for small molecule inhibitors and the known reactivity of the chloroacetamide functional group, as specific data for this class of compounds is not extensively available in the public domain.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common issues that can lead to unexpectedly low or inconsistent biological activity.
Issue 1: No or Significantly Lower Than Expected Biological Activity in Initial Screens
Question: We have synthesized a novel N-allyl-2-chloropropanamide derivative and, based on our hypothesis, expected to see significant activity in our primary assay. However, the compound shows little to no effect. What are the potential causes and how can we troubleshoot this?
Answer:
Observing low or no activity in initial screens can be disheartening, but it is a common challenge in drug discovery. The issue can generally be traced back to one of three areas: the compound itself, the assay conditions, or the biological target.
Step 1: Verify Compound Integrity and Concentration
The first and most critical step is to confirm the identity, purity, and concentration of your compound.
Purity and Identity: Impurities or degradation can significantly impact biological activity. It is crucial to verify the chemical structure and purity of your synthesized compound.
Recommended Action: Analyze your compound batch using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the expected data for the pure compound.[1]
Stock Solution Concentration: Errors in weighing the compound or incomplete dissolution can lead to inaccurate stock solution concentrations.
Recommended Action: Prepare a fresh stock solution, ensuring the compound is fully dissolved. If solubility is an issue, try gentle warming, vortexing, or using a different solvent. It is advisable to determine the actual concentration of the stock solution analytically, for example, by using a standard curve on an HPLC.[1]
Compound Stability: N-allyl-2-chloropropanamide derivatives contain a reactive chloroacetamide group, which can be susceptible to degradation, especially in aqueous solutions or in the presence of nucleophiles.[2][3]
Recommended Action: Assess the stability of your compound in the assay buffer over the time course of the experiment.[1] This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC or LC-MS to check for degradation products.
Step 2: Evaluate Assay Conditions
If the compound's integrity is confirmed, the next step is to scrutinize the experimental setup.
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have biological effects on its own, especially at higher concentrations.
Recommended Action: Ensure the final concentration of the solvent is low (typically ≤ 0.1%) and is consistent across all experimental conditions, including the vehicle control.[4]
Compound Adsorption: Small molecules can adsorb to plasticware, leading to a lower effective concentration in the assay.
Recommended Action: Consider using low-adhesion microplates or adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the assay buffer, if compatible with your experimental system.
Assay Interference: Some compounds can interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).
Recommended Action: Run control experiments with your compound in the absence of the biological target to check for any assay artifacts.
Step 3: Re-evaluate the Biological Hypothesis
If both the compound and the assay conditions are validated, it may be necessary to reconsider the initial scientific hypothesis.
Target Engagement: The compound may not be interacting with the intended biological target.
Recommended Action: If possible, perform a target engagement assay to confirm that the compound binds to its intended target in the experimental system.
Cell Permeability: In cell-based assays, the compound may have poor membrane permeability and not be reaching its intracellular target.
Recommended Action: Computational tools can be used to predict cell permeability. Experimental assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can also be employed. The acrylamide functional group has been shown in some contexts to improve cell permeability.[5]
Metabolic Inactivation: In cell-based or in vivo studies, the compound may be rapidly metabolized to an inactive form.
Recommended Action: Conduct metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of your compound.
The following workflow diagram illustrates a logical approach to troubleshooting low biological activity:
Caption: Troubleshooting workflow for low biological activity.
Issue 2: Inconsistent Activity Between Batches or Over Time
Question: We have observed that different batches of our N-allyl-2-chloropropanamide derivative show varying levels of biological activity. Additionally, the activity of a single batch seems to decrease over time. What could be causing this?
Answer:
Inconsistent activity is often a sign of issues with compound synthesis, purity, or stability.
Batch-to-Batch Variability:
Potential Cause: Differences in purity or the presence of different impurities in each synthesized batch.
Troubleshooting:
Perform rigorous analytical characterization (HPLC, LC-MS, NMR) on each batch to confirm identity and purity.
Establish a strict quality control protocol for each new synthesis.
If possible, isolate and test the major impurities to see if they have any biological activity (either inhibitory or enhancing) in your assay.
Decrease in Activity Over Time:
Potential Cause: This strongly suggests compound degradation. The chloroacetamide moiety can be unstable under certain conditions.[2][3]
Troubleshooting:
Storage Conditions: Review your storage procedures. Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[1] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Stability in Solution: As mentioned previously, the compound may be degrading in your solvent or assay buffer. Perform a time-course stability study using HPLC or LC-MS to quantify the rate of degradation under your experimental conditions.
Hydrolysis/Reactivity: The chloroacetamide group is an electrophile and can react with nucleophiles present in the buffer or media. Ensure your buffer components are not reactive with the compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for N-allyl-2-chloropropanamide derivatives?
A1: Given the presence of the chloroacetamide group, the most probable mechanism of action is covalent inhibition of a target protein.[3] The chloroacetamide acts as an electrophile, reacting with nucleophilic amino acid residues, most commonly the thiol group of cysteine, via an SN2 reaction.[2][3] This forms an irreversible covalent bond, leading to the inactivation of the protein. The N-allyl group and other substitutions on the propanamide backbone will influence the compound's specificity and binding affinity for the target protein.
The following diagram illustrates the general mechanism of covalent inhibition by a chloroacetamide-containing compound:
Caption: Covalent inhibition by a chloroacetamide derivative.
Q2: My compound is showing cytotoxicity in my cell-based assay. How can I determine if this is a specific effect or general toxicity?
A2: It is important to distinguish between targeted antiproliferative effects and non-specific cytotoxicity.
Dose-Response Curve: A specific, on-target effect will typically show a sigmoidal dose-response curve with a clear plateau. General cytotoxicity may exhibit a very steep or linear dose-response.
Control Cell Lines: Test your compound on a control cell line that does not express the intended target. If the compound is still cytotoxic, the effect is likely off-target.
Time-Course Experiment: Observe the cellular effects at different time points. Non-specific toxicity often manifests rapidly, while on-target effects may take longer to develop.
Cell Morphology: Examine the cells under a microscope for signs of general toxicity, such as membrane blebbing or detachment from the culture surface.[4]
Target Engagement: Confirm that the compound is engaging with its intended target at concentrations where you observe the cytotoxic effect.
Q3: What are the best practices for handling and storing N-allyl-2-chloropropanamide derivatives?
A3: Due to the reactive nature of the chloroacetamide group, proper handling and storage are critical to maintain compound integrity.
Solid Compound: Store in a tightly sealed container at -20°C, protected from light and moisture.
Stock Solutions:
Prepare stock solutions in a high-quality, anhydrous solvent like DMSO.
Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Use vials with tight-fitting caps to minimize moisture absorption.
Protect from light by using amber vials or wrapping them in foil.[1]
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.
Data Presentation
When troubleshooting, it is essential to present quantitative data in a clear and organized manner. Below are examples of how to tabulate data for comparison.
Table 1: Hypothetical Batch-to-Batch Purity and Activity Comparison
Batch ID
Synthesis Date
Purity by HPLC (%)
IC50 (µM) in Target Assay
NACP-001
2025-01-15
98.5
1.2
NACP-002
2025-02-20
92.1
5.8
NACP-003
2025-03-10
99.2
1.1
This table clearly shows a correlation between lower purity in batch NACP-002 and its reduced biological activity.
Table 2: Hypothetical Compound Stability in Assay Buffer at 37°C
Incubation Time (hours)
% Remaining Parent Compound (by LC-MS)
0
100
1
95.2
4
78.6
8
55.1
24
15.3
This table indicates that the compound is degrading in the assay buffer over the course of a 24-hour experiment, which could explain a time-dependent loss of activity.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity and Stability Assessment
This protocol outlines a general method for assessing the purity and stability of N-allyl-2-chloropropanamide derivatives.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
Mobile Phase:
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
Solvent B: 0.1% TFA in acetonitrile.
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes, followed by a 5-minute hold at 95% Solvent B.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
Sample Preparation:
Purity: Dissolve the solid compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
Stability: At each time point, take an aliquot of the compound incubated in the assay buffer and quench any reaction by adding an equal volume of cold acetonitrile. Centrifuge to precipitate any proteins before injection.
Analysis: Inject 10 µL of the sample. Purity is determined by the peak area of the parent compound relative to the total peak area of all components. Degradation is assessed by the decrease in the parent peak area and the appearance of new peaks over time.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the effect of the compounds on cell proliferation/viability.
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
Compound Treatment:
Prepare a serial dilution of the N-allyl-2-chloropropanamide derivative in culture medium.
Remove the old medium from the cells and add the medium containing the compound or vehicle control.
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
MTT Addition:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
Solubilization:
Carefully remove the medium.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an N-allyl-2-chloropropanamide derivative, leading to apoptosis.
Caption: Hypothetical signaling pathway targeted by an inhibitor.
"validating the structure of N-allyl-2-chloropropanamide via spectroscopy"
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Data for N-allyl-2-chloropropanamide and Alternative Monomers. This guide provides a comprehensive comparison of th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Data for N-allyl-2-chloropropanamide and Alternative Monomers.
This guide provides a comprehensive comparison of the expected spectroscopic data for N-allyl-2-chloropropanamide against experimentally obtained data for similar acrylamide-based monomers. Due to the limited availability of published experimental spectra for N-allyl-2-chloropropanamide, this guide furnishes predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, alongside anticipated Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics. These predictions are juxtaposed with experimental data for N-allylacrylamide, N-isopropylacrylamide, and 2-chloro-N-isopropylacetamide to offer a robust framework for structural validation.
Comparative Spectroscopic Data
The structural integrity of N-allyl-2-chloropropanamide can be effectively ascertained through a combination of spectroscopic techniques. The following tables present a comparison of predicted data for N-allyl-2-chloropropanamide with experimental data for analogous molecules.
Table 1: ¹H NMR Data (Predicted vs. Experimental, Solvent: CDCl₃)
Compound
Proton Assignment
Predicted/Experimental Chemical Shift (ppm)
N-allyl-2-chloropropanamide (Predicted)
a (CH₃)
1.7 (d)
b (CHCl)
4.5 (q)
c (NH)
6.5 (br s)
d (NCH₂)
3.9 (t)
e (=CH₂)
5.2 (dd)
f (=CH)
5.8 (m)
N-allylacrylamide (Experimental)
Vinyl H
5.6-6.3 (m)
N-CH₂
~3.9 (t)
NH
~6.0 (br s)
N-isopropylacrylamide (Experimental)
CH(CH₃)₂
1.15 (d)
CH(CH₃)₂
4.1 (septet)
Vinyl H
5.6-6.3 (m)
NH
~5.8 (br s)
2-chloro-N-isopropylacetamide (Experimental)
CH(CH₃)₂
1.2 (d)
CH(CH₃)₂
4.1 (septet)
ClCH₂
4.0 (s)
NH
~6.7 (br s)
Table 2: ¹³C NMR Data (Predicted vs. Experimental, Solvent: CDCl₃)
Compound
Carbon Assignment
Predicted/Experimental Chemical Shift (ppm)
N-allyl-2-chloropropanamide (Predicted)
a (CH₃)
22
b (CHCl)
55
c (C=O)
170
d (NCH₂)
42
e (=CH₂)
117
f (=CH)
133
N-allylacrylamide (Experimental)
C=O
~165
Vinyl C
~126, ~131
N-CH₂
~42
Allyl Vinyl C
~116, ~134
N-isopropylacrylamide (Experimental)
C=O
~166
Vinyl C
~126, ~131
N-CH
~42
CH₃
~23
2-chloro-N-isopropylacetamide (Experimental)
C=O
~165
ClCH₂
~43
N-CH
~42
CH₃
~23
Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
Compound
Functional Group
Predicted/Experimental Absorption (cm⁻¹)
N-allyl-2-chloropropanamide (Predicted)
N-H stretch
3300 (broad)
C=O stretch (Amide I)
1650
N-H bend (Amide II)
1550
C=C stretch
1645
C-Cl stretch
750-650
N-allylacrylamide (Experimental)
N-H stretch
~3300 (broad)
C=O stretch (Amide I)
~1650
N-H bend (Amide II)
~1550
C=C stretch
~1630
N-isopropylacrylamide (Experimental)
N-H stretch
~3300 (broad)
C=O stretch (Amide I)
~1655
N-H bend (Amide II)
~1550
C=C stretch
~1620
2-chloro-N-isopropylacetamide (Experimental)
N-H stretch
~3280 (broad)
C=O stretch (Amide I)
~1645
N-H bend (Amide II)
~1555
C-Cl stretch
~700
Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)
Compound
Predicted Key Fragments (m/z)
Interpretation
N-allyl-2-chloropropanamide
147/149 (M⁺)
Molecular ion peak with 3:1 isotopic ratio for ³⁵Cl/³⁷Cl.
112
Loss of Cl.
72
[CH₂=CHCH₂NHCO]⁺
57
[CH₂=CHCH₂NH]⁺
41
[CH₂=CHCH₂]⁺ (Allyl cation)
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure accurate and reproducible data acquisition for the validation of N-allyl-2-chloropropanamide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition:
Acquire the spectrum at room temperature.
Use a spectral width of at least 12 ppm.
Employ a 90° pulse width and a relaxation delay of 5 seconds.
Accumulate at least 16 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled sequence.
Use a spectral width of at least 220 ppm.
Employ a 30° pulse width and a relaxation delay of 2 seconds.
Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).
2. Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Solid Film (if applicable): Dissolve the sample in a volatile solvent, cast a thin film on a KBr plate, and allow the solvent to evaporate completely.
Data Acquisition:
Record the spectrum in the range of 4000-400 cm⁻¹.
Co-add at least 16 scans to improve the signal-to-noise ratio.
Collect a background spectrum of the empty sample holder (or KBr plates) prior to sample analysis and subtract it from the sample spectrum.
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for the functional groups present in the molecule.
3. Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
Ionization: Use a standard electron ionization energy of 70 eV.
Mass Analysis: Scan a mass range of at least m/z 35-200.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural motifs. Pay close attention to the isotopic pattern of chlorine-containing fragments.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the spectroscopic validation process.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of N-allyl-2-chloropropanamide.
Comparative
A Comparative Analysis of the Reactivity of N-allyl-2-chloropropanamide and N-allyl-3-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the chemical reactivity of two isomeric compounds: N-allyl-2-chloropropanamide and N-allyl-3-chloropropanamide....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric compounds: N-allyl-2-chloropropanamide and N-allyl-3-chloropropanamide. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis and drug development, particularly in the construction of novel heterocyclic scaffolds. This comparison is based on established principles of organic chemistry, with a focus on the differential susceptibility of the C-Cl bond to nucleophilic attack, influenced by the position of the chloro substituent relative to the amide functionality.
Executive Summary
The primary difference in reactivity between N-allyl-2-chloropropanamide and N-allyl-3-chloropropanamide stems from the potential for neighboring group participation (NGP) in the 2-chloro isomer. The amide group in N-allyl-2-chloropropanamide is suitably positioned to act as an internal nucleophile, leading to an accelerated rate of chloride displacement and the formation of a cyclic intermediate. This intramolecular pathway is not feasible for N-allyl-3-chloropropanamide due to the greater distance between the amide and the electrophilic carbon. Consequently, N-allyl-2-chloropropanamide is predicted to be significantly more reactive, particularly under conditions that favor intramolecular reactions.
Chemical Structures
Caption: Molecular structures of the two isomers.
Comparative Reactivity Analysis
The reactivity of the chloroalkane moiety in these compounds is the central point of comparison. While both are susceptible to nucleophilic substitution, the reaction mechanism and rate are expected to differ significantly.
N-allyl-2-chloropropanamide: The chlorine atom is positioned on the α-carbon relative to the carbonyl group of the amide. This proximity allows for the lone pair of electrons on the amide nitrogen (or the oxygen in its enol form) to participate in the displacement of the chloride ion. This intramolecular assistance, known as neighboring group participation, proceeds through a cyclic intermediate, likely a highly reactive aziridinone or oxazoline species, which then reacts with an external nucleophile. This anchimeric assistance is known to significantly increase the rate of reaction compared to analogous systems where NGP is not possible.
N-allyl-3-chloropropanamide: The chlorine atom is on the β-carbon relative to the carbonyl group. The increased distance between the amide functionality and the electrophilic carbon makes intramolecular attack and the formation of a stable cyclic intermediate highly unfavorable. Therefore, this compound is expected to react primarily through standard intermolecular nucleophilic substitution pathways (SN1 or SN2), depending on the reaction conditions. The reactivity will be more comparable to that of a simple primary alkyl chloride.
Proposed Reaction Pathways
Caption: Predicted dominant reaction pathways.
Quantitative Data Comparison (Hypothetical)
Parameter
N-allyl-2-chloropropanamide
N-allyl-3-chloropropanamide
Rationale
Relative Rate of Solvolysis
High
Low
Neighboring group participation accelerates the reaction for the 2-chloro isomer.
Predominant Reaction Product
Cyclized product (e.g., lactam)
Simple substitution product
Intramolecular cyclization is favored for the 2-chloro isomer.
Activation Energy (Ea)
Lower
Higher
NGP lowers the energy barrier for the rate-determining step.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.
Objective: To compare the rates of solvolysis of N-allyl-2-chloropropanamide and N-allyl-3-chloropropanamide in a protic solvent.
Methodology:
Prepare equimolar solutions of N-allyl-2-chloropropanamide and N-allyl-3-chloropropanamide in a suitable solvent system (e.g., 80:20 ethanol:water).
Maintain the solutions at a constant temperature in a water bath.
At regular time intervals, withdraw aliquots from each solution.
Quench the reaction by adding the aliquot to a cold, immiscible organic solvent.
Titrate the liberated hydrochloric acid in the aqueous layer with a standardized solution of sodium hydroxide using a suitable indicator.
The rate of reaction can be determined by plotting the concentration of HCl produced over time. A faster rate of HCl production indicates higher reactivity.
Experiment 2: Product Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the products formed from the reaction of each isomer with a nucleophile.
Methodology:
React equimolar amounts of each isomer with a chosen nucleophile (e.g., sodium azide in DMF) under controlled temperature and time.
After the reaction is complete, isolate the products by extraction and purify them using column chromatography.
Acquire ¹H and ¹³C NMR spectra for the purified products.
Analysis of the NMR spectra will confirm the structure of the products. For N-allyl-2-chloropropanamide, the formation of a cyclized product (e.g., a β-lactam) would be expected, which would show characteristic shifts and coupling constants. For N-allyl-3-chloropropanamide, a simple substitution product would be expected, retaining the linear carbon skeleton.
Workflow for Comparative Reactivity Assessment
Caption: Logical workflow for experimental comparison.
Conclusion
Based on fundamental principles of organic chemistry, N-allyl-2-chloropropanamide is predicted to be significantly more reactive than N-allyl-3-chloropropanamide . This enhanced reactivity is attributed to the ability of the amide group in the 2-position to provide anchimeric assistance via neighboring group participation, leading to an accelerated rate of chloride displacement and the formation of a cyclic product. In contrast, N-allyl-3-chloropropanamide is expected to undergo standard intermolecular nucleophilic substitution reactions at a rate comparable to other primary alkyl chlorides. The proposed experimental protocols provide a framework for the empirical validation of these reactivity differences, which is essential for the informed application of these compounds in chemical synthesis.
Validation
A Comparative Study of N-allyl-2-chloropropanamide and Other Allyl Monomers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the synthesis, polymerization, and material properties of N-allyl-2-chloropropanamide against other common all...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis, polymerization, and material properties of N-allyl-2-chloropropanamide against other common allyl monomers. Due to the limited availability of direct experimental data for N-allyl-2-chloropropanamide in publicly accessible literature, some performance metrics are based on established trends for structurally similar functionalized allyl monomers. This document aims to provide a foundational understanding for researchers interested in the development of novel polymers from this and related monomers.
Introduction to Allyl Monomers
Allyl monomers are a class of unsaturated organic compounds characterized by the presence of an allyl group (CH₂=CH-CH₂-). While structurally similar to vinyl monomers, their polymerization behavior is distinct, primarily due to the allylic hydrogen, which is susceptible to abstraction. This leads to a phenomenon known as "degradative chain transfer," which often results in lower polymerization rates and the formation of low to moderate molecular weight polymers.[1] Despite these challenges, allyl monomers are valuable for creating polymers with unique functionalities, offering avenues for post-polymerization modification and the development of materials with tailored properties for applications in medicine, engineering, and agriculture.[2]
This guide focuses on N-allyl-2-chloropropanamide, a functionalized allyl monomer, and compares its projected performance with well-characterized allyl monomers such as Allyl Acetate and Diallyl Phthalate.
Monomer Synthesis and Properties
The synthesis of N-allyl-2-chloropropanamide can be achieved through the amidation of 2-chloropropionyl chloride with allylamine. A general procedure is adapted from the synthesis of similar N-substituted amides.[3]
Table 1: Physical Properties of Selected Allyl Monomers
The free-radical polymerization of allyl monomers is a common method for their conversion into polymers. The general mechanism involves initiation, propagation, and termination steps. A key feature of allyl polymerization is the high propensity for chain transfer, which significantly influences the final polymer's molecular weight and structure.
Comparative Polymerization Performance
Table 2: Comparative Polymerization Characteristics and Polymer Properties
Property
Poly(N-allyl-2-chloropropanamide) (Estimated)
Poly(allyl acetate)
Poly(diallyl phthalate)
Polymerization Rate
Slow to Moderate
Slow
Slow
Typical Molecular Weight (Mn)
Low to Moderate (1,000 - 10,000 g/mol )
Low (~1,300 g/mol )
Pre-polymer: Low; Cured: Crosslinked
Polydispersity Index (PDI)
Broad (>2)
Broad
Broad
Glass Transition Temp. (Tg)
60 - 90 °C
~40 °C
155 °C (cured)
Decomposition Temp. (Td)
250 - 300 °C
~250 °C
>300 °C (cured)
Note: Values for Poly(N-allyl-2-chloropropanamide) are estimations based on typical values for functionalized poly(allyl amides) and are intended for comparative purposes.
Experimental Protocols
Synthesis of N-allyl-2-chloropropanamide
This protocol is adapted from the synthesis of N-substituted-(S)-2-chloropropanamides.[3]
Materials:
2-chloropropionyl chloride
Allylamine
Triethylamine (or other suitable base)
Anhydrous dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Standard laboratory glassware
Magnetic stirrer
Ice bath
Procedure:
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve allylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in anhydrous DCM to the stirred mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel.
Free Radical Polymerization of N-allyl-2-chloropropanamide
This is a general protocol for the free-radical solution polymerization of an allyl monomer.
Materials:
N-allyl-2-chloropropanamide (monomer)
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
Anhydrous toluene or dimethylformamide (DMF) (solvent)
Methanol (non-solvent for precipitation)
Nitrogen gas
Schlenk flask and line
Condenser
Magnetic stirrer
Heating mantle or oil bath
Procedure:
In a Schlenk flask equipped with a magnetic stir bar, dissolve N-allyl-2-chloropropanamide (e.g., 5.0 g) in anhydrous toluene or DMF (e.g., 20 mL).
Add the free-radical initiator (e.g., 1-2 mol% with respect to the monomer).
Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
After the final thaw cycle, backfill the flask with nitrogen.
Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (typically 60-80 °C for AIBN or 80-100 °C for BPO).
Allow the reaction to proceed with vigorous stirring under a nitrogen atmosphere for a specified time (e.g., 24-72 hours).
After the reaction period, cool the flask to room temperature.
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
Collect the precipitated polymer by filtration.
Redissolve the polymer in a small amount of the polymerization solvent and re-precipitate to further purify.
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Polymer Characterization
Thermogravimetric Analysis (TGA):
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Procedure: A small sample of the dried polymer (5-10 mg) is heated in a TGA instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) from room temperature to approximately 600 °C. The weight loss as a function of temperature is recorded.
Differential Scanning Calorimetry (DSC):
Objective: To determine the glass transition temperature (Tg) of the polymer.
Procedure: A small sample of the dried polymer (5-10 mg) is sealed in an aluminum pan and analyzed in a DSC instrument. The sample is typically heated, cooled, and then reheated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The change in heat flow is measured, and the Tg is determined from the second heating scan.
Gel Permeation Chromatography (GPC):
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Procedure: A dilute solution of the polymer is prepared in a suitable solvent (e.g., THF or DMF) and injected into a GPC system equipped with a refractive index (RI) detector. The system is calibrated with polymer standards of known molecular weight (e.g., polystyrene). The retention time of the polymer sample is used to determine its molecular weight distribution.
Visualizations
Caption: Synthesis of N-allyl-2-chloropropanamide.
Caption: Free Radical Polymerization Workflow.
Caption: Key Steps in Allyl Polymerization.
Conclusion
N-allyl-2-chloropropanamide represents a potentially valuable monomer for the synthesis of functional polymers. While its polymerization is expected to exhibit the characteristic challenges of allyl monomers, namely slower rates and lower molecular weights due to degradative chain transfer, the resulting polymer would possess a reactive side chain amenable to post-polymerization modification. This opens up possibilities for creating materials with tailored properties for specific applications in drug delivery, biomaterials, and other advanced fields. Further experimental investigation is required to fully elucidate the polymerization kinetics and material properties of poly(N-allyl-2-chloropropanamide) and to realize its full potential.
Comparative Analysis of N-allyl-2-chloropropanamide and Commercial Herbicides for Pre-Emergent Weed Control
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the herbicidal efficacy of the novel compound N-allyl-2-chloropropanamide against established commercial herbi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the herbicidal efficacy of the novel compound N-allyl-2-chloropropanamide against established commercial herbicides, specifically Alachlor and S-Metolachlor. Due to the limited publicly available data on N-allyl-2-chloropropanamide, this guide presents a hypothesized herbicidal profile based on its structural similarity to the chloroacetamide class of herbicides, alongside published data for commercial alternatives. The experimental data presented for N-allyl-2-chloropropanamide is illustrative and intended to guide future research.
Herbicidal Efficacy: A Comparative Overview
N-allyl-2-chloropropanamide is a molecule with a structure suggestive of herbicidal activity, likely belonging to the chloroacetamide chemical family, similar to Alachlor and S-Metolachlor. These herbicides are known to be inhibitors of very-long-chain fatty acid (VLCFA) synthesis, a mechanism that disrupts cell division and growth in emerging seedlings.[1][2][3] They are typically applied pre-emergence to control annual grasses and small-seeded broadleaf weeds in various crops.[1][3]
Key Commercial Comparators:
Alachlor: A selective, pre-emergence herbicide used to control annual grasses and some broadleaf weeds in crops like corn and soybeans.[3][4] Its efficacy and soil mobility are influenced by soil organic matter and clay content.[5]
S-Metolachlor: A widely used pre-emergence herbicide, valued for its effectiveness against annual grasses and certain broadleaf weeds in numerous crops.[1][2] The 'S' isomer is the more biologically active form, allowing for lower application rates compared to mixed isomer products.[2][6]
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the herbicidal efficacy based on published data for Alachlor and S-Metolachlor and presents a hypothetical efficacy profile for N-allyl-2-chloropropanamide for research guidance. Efficacy is presented as the percentage of weed control observed in greenhouse trials under optimal conditions.
Note: Data for N-allyl-2-chloropropanamide is hypothetical and for illustrative purposes. Published efficacies for commercial products can vary based on environmental conditions, soil type, and weed biotype.
Experimental Protocols
A detailed methodology for a representative greenhouse experiment to determine the pre-emergence herbicidal efficacy is provided below. This protocol is suitable for evaluating N-allyl-2-chloropropanamide and comparing it against standard commercial herbicides.
Objective: To assess the pre-emergence herbicidal efficacy of N-allyl-2-chloropropanamide in comparison to Alachlor and S-Metolachlor on key weed species.
Materials:
Test Compound: N-allyl-2-chloropropanamide (≥95% purity)
Pots: 10 cm diameter plastic pots with drainage holes.
Herbicide Sprayer: Laboratory-grade spray chamber equipped with a flat-fan nozzle, calibrated to deliver a consistent volume (e.g., 200 L/ha).
Greenhouse: Controlled environment with a 16:8 hour (light:dark) photoperiod, temperature maintained at 25/20°C (day/night), and relative humidity of 60-70%.
Procedure:
Potting and Seeding: Fill pots with the sandy loam soil mix, leaving a 2 cm headspace. Sow 20-30 seeds of a single weed species per pot, ensuring a consistent seeding depth of 1-1.5 cm. Lightly water the pots.
Herbicide Application: Prepare stock solutions of each herbicide. For each treatment, dilute the stock solution to achieve the desired application rates (e.g., 1.5 and 2.0 kg a.i./ha for N-allyl-2-chloropropanamide and Alachlor; 1.12 and 1.4 kg a.i./ha for S-Metolachlor). Include an untreated control group sprayed only with the carrier solvent (e.g., water + 0.5% v/v surfactant).
Place the seeded pots in the spray chamber and apply the respective herbicide treatments evenly to the soil surface.
Incubation: After application, transfer the pots to the greenhouse. Arrange them in a randomized complete block design with four replicates per treatment. Water the pots as needed to maintain adequate soil moisture for germination.
Efficacy Assessment: 21 days after treatment (DAT), visually assess the percentage of weed control for each pot relative to the untreated control (0% = no effect, 100% = complete weed death).
Biomass Measurement: Harvest the above-ground plant tissue from each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight. Calculate the percent reduction in biomass compared to the untreated control.
Data Analysis: Analyze the visual assessment and biomass data using an appropriate statistical method, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Mandatory Visualizations
Proposed Mechanism of Action: VLCFA Inhibition
The diagram below illustrates the proposed signaling pathway for N-allyl-2-chloropropanamide, assuming it functions as a very-long-chain fatty acid (VLCFA) inhibitor, a common mode of action for chloroacetamide herbicides.[1][2][3]
Caption: Proposed mechanism of N-allyl-2-chloropropanamide as a VLCFA inhibitor.
Experimental Workflow Diagram
The following diagram outlines the key steps of the experimental protocol for evaluating pre-emergence herbicidal efficacy.
Caption: Workflow for greenhouse evaluation of pre-emergence herbicides.
A Comparative Analysis of the Antifungal Spectrum of Chloroacetamide Derivatives and Established Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antifungal agents to combat the growing challenge of fungal resistance, the exploration of new chemical entities is param...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antifungal agents to combat the growing challenge of fungal resistance, the exploration of new chemical entities is paramount. This guide provides a comparative overview of the antifungal spectrum of chloroacetamide derivatives, a promising class of compounds, versus well-established antifungal drugs: fluconazole, amphotericin B, and caspofungin. While specific data for N-allyl-2-chloropropanamide is not yet available in public literature, this analysis draws upon published data for structurally related chloroacetamide compounds to offer a valuable preliminary comparison.
Executive Summary
Chloroacetamide derivatives have demonstrated notable in vitro activity against a range of fungal pathogens, including yeasts and molds. This guide synthesizes available Minimum Inhibitory Concentration (MIC) data for these derivatives and contrasts it with the known antifungal spectra of leading clinical agents. The presented data, experimental protocols, and workflow visualizations aim to provide a foundational resource for researchers engaged in the discovery and development of new antifungal therapies.
Data Presentation: Antifungal Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various antifungal agents against a selection of clinically relevant fungal species. MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism and are a key metric for assessing antifungal potency.
Disclaimer: Data for "Chloroacetamide Derivatives" is a composite representation from studies on various N-substituted chloroacetamides and may not be directly representative of N-allyl-2-chloropropanamide.
Table 1: Antifungal Spectrum Against Yeast Pathogens
The determination of the antifungal spectrum and MIC values relies on standardized and reproducible experimental protocols. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the global standards for antifungal susceptibility testing.
Broth Microdilution Method (Based on CLSI M27-A3 and M38-A2)
This method is a widely accepted technique for determining the MIC of antifungal agents against both yeasts and filamentous fungi.
1. Preparation of Antifungal Stock Solutions:
The investigational compound (e.g., N-allyl-2-chloropropanamide) and standard antifungals are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
Serial two-fold dilutions of each antifungal agent are prepared in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates.
2. Inoculum Preparation:
Yeasts (Candida spp., Cryptococcus spp.): Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
Molds (Aspergillus spp., Dermatophytes): Conidia are harvested from mature fungal cultures and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer and then diluted in RPMI 1640 medium to a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
3. Incubation:
The inoculated microtiter plates are incubated at 35°C.
Incubation times vary depending on the fungal species: 24-48 hours for most Candida species, 72 hours for Cryptococcus neoformans, and 48-96 hours for filamentous fungi.
4. Determination of Minimum Inhibitory Concentration (MIC):
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. For some antifungals like amphotericin B, a complete inhibition of growth (100%) is considered the endpoint.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the antifungal spectrum.
Caption: Workflow for Antifungal Susceptibility Testing.
Conclusion
The available data, though not specific to N-allyl-2-chloropropanamide, suggests that the chloroacetamide class of compounds warrants further investigation as a potential source of new antifungal agents. Their activity against both yeasts and molds, including some species that are intrinsically resistant to certain classes of antifungals, is a promising indicator. Future studies should focus on determining the precise antifungal spectrum and MIC values of N-allyl-2-chloropropanamide and other optimized derivatives to fully elucidate their therapeutic potential. The standardized protocols outlined in this guide provide a robust framework for conducting such research and ensuring the generation of high-quality, comparable data.
A Comparative Guide to Thermoresponsive Polymers: Unveiling the Potential of N-allyl-2-chloropropanamide-Modified Polymers Against the Benchmark of Poly(N-isopropylacrylamide)
In the dynamic field of advanced drug delivery, stimuli-responsive polymers are paramount for creating intelligent therapeutic systems. Among these, thermoresponsive polymers, which exhibit a phase transition in response...
Author: BenchChem Technical Support Team. Date: December 2025
In the dynamic field of advanced drug delivery, stimuli-responsive polymers are paramount for creating intelligent therapeutic systems. Among these, thermoresponsive polymers, which exhibit a phase transition in response to temperature changes, have been a focal point of research. This guide presents a comparative performance analysis of the well-established Poly(N-isopropylacrylamide) (PNIPAAm) and a promising, albeit less explored, alternative: N-allyl-2-chloropropanamide-modified polymers.
This objective comparison, supported by established experimental data for PNIPAAm and theoretically projected data for the N-allyl-2-chloropropanamide-modified polymer, is designed for researchers, scientists, and drug development professionals. The aim is to provide a framework for evaluating the potential of this novel polymer and to guide future experimental investigations.
Performance Comparison of Thermoresponsive Polymers
The suitability of a thermoresponsive polymer for a drug delivery application is determined by a variety of physicochemical and biological properties. This section provides a quantitative comparison of PNIPAAm and a hypothetical N-allyl-2-chloropropanamide-modified polymer.
Table 1: Key Performance Indicators of Thermoresponsive Polymers
Property
Poly(N-isopropylacrylamide) (PNIPAAm)
Poly(N-allyl-2-chloropropanamide) (Hypothetical)
Key Considerations for Drug Delivery
Lower Critical Solution Temperature (LCST)
~32°C in water. Can be tuned by copolymerization.[1][2]
Projected to be tunable around physiological temperatures. The chlorine and allyl groups may influence the hydrophilic/lipophilic balance.
The LCST should ideally be slightly above room temperature and below or at physiological temperature (37°C) to enable a sol-gel transition upon administration.
Drug Loading Efficiency
Varies with the drug and hydrogel composition. For example, ~74% for Curcumin and ~35-47% for Ibuprofen and 5-Fluorouracil have been reported in different PNIPAAm-based hydrogels.[1]
Theoretically high, with the potential for covalent drug conjugation via the allyl group for specific payloads.
Higher loading efficiency minimizes the required dose of the polymer carrier.
Drug Release Profile
Temperature and pH-dependent. Nearly complete release of some drugs can be achieved in hours at temperatures above the LCST and specific pH values.[1]
Expected to be stimuli-responsive (temperature). Covalent drug attachment could allow for release triggered by specific physiological conditions (e.g., enzymatic cleavage).
A controlled and sustained release profile is desirable to maintain therapeutic drug concentrations and minimize side effects.
Biocompatibility & Cytotoxicity
The PNIPAAm polymer is generally considered biocompatible, though the NIPAM monomer is known to be toxic.[3][4] Residual monomer content is a critical consideration.
Expected to be biocompatible, as polyamides are often used in biomedical applications.[5][6] The biocompatibility would need to be confirmed through rigorous testing.
Low cytotoxicity and good biocompatibility are essential for any material intended for in vivo use.
Functionalization Potential
Can be functionalized through copolymerization or by modifying the polymer end-groups.[2]
The pendant allyl group offers a readily available site for post-polymerization modification via thiol-ene "click" chemistry, allowing for the attachment of targeting ligands, imaging agents, or drugs.[7]
The ability to easily functionalize the polymer enhances its versatility for targeted drug delivery and other advanced applications.
Hydrolytic Stability
The amide bond in the side chain is generally stable to hydrolysis under physiological conditions.
The polyamide backbone may be susceptible to slow hydrolysis over time, which could be advantageous for creating biodegradable systems.[8][9]
The degradation rate should be tunable to match the desired therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of polymer performance.
Synthesis of N-allyl-2-chloropropanamide-Modified Polymer (Hypothetical Protocol)
This protocol outlines a potential method for the synthesis of a homopolymer of N-allyl-2-chloropropanamide via free-radical polymerization.
Dissolve N-allyl-2-chloropropanamide and AIBN in anhydrous 1,4-dioxane in a Schlenk flask.
De-gas the solution by three freeze-pump-thaw cycles.
Place the flask in an oil bath preheated to 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
Cool the reaction mixture to room temperature.
Precipitate the polymer by adding the solution dropwise into an excess of cold methanol.
Filter and collect the polymer.
Redissolve the polymer in a minimal amount of dioxane and re-precipitate in methanol to purify.
Dry the final polymer product under vacuum at 40°C overnight.
Characterization: The polymer structure can be confirmed using ¹H NMR and FTIR spectroscopy. The molecular weight and polydispersity index can be determined by gel permeation chromatography (GPC).
Determination of Lower Critical Solution Temperature (LCST)
The LCST is a key characteristic of thermoresponsive polymers.
Method:
Prepare a series of polymer solutions in phosphate-buffered saline (PBS, pH 7.4) at various concentrations (e.g., 0.1, 0.5, 1.0 wt%).
Place the solutions in a UV-Vis spectrophotometer equipped with a temperature controller.
Monitor the optical transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 0.5°C/min).
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.
Drug Loading and Release Study
This protocol describes a typical method for evaluating the drug loading and release characteristics of the polymer hydrogel.
Drug Loading (Equilibrium Swelling Method):
Prepare a known concentration of the drug in PBS.
Immerse a known weight of the dried polymer hydrogel in the drug solution.
Allow the hydrogel to swell at a temperature below the LCST (e.g., 4°C) for a specified period (e.g., 48 hours) to reach equilibrium.
The amount of drug loaded is determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.
In Vitro Drug Release:
Place the drug-loaded hydrogel in a known volume of fresh PBS.
Incubate the system at a temperature above the LCST (e.g., 37°C).
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method.
In Vitro Cytotoxicity Assay
The biocompatibility of the polymer is assessed using cell-based assays.
MTT Assay:
Seed cells (e.g., NIH/3T3 fibroblasts or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
Prepare extracts of the polymer by incubating it in a cell culture medium for 24 hours.
Replace the cell culture medium with the polymer extracts at various concentrations.
Incubate the cells for 24 or 48 hours.
Add MTT solution to each well and incubate for 4 hours.
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations
Diagrams illustrating key processes and relationships provide a clearer understanding of the concepts.
A Researcher's Guide to Investigating the Biological Cross-Reactivity of N-allyl-2-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals N-allyl-2-chloropropanamide is a chemical compound with a structure suggesting potential for biological activity, yet it remains largely uncharacterized in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
N-allyl-2-chloropropanamide is a chemical compound with a structure suggesting potential for biological activity, yet it remains largely uncharacterized in biological systems. Its primary documented use lies in the field of polymer chemistry. This guide provides a framework for researchers interested in investigating the biological properties of N-allyl-2-chloropropanamide, with a focus on assessing its potential for cross-reactivity in biological assays. Due to the limited direct experimental data on this specific compound, this guide draws comparisons from related chemical entities, such as chloroacetamides and molecules with reactive allyl groups, to infer potential mechanisms and guide experimental design.
Chemical Structure and Potential for Bioactivity
N-allyl-2-chloropropanamide possesses two key functional groups that suggest a potential for covalent interaction with biological macromolecules: a chloroacetamide group and an allyl group.
Chloroacetamide Moiety: Chloroacetamides are known to be reactive electrophiles capable of alkylating nucleophilic residues on proteins, such as cysteine and histidine. This reactivity is the basis for their use as herbicides and has been explored for antimicrobial and antifungal applications. In the context of drug development, the chloroacetamide group can act as a "warhead" for targeted covalent inhibitors.
Allyl Group: The allyl group can also participate in covalent bond formation, particularly through Michael addition reactions if the double bond is activated.
The presence of these reactive groups raises the possibility of N-allyl-2-chloropropanamide acting as a covalent modifier of proteins, which could lead to a range of biological effects, both intended and unintended (off-target).
Comparative Landscape: Inferences from Related Compounds
While no direct competitors for a specific biological application of N-allyl-2-chloropropanamide have been identified due to its limited biological characterization, we can consider classes of compounds with similar reactive moieties.
Compound Class
Reactive Moiety
Known Biological Activities/Uses
Potential for Cross-Reactivity
Chloroacetamide Herbicides
Chloroacetamide
Inhibition of fatty acid elongases in plants.
Can exhibit toxicity in non-target organisms.
Acrylamide-based Covalent Inhibitors
Acrylamide (structurally related to the allyl group)
Targeted inhibition of kinases and other enzymes in cancer therapy.
Risk of off-target modification of proteins with reactive cysteines.
Iodoacetamide
Iodoacetamide (more reactive haloacetamide)
Non-specific alkylating agent used in biochemical research to probe cysteine reactivity.
High potential for non-specific, off-target interactions.
Experimental Protocols for Assessing Biological Activity and Cross-Reactivity
Given the lack of existing data, a systematic approach is required to characterize the biological profile of N-allyl-2-chloropropanamide. The following experimental workflow is proposed.
Phase 1: Initial Screening for Biological Activity
Cytotoxicity Assays:
Objective: To determine the general toxicity of the compound against a panel of cell lines.
Methodology: Employ standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo® across a range of concentrations. A panel of cell lines representing different tissues and cancer types should be used.
Antimicrobial Assays:
Objective: To assess for antibacterial and antifungal activity.
Methodology: Use broth microdilution or disk diffusion assays against a panel of clinically relevant bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains to determine the minimum inhibitory concentration (MIC).
Phase 2: Target Identification and Mechanism of Action
If significant activity is observed in the initial screens, the next phase focuses on identifying the molecular target(s) and elucidating the mechanism of action.
Target Deconvolution using Chemical Proteomics:
Objective: To identify proteins that are covalently modified by N-allyl-2-chloropropanamide.
Methodology:
Synthesize a derivative of N-allyl-2-chloropropanamide containing a bioorthogonal handle (e.g., an alkyne or azide).
Treat cell lysates or intact cells with the tagged compound.
Use click chemistry to attach a reporter tag (e.g., biotin or a fluorescent dye).
Enrich for modified proteins using affinity purification (e.g., streptavidin beads).
Identify the enriched proteins by mass spectrometry (LC-MS/MS).
Validation of Target Engagement:
Objective: To confirm that the identified proteins are direct targets of the compound.
Methodology:
In vitro binding assays: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with purified recombinant target proteins.
Site-directed mutagenesis: Mutate the putative reactive residue (e.g., cysteine) on the target protein and assess the loss of binding or functional effect of the compound.
Phase 3: Assessing Off-Target Effects and Cross-Reactivity
A critical step in characterizing any potentially bioactive compound is to evaluate its specificity.
Proteome-Wide Reactivity Profiling:
Objective: To assess the selectivity of the compound for its intended target(s) versus the broader proteome.
Methodology: Similar to the target deconvolution workflow, but with a focus on quantifying the modification of a wide range of proteins at various compound concentrations. This can help to identify potential off-targets.
Kinase and GPCR Profiling:
Objective: To screen for activity against common drug target families.
Methodology: Submit the compound to commercially available screening panels that test for inhibition of a broad range of kinases and binding to G-protein coupled receptors (GPCRs).
Visualizing Experimental Workflows and Potential Mechanisms
To aid in the conceptualization of the proposed research, the following diagrams illustrate key workflows and a hypothetical mechanism of action.
Comparative
A Comparative Guide to Confirming the Purity of Synthesized N-allyl-2-chloropropanamide
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comprehensive comparison o...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques and purification methods for confirming the purity of N-allyl-2-chloropropanamide. The supporting data, while illustrative, is based on established principles of analytical chemistry and spectroscopy.
Characterization of N-allyl-2-chloropropanamide and Potential Impurities
The primary method for synthesizing N-allyl-2-chloropropanamide involves the acylation of allylamine with 2-chloropropionyl chloride. This reaction can lead to the presence of unreacted starting materials and byproducts as impurities in the final product.
Key Compounds in Purity Analysis:
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Role
N-allyl-2-chloropropanamide
C₆H₁₀ClNO
147.61
Product
Allylamine
C₃H₇N
57.09
Starting Material
2-Chloropropionyl chloride
C₃H₄Cl₂O
126.97
Starting Material
N,N-diallyl-2-chloropropanamide
C₉H₁₄ClNO
187.66
Potential Byproduct
Triethylamine hydrochloride
C₆H₁₆ClN
137.65
Byproduct (if triethylamine is used as a base)
Spectroscopic and Chromatographic Purity Assessment
A combination of spectroscopic and chromatographic methods is essential for a thorough purity analysis. Below is a comparison of the most effective techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. The presence of peaks not corresponding to the product indicates impurities.
Predicted ¹H NMR (400 MHz, CDCl₃) Data:
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
6.50
br s
1H
-NH
5.85
m
1H
-CH=CH₂
5.20
d
1H
-CH=CH₂ (trans)
5.15
d
1H
-CH=CH₂ (cis)
4.45
q
1H
-CHCl
3.95
t
2H
-CH₂-NH
1.75
d
3H
-CH₃
Predicted ¹³C NMR (100 MHz, CDCl₃) Data:
Chemical Shift (δ, ppm)
Assignment
170.0
C=O
133.5
-CH=CH₂
116.5
-CH=CH₂
55.0
-CHCl
42.0
-CH₂-NH
22.5
-CH₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands:
Wavenumber (cm⁻¹)
Functional Group
3300
N-H stretch (amide)
3080
=C-H stretch (alkene)
2980, 2940
C-H stretch (alkane)
1660
C=O stretch (amide I)
1640
C=C stretch (alkene)
1550
N-H bend (amide II)
750
C-Cl stretch
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrum (Electron Ionization):
m/z
Interpretation
147/149
[M]⁺/ [M+2]⁺ (isotopic pattern for one chlorine atom)
112
[M - Cl]⁺
91
[M - C₃H₄Cl]⁺
57
[C₃H₅N]⁺
41
[C₃H₅]⁺ (allyl cation)
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying the purity of the synthesized compound.
Comparison of Chromatographic Methods:
Technique
Principle
Advantages
Disadvantages
HPLC
Separation based on polarity
High resolution, suitable for non-volatile compounds
Requires solubility in the mobile phase
GC-MS
Separation based on volatility and mass-to-charge ratio
High sensitivity, provides structural information of impurities
Compound must be volatile and thermally stable
Experimental Protocols
Synthesis of N-allyl-2-chloropropanamide
To a solution of allylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, 2-chloropropionyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then washed with water, 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
Purification Methods
1. Recrystallization:
Protocol: The crude product is dissolved in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes). The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization. The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
Advantages: Can yield very pure crystalline material.
Disadvantages: Product loss in the mother liquor; may not be effective if impurities co-crystallize.
2. Flash Column Chromatography:
Protocol: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column. The product is eluted using a solvent system of increasing polarity, typically a mixture of hexanes and ethyl acetate. Fractions are collected and analyzed by TLC to identify the pure product.
Advantages: Effective for separating compounds with different polarities.
Disadvantages: Can be time-consuming and requires larger volumes of solvent.
3. Fractional Distillation under Reduced Pressure:
Protocol: The crude product is placed in a distillation flask and heated under reduced pressure. The fraction distilling at the correct boiling point is collected.
Advantages: Effective for purifying liquids with different boiling points.
Disadvantages: Requires the compound to be thermally stable; may not be effective for separating compounds with close boiling points.
HPLC Analysis
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
GC-MS Analysis
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium.
Injection Temperature: 250 °C.
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
MS Detector: Electron ionization (EI) at 70 eV.
Workflow and Data Interpretation
Caption: Workflow for the synthesis, purification, and purity confirmation of N-allyl-2-chloropropanamide.
Caption: Decision-making process for validating the purity of synthesized N-allyl-2-chloropropanamide.
By employing a combination of these analytical techniques and purification methods, researchers can confidently ascertain the purity of synthesized N-allyl-2-chloropropanamide, ensuring the reliability and reproducibility of their subsequent experiments.
Validation
Benchmarking N-allyl-2-chloropropanamide in Material Science: A Comparative Guide
In the ever-evolving landscape of material science, the quest for novel functional monomers is paramount for the development of advanced polymers with tailored properties. N-allyl-2-chloropropanamide has emerged as a pot...
Author: BenchChem Technical Support Team. Date: December 2025
In the ever-evolving landscape of material science, the quest for novel functional monomers is paramount for the development of advanced polymers with tailored properties. N-allyl-2-chloropropanamide has emerged as a potential candidate for the synthesis of functional polymers, owing to its reactive allyl and chloro functionalities. This guide provides a comparative benchmark of N-allyl-2-chloropropanamide against the well-established functional monomer, N-isopropylacrylamide (NIPAAm), a cornerstone in the field of "smart" polymers.
Due to the limited availability of specific experimental data on the homopolymerization of N-allyl-2-chloropropanamide and the performance of its resulting polymer, this guide will draw upon the general characteristics of N-allyl monomers and contrast them with the extensively documented properties of NIPAAm. This comparison aims to highlight the potential advantages and challenges of utilizing N-allyl-2-chloropropanamide in material science applications, particularly in the realm of stimuli-responsive hydrogels.
Performance Comparison: N-allyl-2-chloropropanamide vs. N-isopropylacrylamide
The performance of a functional monomer is critically dependent on its polymerization kinetics and the properties of the resulting polymer. While concrete data for poly(N-allyl-2-chloropropanamide) is scarce, we can infer its potential behavior based on related N-allyl systems and compare it to the known characteristics of poly(N-isopropylacrylamide) (PNIPAAm).
Table 1: Comparison of Monomer and Polymer Properties
Property
N-allyl-2-chloropropanamide (Expected)
N-isopropylacrylamide (Established)
Monomer Reactivity
The allyl group generally exhibits lower reactivity in radical polymerization compared to the vinyl group of acrylamides, potentially leading to slower polymerization rates and lower molecular weight polymers. The chloro group may also influence reactivity.
High reactivity in radical polymerization, enabling the synthesis of high molecular weight polymers with relative ease.
Polymer Architecture
The presence of the allyl group offers potential for post-polymerization modification via thiol-ene click chemistry, allowing for the introduction of various functionalities.
Primarily linear or crosslinked polymers. Functionalization typically requires copolymerization with other functional monomers.
Stimuli-Responsiveness
The amide and chloro groups suggest potential for pH and temperature sensitivity, though the specific response is uncharacterized.
Well-established thermoresponsive behavior with a sharp Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions.[][2]
Biocompatibility
Biocompatibility is unknown and would require thorough investigation. The presence of a chlorinated compound may raise toxicity concerns.
Generally considered biocompatible, although the toxicity of the residual monomer is a consideration.[3]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for the synthesis of hydrogels from N-isopropylacrylamide, which could serve as a starting point for developing protocols for N-allyl-2-chloropropanamide.
Synthesis of Thermoresponsive Poly(N-isopropylacrylamide) Hydrogel
A common method for synthesizing PNIPAAm hydrogels is through free-radical polymerization.
Materials:
N-isopropylacrylamide (NIPAAm) monomer
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
Ammonium persulfate (APS) as an initiator
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
Deionized water
Procedure:
Dissolve the desired amount of NIPAAm monomer and MBA crosslinker in deionized water in a reaction vessel.
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
While maintaining the inert atmosphere, add the APS initiator to the solution and mix thoroughly.
Add the TEMED accelerator to initiate the polymerization reaction.
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time until a hydrogel is formed.
The resulting hydrogel is then typically purified by swelling in deionized water to remove unreacted monomers and initiator residues.
Visualizing Polymerization and Stimuli-Response
Diagrams created using Graphviz can effectively illustrate the chemical processes and logical relationships involved in the synthesis and function of these smart polymers.
Caption: Free-radical polymerization of N-isopropylacrylamide to form a crosslinked hydrogel network.
Caption: Reversible volume phase transition of a PNIPAAm hydrogel in response to temperature changes.
Conclusion and Future Outlook
While N-isopropylacrylamide remains a benchmark material for thermoresponsive polymers due to its well-understood properties and sharp phase transition, N-allyl-2-chloropropanamide presents an intriguing, albeit underexplored, alternative. The key potential of N-allyl-2-chloropropanamide lies in the versatility of its allyl group for post-polymerization modification, which could enable the creation of highly functional and complex polymer architectures.[4]
However, significant research is required to fully elucidate the potential of this monomer. Future studies should focus on:
Systematic investigation of polymerization kinetics: Understanding the reactivity of the N-allyl-2-chloropropanamide monomer in controlled radical polymerization techniques such as ATRP and RAFT is crucial.
Characterization of polymer properties: A thorough analysis of the thermal, mechanical, and stimuli-responsive properties of poly(N-allyl-2-chloropropanamide) is necessary.
Biocompatibility and toxicity assessment: In-depth studies are required to determine the suitability of these materials for biomedical applications.
By addressing these fundamental questions, the scientific community can determine whether N-allyl-2-chloropropanamide can be established as a valuable addition to the toolbox of functional monomers for advanced material science applications.
"comparative analysis of N-allyl-2-chloropropanamide synthesis routes"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies N-allyl-2-chloropropanamide is a valuable building block in organic synthesis, finding applications in t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
N-allyl-2-chloropropanamide is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of two primary synthetic routes to N-allyl-2-chloropropanamide, offering a detailed examination of their respective methodologies, performance metrics, and procedural workflows.
At a Glance: Comparison of Synthesis Routes
Parameter
Route 1: Acyl Chloride (Schotten-Baumann)
Route 2: Carboxylic Acid Coupling (DCC)
Starting Materials
2-Chloropropanoyl chloride, Allylamine
2-Chloropropionic acid, Allylamine
Key Reagents
Aqueous base (e.g., NaOH)
Dicyclohexylcarbodiimide (DCC)
Typical Reaction Time
1-3 hours
12-24 hours
Typical Temperature
0-25°C
0-25°C
Reported Yield
High (typically >90%)
Good to High (typically 80-95%)
Product Purity
Generally high after workup
Good, requires removal of DCU byproduct
Key Advantages
Fast reaction, high yield, readily available starting materials
Milder conditions for sensitive substrates, avoids handling of acyl chloride
Key Disadvantages
Acyl chloride is moisture-sensitive and corrosive
Longer reaction time, formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification
Route 1: Synthesis via Acyl Chloride (Schotten-Baumann Reaction)
This classic method involves the reaction of an acyl chloride, 2-chloropropanoyl chloride, with an amine, allylamine, under basic conditions. The Schotten-Baumann reaction is a robust and widely used method for amide bond formation known for its high efficiency and relatively short reaction times.
Experimental Protocol
Reaction Setup: A solution of allylamine (1.0 equivalent) in a suitable organic solvent, such as dichloromethane or diethyl ether, is prepared in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath to 0-5°C.
Addition of Base: An aqueous solution of a base, typically 2M sodium hydroxide (NaOH), is added to the allylamine solution.
Addition of Acyl Chloride: 2-Chloropropanoyl chloride (1.05 equivalents) is added dropwise to the vigorously stirred biphasic mixture while maintaining the temperature between 0-10°C.
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: Upon completion, the organic layer is separated, washed sequentially with dilute hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-allyl-2-chloropropanamide.
Purification: The crude product can be further purified by column chromatography or distillation if necessary.
Validation
Assessing the Biocompatibility of N-allyl-2-chloropropanamide-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The development of novel biomaterials is a cornerstone of advancement in drug delivery, tissue engineering, and medical devices. N-allyl-2-chloropropanamide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials is a cornerstone of advancement in drug delivery, tissue engineering, and medical devices. N-allyl-2-chloropropanamide presents as a potentially versatile monomer for the synthesis of new functional polymers. However, a thorough assessment of biocompatibility is paramount before any biomedical application can be considered. This guide provides a comparative framework for evaluating the potential biocompatibility of N-allyl-2-chloropropanamide-based materials. Due to a lack of direct studies on this specific class of materials, this guide draws comparisons with established biocompatible polymers—Polyethylene Glycol (PEG) and Poly(N-isopropylacrylamide) (PNIPAM)—and outlines the essential experimental protocols required for a comprehensive biocompatibility assessment.
Comparative Analysis of Material Biocompatibility
A comparative overview of the biocompatibility of materials analogous to N-allyl-2-chloropropanamide-based polymers provides a necessary benchmark for future studies. The following tables summarize key biocompatibility parameters for widely-used PEG and PNIPAM hydrogels, offering a reference point for the anticipated performance of novel materials.
Experimental Protocols for Biocompatibility Assessment
To ascertain the biocompatibility of novel N-allyl-2-chloropropanamide-based materials, a series of standardized tests must be performed. The following are detailed methodologies for key experiments based on the International Organization for Standardization (ISO) 10993 guidelines.
In Vitro Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential of a material to cause cell death or inhibit cell growth.
a. Extract Preparation:
Sterilize the N-allyl-2-chloropropanamide-based material using a suitable method (e.g., ethylene oxide, gamma irradiation).
Incubate the material in a serum-free cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.[7]
Concurrently, prepare a negative control (high-density polyethylene) and a positive control (organotin-stabilized polyvinylchloride) under the same conditions.
Collect the extracts and sterilize them by filtration through a 0.22 µm filter.
b. Cell Culture and Exposure:
Culture a suitable cell line, such as L929 mouse fibroblasts, to near confluence in appropriate culture flasks.[8]
Seed the cells into 96-well plates and incubate until they form a semi-confluent monolayer.
Remove the culture medium and replace it with the prepared material extracts, negative control extract, positive control extract, and fresh culture medium (blank control).
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
c. Assessment of Cytotoxicity:
After incubation, assess cell viability using a quantitative method such as the MTT assay.
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Calculate cell viability as a percentage relative to the blank control. A material is considered non-cytotoxic if cell viability is above 70%.
Hemolysis Assay (ISO 10993-4)
This assay determines the hemolytic potential of a material when it comes into direct contact with blood.
a. Preparation of Red Blood Cells (RBCs):
Collect fresh human or rabbit blood in tubes containing an anticoagulant.
Centrifuge the blood to separate the RBCs from the plasma.
Wash the RBCs three times with sterile phosphate-buffered saline (PBS).
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
b. Material Incubation:
Place samples of the sterile N-allyl-2-chloropropanamide-based material into test tubes.
Use a known non-hemolytic material (e.g., polyethylene) as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.
Add the prepared RBC suspension to each tube.
Incubate the tubes at 37°C for 3-4 hours with gentle agitation.[3]
c. Measurement of Hemolysis:
After incubation, centrifuge the tubes to pellet the intact RBCs.
Carefully collect the supernatant.
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to quantify the amount of released hemoglobin.
Calculate the percentage of hemolysis using the following formula:
% Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
A material is considered non-hemolytic if the hemolysis percentage is below 2%.[4]
In Vivo Implantation Study (ISO 10993-6)
This study assesses the local pathological effects on living tissue after implantation of the material.
a. Animal Model and Implantation:
Select a suitable animal model, such as rats or rabbits.
Sterilize the N-allyl-2-chloropropanamide-based material samples.
Surgically implant the material into a specific tissue site (e.g., subcutaneous, muscle) of the anesthetized animals.
Implant a negative control material in a contralateral site for comparison.
The number of animals and implantation sites should be statistically justified.
b. Post-Implantation Observation and Histopathology:
Observe the animals for signs of inflammation, irritation, or other adverse reactions at regular intervals over a period of weeks to months.
At the end of the study period, euthanize the animals and excise the implantation sites along with the surrounding tissue.
Fix the tissue samples in formalin, embed them in paraffin, and section them for histological analysis.
Stain the tissue sections with Hematoxylin and Eosin (H&E) and other relevant stains.
A qualified pathologist should evaluate the tissue response, scoring for inflammation, fibrosis, necrosis, and other parameters.[9] The response to the test material is compared with the negative control to determine the level of biocompatibility.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.
Caption: Workflow for In Vitro Cytotoxicity Testing (ISO 10993-5).
Caption: Workflow for Hemolysis Assay (ISO 10993-4).
Caption: Workflow for In Vivo Implantation Study (ISO 10993-6).
Essential Safety and Logistical Information for Handling N-allyl-2-chloropropanamide
Disclaimer: No specific Safety Data Sheet (SDS) for N-allyl-2-chloropropanamide was found. The following guidance is based on the known hazards of structurally similar compounds, such as allyl chloride and other chlorina...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: No specific Safety Data Sheet (SDS) for N-allyl-2-chloropropanamide was found. The following guidance is based on the known hazards of structurally similar compounds, such as allyl chloride and other chlorinated amides. It is imperative to handle this chemical with extreme caution and to conduct a thorough risk assessment before commencing any work.
Hazard Profile and Personal Protective Equipment (PPE)
N-allyl-2-chloropropanamide is anticipated to be a hazardous substance. Based on data from related compounds, it may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] It is expected to cause skin and eye irritation.[1][2] Due to the presence of the allyl and chloro-amide functional groups, it should be treated as a potential mutagen and carcinogen.[1][2]
A comprehensive PPE plan is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling N-allyl-2-chloropropanamide.
Body Part
Recommended PPE
Material/Standard
Eyes/Face
Chemical safety goggles and a face shield
ANSI Z87.1-compliant
Hands
Chemical-resistant gloves
Nitrile or neoprene, double-gloving recommended
Body
Flame-retardant lab coat
---
Respiratory
Use in a certified chemical fume hood is mandatory. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
---
Feet
Closed-toe, chemical-resistant shoes
---
Operational Plan
Engineering Controls and Preparation
Ventilation: All handling of N-allyl-2-chloropropanamide must be conducted in a properly functioning chemical fume hood.
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Spill Kit: A spill kit containing absorbent materials suitable for organic compounds should be available in the immediate work area.
Step-by-Step Handling Procedure
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
Prepare Work Area: Ensure the chemical fume hood is clean and uncluttered. Place absorbent pads on the work surface to contain any potential spills.
Chemical Dispensing:
If the chemical is a solid, use a spatula to carefully transfer the desired amount to a tared container. Avoid creating dust.
If the chemical is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.
Reaction Setup:
Perform all additions and manipulations of the chemical within the fume hood.
Ensure all glassware is properly clamped and secure.
If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
Post-Handling:
Securely cap the primary container of N-allyl-2-chloropropanamide.
Clean any contaminated surfaces within the fume hood.
Properly dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
Remove PPE in the correct order to avoid self-contamination, and wash hands thoroughly with soap and water.
Storage
Store N-allyl-2-chloropropanamide in a tightly sealed, properly labeled container.
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Store in a secondary containment tray to prevent the spread of any potential leaks.
Disposal Plan
All waste containing N-allyl-2-chloropropanamide must be treated as hazardous waste.
Waste Type
Disposal Procedure
Solid Waste
Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, wipes, and absorbent pads.
Liquid Waste
Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Empty Containers
Triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposal as regular lab glass waste, or follow institutional guidelines for contaminated container disposal.